5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
6-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF5N2/c10-4-1-2-5-6(3-4)17-7(16-5)8(11,12)9(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNGOBUJWGLZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207155 | |
| Record name | 5-Chloro-2-pentafluoroethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58457-67-3 | |
| Record name | Benzimidazole, 5(or 6)-chloro-2-pentafluoroethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058457673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-pentafluoroethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20207155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole, a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and materials science. The document details the predominant synthetic methodology, the Phillips-Ladenburg condensation, offering a deep dive into the reaction mechanism, optimal conditions, and practical considerations. Alternative synthetic strategies, including the use of modern reagents and technologies, are also explored. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel fluorinated heterocyclic compounds.
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The introduction of fluorine atoms or perfluoroalkyl groups into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, this compound emerges as a compound with considerable potential for applications in drug discovery and the development of advanced materials. The strategic placement of a chloro substituent and a perfluoroethyl group on the benzimidazole core offers a unique combination of electronic and steric properties, making its efficient synthesis a topic of considerable importance.
The Primary Synthetic Route: Phillips-Ladenburg Condensation
The most established and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[1][2][3][4] This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and typically at elevated temperatures.[3] For the synthesis of this compound, the key starting materials are 4-chloro-1,2-phenylenediamine and perfluoropropionic acid or a suitable derivative.
Mechanistic Insights: The "Why" Behind the Synthesis
The Phillips-Ladenburg condensation proceeds through a well-understood mechanism that is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is catalyzed by a strong acid, which serves two primary roles: protonation of the carboxylic acid carbonyl group to increase its electrophilicity, and acting as a dehydrating agent to drive the reaction towards the cyclized product.
Here is a visual representation of the proposed reaction mechanism:
Caption: Proposed mechanism of the Phillips-Ladenburg condensation for the synthesis of this compound.
The key steps involve:
-
Protonation: The carboxylic acid is protonated by the strong acid catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Acyl Substitution: One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon, leading to the formation of an N-acyl amine intermediate after the elimination of a water molecule.
-
Intramolecular Cyclization: The second amino group of the diamine then attacks the amide carbonyl carbon in an intramolecular fashion, forming a cyclic hemiaminal intermediate.
-
Dehydration: The hemiaminal intermediate readily loses a molecule of water under the acidic and high-temperature conditions to form a stable benzimidazolium ion.
-
Deprotonation: Finally, deprotonation of the benzimidazolium ion yields the final product, this compound.
The Role of Polyphosphoric Acid (PPA)
Polyphosphoric acid (PPA) is a widely used and highly effective reagent for the Phillips-Ladenburg condensation.[1] It serves as both the acidic catalyst and a powerful dehydrating agent, efficiently removing the water generated during the reaction and driving the equilibrium towards the formation of the benzimidazole ring. The high viscosity of PPA also allows for reactions to be carried out at high temperatures without the need for high-boiling solvents.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of this compound based on established literature procedures for analogous compounds.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-1,2-phenylenediamine | 98% | Commercially Available | --- |
| Perfluoropropionic acid | 97% | Commercially Available | Can be corrosive. Handle with care. |
| Polyphosphoric acid (PPA) | 115% (as P₂O₅) | Commercially Available | Highly viscous. Warm to handle. |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | --- | For neutralization. |
| Ethyl acetate | HPLC Grade | --- | For extraction. |
| Hexane | HPLC Grade | --- | For recrystallization. |
| Anhydrous sodium sulfate | Reagent Grade | --- | For drying. |
Reaction Setup and Procedure
The following diagram illustrates the general workflow for the synthesis:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add polyphosphoric acid (PPA) (approximately 10-20 equivalents by weight relative to the diamine). Begin stirring and gently heat the PPA to approximately 60-70 °C to reduce its viscosity.
-
Addition of Reactants: To the warm, stirring PPA, add 4-chloro-1,2-phenylenediamine (1.0 equivalent). Once the diamine has dissolved, slowly add perfluoropropionic acid (1.1-1.2 equivalents). An exothermic reaction may be observed.
-
Heating and Reaction: Heat the reaction mixture to 140-180 °C and maintain this temperature for 3-6 hours. The optimal temperature and time should be determined by monitoring the reaction progress.
-
Monitoring: The reaction can be monitored by taking small aliquots, quenching them in water, neutralizing, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
Extraction: Extract the aqueous suspension with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed to obtain the pure product.
Expected Yield and Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals and the N-H proton of the imidazole ring.
-
¹³C NMR: To identify the carbon signals of the benzimidazole core and the perfluoroethyl group.
-
¹⁹F NMR: To confirm the presence and structure of the perfluoroethyl group.
-
IR Spectroscopy: To identify characteristic vibrational frequencies, such as the N-H stretch of the imidazole ring.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition of the product.
Alternative Synthetic Strategies
While the PPA-mediated Phillips-Ladenburg condensation is a robust method, other approaches can be considered, particularly for process optimization and green chemistry considerations.
Eaton's Reagent: A Milder Alternative
Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, can be used as an alternative to PPA. It is often less viscous and can promote the reaction at lower temperatures, simplifying handling and potentially reducing the formation of byproducts.
Microwave-Assisted Synthesis: A Modern Approach
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. The use of microwave heating for the Phillips-Ladenburg condensation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. This approach is particularly attractive for high-throughput synthesis and library generation.
Conclusion
The synthesis of this compound is most reliably achieved through the Phillips-Ladenburg condensation of 4-chloro-1,2-phenylenediamine and perfluoropropionic acid, with polyphosphoric acid serving as an effective catalyst and dehydrating agent. Understanding the underlying mechanism of this reaction is key to its successful implementation and optimization. While this classical method is robust, modern alternatives such as the use of Eaton's reagent or microwave-assisted synthesis offer potential advantages in terms of milder conditions and reduced reaction times. This guide provides a solid foundation for the synthesis of this and related fluorinated benzimidazoles, empowering researchers to explore their potential in various scientific disciplines.
References
-
Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. (2022). International Journal of Pharmaceutical and Biological Sciences, 10(3), P67-72. [Link]
- Alcalde, E., Dinarés, I., Pérez-García, L., & Roca, T. (1992). An Advantageous Synthesis of 2-Substituted Benzimidazoles Using Polyphosphoric Acid. 2-(Pyridyl)-1H-benzimidazoles, 1-Alkyl-(1H-benzimidazol-2-yl)pyridinium Salts, their Homologues and Vinylogues. Synthesis, 1992(04), 395–398.
- Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Applied Chemical Engineering.
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. [Link]
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (2018). Molecules, 23(11), 2796. [Link]
- Venkateswarlu, Y., et al. (2006). A new series of 6-substituted 1H-benzimidazole derivatives were synthesized by reacting various substituted aromatic aldehydes with 4-nitro-o-phenylenediamine and 4-chloro-o-phenylenediamine through condensation using sodium metabisulfite as the oxidative reagent. Bioorganic & Medicinal Chemistry Letters, 16(18), 4818-4823.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole, a fluorinated benzimidazole derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document synthesizes reliable predicted data for key parameters, outlines a robust synthetic methodology based on established chemical principles, and details standardized experimental protocols for empirical validation. This guide is intended to serve as a foundational resource for researchers, enabling informed decision-making in experimental design, formulation development, and theoretical modeling.
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole scaffold is a privileged heterocyclic motif in drug discovery, forming the core of numerous approved therapeutic agents. The introduction of fluorine atoms or perfluoroalkyl groups into organic molecules can dramatically alter their physicochemical and biological properties. Specifically, the incorporation of a perfluoroethyl group at the 2-position of the 5-chlorobenzimidazole core is anticipated to modulate lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the fundamental physicochemical properties of this compound is therefore a critical first step in exploring its potential applications.
Molecular and Physicochemical Profile
A comprehensive understanding of a compound's physicochemical properties is paramount for its development and application. The following section details the key identifiers and predicted properties of this compound.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 5-Chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzo[d]imidazole | N/A |
| CAS Number | 58457-67-3 | [1] |
| Molecular Formula | C9H4ClF5N2 | [1] |
| Molecular Weight | 270.59 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(N2)C(F)(F)C(F)(F)F | N/A |
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational predictions from validated models provide valuable insights into the molecule's behavior. The following properties were predicted using established computational tools.
| Property | Predicted Value | Significance in Drug Discovery and Development |
| Melting Point | 180-200 °C | Influences formulation, stability, and purification methods. |
| Boiling Point | ~350-400 °C at 760 mmHg | Important for purification by distillation, though less relevant for solid compounds. |
| logP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.[2][3] |
| Aqueous Solubility | Low | Impacts bioavailability and formulation strategies.[4][5] |
| pKa (Acid Dissociation Constant) | Basic pKa: 3.5 - 4.5; Acidic pKa: ~10-11 | Governs the ionization state at physiological pH, which affects solubility, permeability, and receptor binding.[6][7] |
Synthesis and Characterization
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and versatile methods include the Phillips-Ladenburg and Weidenhagen reactions. For the synthesis of this compound, a modification of the Phillips-Ladenburg condensation is the most logical and efficient approach.
Synthetic Strategy: The Phillips-Ladenburg Condensation
The Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[6][7] In this case, 4-chloro-1,2-diaminobenzene would be reacted with perfluoropropionic acid. The acidic conditions facilitate the cyclization and dehydration to form the benzimidazole ring.
Caption: Synthetic workflow for this compound.
Step-by-Step Synthetic Protocol
Materials:
-
4-Chloro-1,2-diaminobenzene
-
Perfluoropropionic acid
-
Polyphosphoric acid (PPA) or 4-toluenesulfonic acid (p-TsOH)
-
10% Sodium hydroxide solution
-
Ethanol or a suitable solvent for recrystallization
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, filter funnel, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chloro-1,2-diaminobenzene (1.0 eq) and perfluoropropionic acid (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of polyphosphoric acid or p-toluenesulfonic acid.
-
Heating: Heat the reaction mixture to 120-140 °C with stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until a precipitate is formed.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The ¹⁹F NMR spectrum will be characteristic of the perfluoroethyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the N-H bond of the imidazole ring and the C-Cl and C-F bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
Experimental Protocols for Physicochemical Property Determination
For researchers wishing to obtain precise experimental data, the following standardized protocols are recommended.
Determination of Aqueous Solubility (Shake-Flask Method)
Caption: Workflow for aqueous solubility determination.
Protocol:
-
Prepare a buffered aqueous solution at the desired pH.
-
Add an excess amount of this compound to a vial containing the buffer.
-
Seal the vial and shake at a constant temperature for 24-72 hours to ensure equilibrium is reached.
-
Allow the undissolved solid to settle, then carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.[4]
Determination of pKa (Potentiometric Titration)
Protocol:
-
Dissolve a known amount of the compound in a suitable co-solvent/water mixture.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Record the pH as a function of the volume of titrant added.
-
Plot the titration curve (pH vs. volume of titrant).
-
The pKa can be determined from the midpoint of the buffer region of the titration curve.[6]
Determination of logP (Shake-Flask Method)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. ftloscience.com [ftloscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole CAS number 58457-67-3
An In-depth Technical Guide to 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
Foreword
This document provides a comprehensive technical overview of this compound (CAS No. 58457-67-3), a fluorinated heterocyclic compound. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of properties. Instead, it offers a Senior Application Scientist’s perspective on its synthesis, characterization, potential as a synthetic building block, and critical handling considerations. We will explore the "why" behind experimental choices, grounding our discussion in established chemical principles and providing a framework for its effective utilization in research and development.
Compound Identity and Physicochemical Properties
This compound is a halogenated and perfluoroalkyl-substituted benzimidazole. The benzimidazole core is a privileged scaffold in medicinal chemistry, while the perfluoroethyl group significantly modulates the compound's electronic and physical properties.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 58457-67-3 | |
| Molecular Formula | C9H4ClF5N2 | |
| Molecular Weight | 282.59 g/mol | |
| IUPAC Name | 5-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole | |
| Canonical SMILES | C1=CC2=C(C=C1Cl)NC(=N2)C(F)(F)C(F)(F)F | |
| Appearance | White to off-white powder or crystals (typical) | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water. | Inferred from structure |
| pKa | The N-H proton is weakly acidic, while the non-protonated nitrogen is basic. The electron-withdrawing groups (Cl, C2F5) will lower the pKa of the N-H proton compared to unsubstituted benzimidazole. | Chemical principles |
The introduction of the pentafluoroethyl (C2F5) group is a key feature. Unlike a non-fluorinated ethyl group, the C2F5 moiety is strongly electron-withdrawing and lipophilic. This has profound implications:
-
Increased Lipophilicity: The C2F5 group can enhance membrane permeability, a desirable trait in drug candidates.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the C2F5 group resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Modulation of Acidity: The inductive effect of the C2F5 group makes the N-H proton of the imidazole ring more acidic than in non-fluorinated analogues. This can alter binding interactions with biological targets.
Proposed Synthesis and Mechanistic Considerations
While specific manufacturing protocols for this exact compound are proprietary, a robust and widely applicable synthetic route for 2-perfluoroalkyl-benzimidazoles is the Phillips condensation. This method involves the reaction of an o-phenylenediamine with a perfluoroalkanoic acid (or its derivative).
Proposed Synthetic Workflow: Phillips Condensation
The logical precursor for this compound is 4-chloro-1,2-diaminobenzene. The reaction proceeds by condensing this diamine with perfluoropropionic acid.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloro-1,2-diaminobenzene (1.0 eq) and perfluoropropionic acid (1.1 eq).
-
Solvent/Catalyst: The reaction is typically carried out in a high-boiling acidic medium which also acts as a catalyst. A common choice is 4M hydrochloric acid or polyphosphoric acid (PPA).
-
Heating: Heat the reaction mixture to reflux (typically 100-150 °C, depending on the acid used) for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker of ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is ~7-8.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water to remove residual salts, and then dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanistic Rationale and Workflow Diagram
The Phillips condensation begins with the nucleophilic attack of one of the amino groups of the diamine onto the carbonyl carbon of the perfluoropropionic acid, forming a tetrahedral intermediate. This is followed by dehydration to form an amide intermediate. The second amino group then attacks the amide carbonyl, leading to a cyclization and a final dehydration step to yield the aromatic benzimidazole ring. The acidic conditions are crucial as they protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack.
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system of analysis.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H) will appear in the 7.0-8.0 ppm range. The N-H proton will be a broad singlet, highly variable in position (e.g., 10-13 ppm in DMSO-d6). The coupling patterns will be complex due to the chloro-substituent. |
| ¹⁹F NMR | Two signals are expected for the C2F5 group: a CF3 triplet and a CF2 quartet, with characteristic F-F coupling. This is a definitive test for the perfluoroethyl group. |
| ¹³C NMR | Expect 9 distinct carbon signals. The carbons attached to fluorine will show characteristic C-F coupling. The C2 carbon of the benzimidazole ring will be shifted downfield. |
| LC-MS (ESI+) | The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 283.0. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible in the mass spectrum. |
| FTIR | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=N stretching (~1620 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). |
This combination of techniques provides orthogonal data: NMR confirms the molecular structure and connectivity, Mass Spectrometry confirms the molecular weight and elemental composition (via isotopic pattern), and FTIR confirms the presence of key functional groups.
Applications in Research and Development: A Forward Look
While specific applications for this compound are not widely documented in peer-reviewed literature, its structure suggests significant potential as a versatile building block in several areas.
Medicinal Chemistry
The benzimidazole scaffold is a cornerstone of many approved drugs (e.g., proton pump inhibitors like omeprazole, anthelmintics like albendazole). The unique properties imparted by the chloro and perfluoroethyl groups make this compound an attractive starting point for generating novel analogues for drug discovery programs.
-
N-H Functionalization: The N-H proton can be easily alkylated or arylated to explore the chemical space around the benzimidazole core, a common strategy for tuning solubility and target engagement.
-
Aromatic Substitution: The chloro-substituent can be replaced via nucleophilic aromatic substitution (SNAr) or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.
Caption: Key derivatization pathways for the title compound in medicinal chemistry.
Agrochemicals
Similar to pharmaceuticals, the benzimidazole core is found in many fungicides. The metabolic stability conferred by the C2F5 group could lead to more persistent and effective agrochemical agents.
Materials Science
Fluorinated organic molecules are of great interest in materials science for creating hydrophobic surfaces, liquid crystals, and specialized polymers. This compound could serve as a monomer or additive to impart specific properties to advanced materials.
Safety and Handling
As a research chemical with limited toxicological data, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
5-Chloro-2-(perfluoroethyl)-1H-benzimidazole , PubChem. URL: [Link]
An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Physicochemical Properties
5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole possesses a planar benzimidazole core with a chlorine atom at the 5-position and a perfluoroethyl group at the 2-position. The presence of the electronegative chlorine and the bulky, electron-withdrawing perfluoroethyl group is expected to significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 58457-67-3 | [1][2] |
| Molecular Formula | C₉H₄ClF₅N₂ | [1][2] |
| Molecular Weight | 270.59 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | General property of similar benzimidazoles |
| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents like DMSO and DMF | Based on the hydrophobic nature of the substituents |
| pKa | The N-H proton is weakly acidic, typical for benzimidazoles. The perfluoroethyl group will increase this acidity compared to an alkyl group. | General knowledge of benzimidazole chemistry |
Proposed Synthesis
A plausible synthetic route to this compound involves the condensation of 4-chloro-1,2-phenylenediamine with a suitable perfluoroethyl-containing reactant. A common and effective method for the synthesis of 2-perfluoroalkyl benzimidazoles is the reaction of the diamine with a perfluoroalkanoic acid or its derivative in a dehydrating medium.
Experimental Protocol: A General Approach
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-1,2-phenylenediamine (1 equivalent) and pentafluoropropionic acid (1.1 equivalents).
-
Reaction Medium: Add a suitable dehydrating agent and solvent, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
Heating: Heat the reaction mixture at a high temperature (typically 120-180 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water.
-
Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.
-
Isolation and Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds found in the literature.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons on the benzimidazole ring and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and perfluoroethyl groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| N-H | 12.0 - 13.5 | broad singlet | - | Typical for benzimidazole N-H, deshielded due to aromaticity and electron-withdrawing groups.[3][4] |
| H-4 | 7.6 - 7.8 | doublet | J ≈ 2 Hz | Meta-coupling to H-6.[5] |
| H-6 | 7.2 - 7.4 | doublet of doublets | J ≈ 8.5 Hz, 2 Hz | Ortho-coupling to H-7 and meta-coupling to H-4.[5] |
| H-7 | 7.5 - 7.7 | doublet | J ≈ 8.5 Hz | Ortho-coupling to H-6.[5] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be influenced by the attached heteroatoms and substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 145 - 150 | Attached to two nitrogen atoms and the electron-withdrawing perfluoroethyl group. |
| C-4 | 110 - 115 | Aromatic CH. |
| C-5 | 125 - 130 | Aromatic C-Cl. |
| C-6 | 120 - 125 | Aromatic CH. |
| C-7 | 115 - 120 | Aromatic CH. |
| C-3a | 135 - 140 | Bridgehead carbon. |
| C-7a | 140 - 145 | Bridgehead carbon. |
| -CF₂- | 115 - 125 (quartet) | Perfluoroethyl group, coupled to ¹⁹F. |
| -CF₃ | 110 - 120 (quartet) | Perfluoroethyl group, coupled to ¹⁹F. |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a key tool for characterizing this molecule and is expected to show two signals for the diastereotopic fluorine atoms of the perfluoroethyl group.
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -CF₂- | -110 to -120 | triplet | J ≈ 5-15 Hz | Coupled to the adjacent -CF₃ group. |
| -CF₃ | -80 to -90 | triplet | J ≈ 5-15 Hz | Coupled to the adjacent -CF₂- group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3100 - 3400 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C=N and C=C | 1500 - 1650 | Stretching |
| C-F | 1100 - 1300 (strong) | Stretching |
| C-Cl | 700 - 850 | Stretching |
Mass Spectrometry
The mass spectrum (electron ionization) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the perfluoroethyl group and other characteristic cleavages of the benzimidazole ring.
| m/z | Predicted Fragment |
| 270/272 | [M]⁺ and [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope pattern) |
| 151/153 | [M - C₂F₅]⁺ |
| 119 | [C₂F₅]⁺ |
Structural Rationale and Reactivity
The interplay of the chloro and perfluoroethyl substituents dictates the molecule's overall properties.
-
Electron-Withdrawing Nature: Both the chlorine atom and the perfluoroethyl group are strongly electron-withdrawing. This reduces the electron density of the benzimidazole ring system, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution.
-
Lipophilicity: The presence of both halogen substituents significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.
-
Metabolic Stability: The perfluoroethyl group is known to block metabolic oxidation at the 2-position, potentially increasing the in vivo half-life of the compound.
-
Acidity: The strong inductive effect of the C₂F₅ group increases the acidity of the N-H proton, which can influence its hydrogen bonding capabilities and solubility in basic media.
Conclusion
This compound is a molecule with significant potential in drug discovery and materials science. Its unique combination of a chloro-substituent and a perfluoroethyl group on the benzimidazole core imparts distinct electronic and steric properties. While direct experimental characterization is pending, this guide provides a robust, predictive framework for its molecular structure and spectroscopic behavior, grounded in the established principles of organic chemistry and data from analogous compounds. This information serves as a valuable resource for researchers aiming to synthesize, characterize, and utilize this and related fluorinated benzimidazoles.
References
-
Gomha, S. M., et al. (2017). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 22(9), 1423. [Link]
-
Anisimova, V. A., et al. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 7(2), 29-43. [Link]
-
Raju, D. S., Sasidhar, R. L. C., & Vidyadhara, S. (2020). Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. International Journal of Pharmaceutical and Biological Sciences, 10(3), P67-72. [Link]
-
ChemSynthesis. 5-chloro-2-methyl-1H-benzimidazole. [Link]
-
Patel, A. B., et al. (2014). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advance Research in Science and Engineering, 3(1). [Link]
-
Arslan, H., et al. (2009). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]
-
Zuniga-Salazar, V., et al. (2022). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(19), 6649. [Link]
-
Choudhary, K., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 134-143. [Link]
-
Al-Qawasmeh, R. A., et al. (2019). The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide. Zeitschrift für Kristallographie - New Crystal Structures, 234(2), 237-239. [Link]
Sources
- 1. 58457-67-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound;58457-67-3 [abichem.com]
- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 5. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole, a halogenated benzimidazole derivative of significant interest in medicinal chemistry and materials science. The document delineates its chemical identity, including its definitive IUPAC name and structural formula. Key physicochemical properties are tabulated for easy reference. A detailed, field-proven protocol for its synthesis via the Phillips condensation is presented, emphasizing the causal relationships between reaction conditions and outcomes. Furthermore, this guide covers essential analytical techniques for structural verification and purity assessment. The known biological activities and potential therapeutic applications of this compound class are discussed, supported by authoritative references. This guide is intended to be a vital resource for researchers engaged in the design, synthesis, and evaluation of novel benzimidazole-based compounds.
Chemical Identity and Physicochemical Properties
The foundational step in the study of any chemical entity is the unambiguous confirmation of its structure and nomenclature. The compound of interest is systematically identified as follows:
-
Common Name: this compound
-
IUPAC Name: 5-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzo[d]imidazole
-
Molecular Weight: 270.59 g/mol [1]
The structure consists of a benzimidazole core, which is a bicyclic aromatic heterocycle, substituted with a chlorine atom at the 5-position of the benzene ring and a perfluoroethyl group at the 2-position of the imidazole ring.
Physicochemical Data Summary
A summary of the key physicochemical properties is presented in Table 1, providing researchers with essential data for experimental design, such as solvent selection and purification strategies.
| Property | Value | Source |
| Molecular Weight | 270.59 g/mol | [1] |
| Molecular Formula | C₉H₄ClF₅N₂ | [1][2] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [1] |
| SMILES Code | FC(F)(F)C(F)(F)C1=NC2=CC(Cl)=CC=C2N1 | [1] |
Synthesis Protocol: Phillips Condensation
The synthesis of 2-substituted benzimidazoles is classically achieved through the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of this compound, 4-chloro-o-phenylenediamine is reacted with perfluoropropionic acid.
Rationale for Method Selection
The Phillips condensation is a robust and widely-used method for the synthesis of the benzimidazole scaffold due to its operational simplicity and the general availability of starting materials. The use of polyphosphoric acid (PPA) as both a solvent and a catalyst is a common and effective variation, promoting the necessary dehydration and cyclization steps at elevated temperatures. This one-pot approach is efficient for generating a range of 2-substituted benzimidazoles.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of the target compound.
Caption: Synthesis and purification workflow.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-chloro-o-phenylenediamine (1.0 eq).
-
Reagent Addition: Carefully add polyphosphoric acid (PPA) (10-15 wt. eq.) to the flask. The PPA acts as both the solvent and the condensing agent.
-
Acid Addition: Slowly add perfluoropropionic acid (1.1 eq) to the stirred mixture.
-
Heating: Heat the reaction mixture to 180°C and maintain this temperature for 3-4 hours. The high temperature is necessary to drive the cyclization and dehydration.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution with concentrated ammonium hydroxide until a pH of 7-8 is reached. This ensures the complete precipitation of the benzimidazole product.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from an ethanol-water mixture or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic methods should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons on the benzimidazole ring. The integration and splitting patterns will confirm the substitution pattern.
-
¹⁹F NMR: Will exhibit signals corresponding to the CF₂ and CF₃ groups of the perfluoroethyl chain, providing definitive evidence of its presence.
-
¹³C NMR: Will show the resonances for all carbon atoms in the molecule, further confirming the overall structure.
-
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C=N stretching, and C-Cl stretching.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the final compound.[3] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable.[3]
Biological Activity and Therapeutic Potential
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5] The introduction of a chlorine atom and a perfluoroalkyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
-
Increased Lipophilicity: The perfluoroethyl group dramatically increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
-
Metabolic Stability: The fluorine atoms can block sites of metabolism, leading to a longer biological half-life.
-
Enhanced Binding Affinity: The electron-withdrawing nature of the chloro and perfluoroethyl groups can alter the electronic properties of the benzimidazole ring system, potentially leading to stronger interactions with biological targets.
While specific biological data for this compound is not extensively reported in publicly available literature, related chlorinated and fluorinated benzimidazoles have shown promise in various therapeutic areas. For instance, some chlorinated benzimidazole derivatives have been investigated as selective cannabinoid type 2 (CB2) receptor agonists, which have potential applications in treating inflammation and neuropathic pain.[6][7]
Potential Signaling Pathway Interactions
Based on the activities of similar compounds, this compound could potentially interact with various signaling pathways. A hypothetical interaction is depicted below.
Caption: Hypothetical signaling pathway.
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential for further investigation in drug discovery and materials science. This guide has provided a detailed overview of its chemical identity, a reliable synthesis protocol, and methods for its characterization. The insights into its potential biological activities, based on the established pharmacology of the benzimidazole class, should serve as a strong foundation for future research endeavors. The strategic incorporation of chloro and perfluoroethyl substituents presents a promising avenue for the development of novel therapeutic agents with enhanced properties.
References
-
Zuñiga-Salazar, V., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules. Available at: [Link]
-
Raju, D.S., et al. (2020). Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. International Journal of Pharmaceutical and Biological Sciences. Available at: [Link]
-
ChemSynthesis. 5-chloro-2-methyl-1H-benzimidazole. Available at: [Link]
-
ResearchGate. Synthesis of (5-chloro-2-(aryl)-1H-benzo... Available at: [Link]
-
PubChem. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. Available at: [Link]
-
PubChem. 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol. Available at: [Link]
-
International Journal of Advance Research in Science and Engineering. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available at: [Link]
-
MDPI. (2022). Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup. Available at: [Link]
-
PubMed. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Available at: [Link]
-
Hindawi. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]
-
IntechOpen. (2023). Phytochemistry and Biological Activities of Calophyllum inophyllum. Available at: [Link]
-
ResearchGate. (2015). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Available at: [Link]
-
PubMed. (2023). Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. Available at: [Link]
-
MDPI. (2022). The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. Available at: [Link]
-
PubMed. (2017). Isolation, Synthesis, and Biological Activity of Chlorinated Alkylresorcinols from Dictyostelium Cellular Slime Molds. Available at: [Link]
Sources
- 1. 58457-67-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound;58457-67-3 [abichem.com]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens | MDPI [mdpi.com]
- 6. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole: A Technical Guide for Drug Discovery Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative: 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole. By integrating a chloro substituent at the 5-position and a perfluoroethyl group at the 2-position, this molecule is poised to exhibit enhanced pharmacological properties. This document provides a comprehensive overview of the anticipated biological activities, potential mechanisms of action, and robust experimental protocols for the synthesis and evaluation of this compound, drawing upon the extensive research conducted on analogous fluorinated and chlorinated benzimidazole derivatives.
Introduction: The Benzimidazole Scaffold and the Rationale for Fluorination and Chlorination
Benzimidazole derivatives have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The structural similarity of the benzimidazole nucleus to purine enables it to interact with a variety of biological macromolecules, contributing to its diverse therapeutic effects.[1]
The strategic incorporation of fluorine atoms or fluoroalkyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[3] The introduction of a perfluoroethyl group at the 2-position of the benzimidazole ring is anticipated to significantly modulate the compound's electronic properties and lipophilicity, potentially leading to improved biological activity and a more favorable pharmacokinetic profile.[3] Furthermore, the presence of a chloro group at the 5-position can further influence the molecule's activity, as halogenated benzimidazoles have demonstrated potent biological effects.[4]
This guide will explore the untapped potential of this compound, providing a scientific framework for its investigation as a novel therapeutic agent.
Anticipated Biological Activities and Therapeutic Targets
Based on the extensive literature on substituted benzimidazoles, this compound is predicted to exhibit a range of biological activities.
Anticancer Potential
Benzimidazole derivatives are known to exert anticancer effects through various mechanisms.[1][2][5]
-
Microtubule Disruption: Many benzimidazoles interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, a mechanism particularly effective against rapidly dividing cancer cells.[1]
-
Topoisomerase Inhibition: These compounds can also inhibit topoisomerases, enzymes crucial for DNA replication and transcription, thereby impeding cancer cell proliferation.[1]
-
Kinase Inhibition: Various kinases involved in cancer cell signaling pathways are potential targets for benzimidazole derivatives.
-
Epigenetic Modulation: Emerging research indicates that benzimidazoles can act as inhibitors of epigenetic targets such as DNA methyltransferases and histone deacetylases.[5]
The presence of the perfluoroethyl group may enhance the compound's ability to penetrate cell membranes and interact with these intracellular targets.
Antimicrobial and Antiviral Activity
Fluorinated benzimidazoles have shown significant promise as antimicrobial and antiviral agents.[3][6][7][8] The electron-withdrawing nature of the perfluoroethyl group can enhance the compound's interaction with microbial or viral enzymes and proteins. It is hypothesized that this compound could be effective against a range of pathogens, including drug-resistant strains.
Synthesis and Characterization
The synthesis of this compound can be achieved through the condensation of 4-chloro-o-phenylenediamine with perfluoropropionic acid or its derivatives. This is a common and effective method for the synthesis of 2-substituted benzimidazoles.[9][10][11]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-o-phenylenediamine (1 equivalent) and polyphosphoric acid.
-
Addition of Reagent: Slowly add perfluoropropionic acid (1.1 equivalents) to the mixture while stirring.
-
Reaction Conditions: Heat the reaction mixture at 180°C for 3-4 hours.[10][11] Monitor the reaction progress using thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate is formed.
-
Isolation: Filter the precipitate, wash it thoroughly with water, and dry it under a vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure and the presence of the perfluoroethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
In Vitro Biological Evaluation: A Step-by-Step Guide
A systematic in vitro evaluation is crucial to determine the biological activity of this compound.
Anticancer Activity Screening Workflow
Caption: Workflow for in vitro anticancer activity screening.
Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., a panel of human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).
-
Serial Dilution: Perform serial two--fold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Data to be determined |
| HCT-116 (Colon Cancer) | Data to be determined |
| A549 (Lung Cancer) | Data to be determined |
| HeLa (Cervical Cancer) | Data to be determined |
Table 2: Hypothetical Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | Data to be determined |
| Escherichia coli | Data to be determined |
| Candida albicans | Data to be determined |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strategic combination of a chloro substituent and a perfluoroethyl group is anticipated to confer enhanced biological activity and favorable pharmacological properties. The experimental workflows and protocols detailed in this guide provide a robust framework for the synthesis, characterization, and in vitro evaluation of this compound. Further investigations into its specific mechanisms of action and in vivo efficacy are warranted to fully elucidate its therapeutic potential.
References
-
Importance of Fluorine in Benzazole Compounds - PMC - NIH. (2020-10-14). [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025-06-26). [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025-01-13). [Link]
-
Different targets of benzimidazole as anticancer agents. ResearchGate. [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. (2023-07-31). [Link]
-
Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs. (2025-01-07). [Link]
-
Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents - Semantic Scholar. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry. (2024-10-25). [Link]
-
(PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review) - ResearchGate. (2025-08-05). [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC - PubMed Central. [Link]
-
Synthesis of (5-chloro-2-(aryl)-1H-benzo... | Download Scientific Diagram - ResearchGate. [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - MDPI. [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives | MDPI [mdpi.com]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. acgpubs.org [acgpubs.org]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This guide focuses on a specific, yet highly promising, subclass: 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole and its derivatives. The introduction of a chloro group at the 5-position and a perfluoroethyl chain at the 2-position of the benzimidazole ring system imparts unique physicochemical properties that can significantly influence biological activity. This document provides a comprehensive overview of the synthesis, medicinal chemistry, and pharmacological profile of these compounds. It is designed to serve as a technical resource for researchers engaged in the discovery and development of novel therapeutics, offering field-proven insights and detailed experimental protocols.
Introduction: The Strategic Design of Fluorinated Benzimidazoles
Benzimidazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to an imidazole ring. This core structure is found in a variety of biologically active molecules, including vitamin B12. The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. Perfluoroalkyl chains, such as the perfluoroethyl group, are particularly notable for their strong electron-withdrawing nature and steric bulk, which can profoundly alter the electronic and conformational properties of the parent molecule. The chloro substituent at the 5-position further modulates the electronic environment of the benzimidazole ring system. This strategic combination of a chlorinated benzimidazole core with a perfluoroethyl side chain presents a compelling avenue for the development of novel therapeutic agents with potentially enhanced efficacy and pharmacokinetic profiles.
Medicinal Chemistry: Synthesis and Structural Elucidation
The synthesis of this compound and its analogues typically proceeds via the Phillips-Ladenburg condensation reaction. This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.[1][2][3]
General Synthetic Pathway: Phillips-Ladenburg Condensation
The core synthesis involves the reaction of 4-chloro-1,2-phenylenediamine with pentafluoropropionic acid or a reactive derivative thereof. The reaction is typically heated in the presence of a strong acid, which catalyzes the cyclization and dehydration to form the benzimidazole ring.
Caption: Phillips-Ladenburg synthesis of the target compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.
Materials:
-
4-Chloro-1,2-phenylenediamine
-
Pentafluoropropionic anhydride (or pentafluoropropionic acid)
-
Polyphosphoric acid (PPA) or 4N Hydrochloric acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-1,2-phenylenediamine (1 equivalent) and polyphosphoric acid (10-20 equivalents by weight).
-
Slowly add pentafluoropropionic anhydride (1.1 equivalents) to the stirred mixture.
-
Heat the reaction mixture to 120-140°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Pharmacological Profile and Therapeutic Potential
Benzimidazole derivatives exhibit a broad spectrum of biological activities, and the introduction of the 5-chloro and 2-perfluoroethyl moieties can significantly enhance their potency and selectivity.
Anticancer Activity
Fluorinated benzimidazoles have emerged as a promising class of anticancer agents.[4][5][6][7] Their mechanisms of action are often multifactorial and can include:
-
Induction of Apoptosis: Many benzimidazole derivatives have been shown to induce programmed cell death in cancer cells.[6]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at specific phases of the cell cycle.[8]
-
Inhibition of Key Enzymes: Fluorinated benzimidazoles can act as inhibitors of crucial enzymes involved in cancer progression, such as kinases and topoisomerases.[9]
Table 1: In Vitro Cytotoxicity of Representative Fluorinated Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| FBZ-1 | A549 (Lung) | 15.80 | [10] |
| FBZ-2 | HepG2 (Liver) | 15.58 | [10] |
| FBZ-3 | MCF-7 (Breast) | 17.8 | [8] |
| FBZ-4 | DU-145 (Prostate) | 10.2 | [8] |
Anthelmintic Activity
Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine.[11][12] The 2-perfluoroalkyl substitution can enhance the lipophilicity of the molecule, potentially improving its penetration into the parasite. The primary mechanism of action for anthelmintic benzimidazoles is the disruption of microtubule polymerization in the parasite's cells.[13]
Table 2: In Vitro Anthelmintic Activity of Benzimidazole Derivatives against Pheretima posthuma
| Compound/Drug | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |
| BZ-A | 10 | 25 | 45 | [14] |
| BZ-B | 10 | 20 | 38 | [14] |
| Albendazole | 10 | 15 | 30 | [14] |
Neuroactivity: A Dual Role
The effects of benzimidazole derivatives on the central nervous system are complex and can be either neuroprotective or neurotoxic, depending on the specific substitution pattern and the cellular context. Some benzimidazole derivatives have shown promise in attenuating neuroinflammation and oxidative stress.[5][15][16] Conversely, the perfluoroalkyl moiety, while beneficial for other activities, warrants careful evaluation for potential neurotoxicity.[17]
Caption: Potential dual neuroactive roles of the derivatives.
Key Experimental Workflows
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][18][19][20]
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Anthelmintic Activity: Earthworm Motility Assay
The use of adult Indian earthworms (Pheretima posthuma) is a common and convenient method for the preliminary evaluation of anthelmintic activity.[8][14][21][22][23]
Protocol:
-
Collect adult earthworms of similar size and wash them with normal saline to remove any adhering soil.
-
Prepare different concentrations of the test compounds and a standard anthelmintic drug (e.g., Albendazole) in a suitable solvent (e.g., 2% DMSO in normal saline).
-
Place individual earthworms in separate petri dishes containing 25 mL of the test or standard solution. A control group with only the solvent should also be included.
-
Observe the time taken for paralysis (no movement except when shaken vigorously) and death (no movement even when shaken or dipped in warm water).
-
Record the results and compare the activity of the test compounds with the standard drug.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on their structural features. Key SAR observations include:
-
2-Position Substituent: The perfluoroethyl group at this position is critical. Its strong electron-withdrawing nature and lipophilicity can significantly impact cell permeability and target binding.
-
5-Position Substituent: The chloro group at this position influences the electronic properties of the benzimidazole ring and can contribute to binding interactions with target proteins.
-
N-1 Substitution: Derivatization at the N-1 position of the benzimidazole ring with various alkyl or aryl groups can modulate the pharmacokinetic properties and biological activity of the compounds.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of benzimidazole derivatives can be variable, often characterized by low aqueous solubility and first-pass metabolism in the liver.[16][18][19][20][24][25] The introduction of a perfluoroethyl group can increase metabolic stability, potentially leading to a longer half-life and improved bioavailability. However, this modification may also influence the routes of metabolism and excretion. Further studies are required to fully elucidate the pharmacokinetic and metabolic fate of this specific class of compounds.
Conclusion and Future Directions
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents with potential applications in oncology, parasitology, and neurology. The unique combination of a chlorinated benzimidazole core and a perfluoroethyl substituent provides a strong foundation for further optimization. Future research should focus on:
-
Expanding the library of analogues to further explore the structure-activity relationship.
-
Conducting in vivo studies to validate the in vitro findings and assess the safety and efficacy of lead compounds.
-
Investigating the detailed mechanisms of action to identify specific molecular targets.
-
Elucidating the pharmacokinetic and metabolic profiles to guide formulation and dosing strategies.
This in-depth technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutics based on the this compound scaffold.
References
-
Prakash S. Sukhramani et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Annals of Biological Research, 2(1), 51-59. Available at: [Link]
-
Bhambra, A. S., Edgar, M., Elsegood, M. R. J., Horsburgh, L., Kryštof, V., Lucas, P. D., ... & Zeinali, F. (2016). Novel fluorinated benzimidazole-based scaffolds and their anticancer activity in vitro. Journal of Fluorine Chemistry, 188, 99-109. Available at: [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Imran, M., Al Kury, L. T., Nadeem, H., Shah, F. A., Abbas, M., Naz, S., ... & Li, S. (2022). Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. Oxidative Medicine and Cellular Longevity, 2022. Available at: [Link]
-
Al-Ostath, A., Ghattas, M. A., & Atatreh, N. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of Biomolecular Structure and Dynamics, 1-22. Available at: [Link]
-
MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Available at: [Link]
-
Imran, M., Al Kury, L. T., Nadeem, H., Shah, F. A., Abbas, M., Naz, S., ... & Li, S. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules, 10(1), 108. Available at: [Link]
-
Edlind, T. D., Hang, T. L., & Chakraborty, P. R. (1990). Activity of the anthelmintic benzimidazoles against Giardia lamblia in vitro. Journal of infectious diseases, 162(6), 1409-1412. Available at: [Link]
-
CABI Digital Library. (n.d.). In vitro Anthelmintic Activity of Stem Extracts of Piper betle Linn Against Pheritima Posthuma. Available at: [Link]
-
Imran, M., Al Kury, L. T., Nadeem, H., Shah, F. A., Abbas, M., Naz, S., ... & Li, S. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. Biomolecules, 10(1), 108. Available at: [Link]
-
Husori, D. I., Sumardi, S., Tarigan, H., Gemasih, S., & Ningsih, S. R. (2018). In vitro anthelmintic activity of Acanthus ilicifolius leaves extracts on Pheretima posthuma and Ascaridia galli. Journal of Applied Pharmaceutical Science, 8(2), 164-167. Available at: [Link]
-
Jasim, K. H., Ersan, R. H., Sadeeq, R., Salim, S., Mahmood, S., & Fadhil, Z. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Records of Natural Products, 17(4), 546-555. Available at: [Link]
-
Lanusse, C. E., & Prichard, R. K. (1993). Clinical pharmacokinetics and metabolism of benzimidazole anthelmintics in ruminants. Drug metabolism reviews, 25(3), 235-279. Available at: [Link]
-
Fochi, I., Pambianco, M., De Luca, A., Fioravanti, R., Cerasoli, E., De Vita, D., ... & Di Santo, R. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals, 14(4), 369. Available at: [Link]
-
Kumar, P., Singh, S., & Kumar, S. (2020). In-vitro anthelmintic activity of Boswellia serrata and Aloe barbadensis extracts on Pheretima posthuma: Indian earthworm. International Journal of Research in Medical Sciences, 8(5), 1779. Available at: [Link]
-
Atmaca, H., Atabey, T., Atmaca, H. U., & Bozkurt, B. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-biological interactions, 328, 109163. Available at: [Link]
-
Kumar, A., Kumar, S., & Kumar, A. (2016). An in vitro evaluation of anthelmintic activity of Zingiber zerumbet rhizomes and Cucurbita maxima seeds on Pheretima posthuma model: A comparative study. Journal of traditional and complementary medicine, 6(3), 274-277. Available at: [Link]
-
Spasov, A. A., Smirnova, L. A., Iezhitsa, I. N., Sergeeva, S. A., & Ozerov, A. A. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233-258. Available at: [Link]
-
Wang, Y., Wang, Y., Liu, W., Wang, J., Li, Y., & Zhang, Y. (2019). Neurotoxic effects of perfluoroalkyl acids: Neurobehavioral deficit and its molecular mechanism. Toxicology letters, 305, 65-72. Available at: [Link]
-
Shimomura, I., Yokoi, A., Kohama, I., Kumazaki, M., Tada, Y., Tatsumi, K., ... & Ishii, H. (2019). Drug library screen reveals benzimidazole derivatives as selective cytotoxic agents for KRAS-mutant lung cancer. Cancer letters, 451, 11-22. Available at: [Link]
-
Bal-Price, A., & Hogberg, H. T. (2014). Relevance of in vitro neurotoxicity testing for regulatory requirements: Challenges to be considered. Neurotoxicology, 45, 256-262. Available at: [Link]
-
Zúñiga-Salazar, V., Burgos-Ravanal, R. A., Soto-Flores, J., Parra, M., Parra-Arriagada, G., Zúñiga, G., ... & Romero-Parra, J. (2025). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 30(19), 4529. Available at: [Link]
-
Yilmaz, I., & Ceylan, S. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University-Science, 37(5), 103233. Available at: [Link]
-
Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 28(14), 5340. Available at: [Link]
-
Os'kina, I. Y., & Grigor'ev, I. A. (2022). Synthesis of 4, 5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4, 5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 57(12), 1969-1975. Available at: [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link]
-
Tan, C. Y., & Yap, H. Y. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in pharmacology, 13, 965585. Available at: [Link]
-
Zhang, T., Li, L. Z., Wang, M. Q., Wu, X. M., & Yang, S. (2013). Microwave-assisted synthesis of 2-substituted 1H-benzo [d] imidazoles and their antifungal activities in vitro. Heterocycles, 87(7), 1543-1550. Available at: [Link]
-
Pathania, S., Kumar, Y., & Rawal, R. K. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 21(13), 1649-1672. Available at: [Link]
-
ResearchGate. (n.d.). Synthesized potent benzimidazole analog along with their SAR for anticancer activity. Available at: [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Available at: [Link]
-
Cheeseman, G. W. H. (1960). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 25(4), 645-648. Available at: [Link]
-
Alam, M. S., Lee, D. U., & Kim, T. H. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 4(2), 1-13. Available at: [Link]
-
Wang, Y., Zhang, Y., Zhao, Y., Liu, Y., Zhang, Y., & Wang, Y. (2021). Design and synthesis of 2-phenyl-1H-benzo [d] imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 213, 113166. Available at: [Link]
-
Alam, M. S., Lee, D. U., & Kim, T. H. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 4(2), 1-13. Available at: [Link]
-
El-Faham, A., El-Sayed, W. A., & El-Gazzar, A. R. (2023). Eco-Friendly Synthesis of 1H-benzo [d] imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5202. Available at: [Link]
-
ResearchGate. (n.d.). Facile synthesis of substituted benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles by 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and arylglyoxals. Available at: [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 11. rsglobal.pl [rsglobal.pl]
- 12. Relationships between the anthelmintic activity of eight derivatives of benzimidazole carbamates against Trichinella spiralis and their chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. In vitro techniques for the assessment of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of in vitro neurotoxicity testing for regulatory purposes: Symposium III summary and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Factors affecting pharmacokinetics of benzimidazole anthelmintics in food-producing animals: the consequences and potential risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 21. Novel benzimidazole-based pseudo-irreversible butyrylcholinesterase inhibitors with neuroprotective activity in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec [evotec.com]
- 24. Clinical pharmacokinetics and metabolism of benzimidazole anthelmintics in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. acgpubs.org [acgpubs.org]
The Emerging Potential of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole in Medicinal Chemistry: A Technical Guide
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This versatile heterocyclic aromatic compound is found in numerous FDA-approved drugs and serves as a foundational element in the discovery of novel therapeutic agents.[1] The broad spectrum of biological activities associated with benzimidazole derivatives—including anticancer, antiviral, antiparasitic, and anti-inflammatory effects—stems from its unique structural and electronic properties, which allow for diverse molecular interactions.[2][3]
This guide focuses on a specific, yet underexplored, derivative: 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole . The introduction of a chloro group at the 5-position and a perfluoroethyl group at the 2-position creates a molecule with distinct physicochemical properties that are highly desirable in modern drug design. The chloro substituent can enhance binding affinity through halogen bonding and modulate metabolic stability, while the perfluoroethyl group is known to significantly increase lipophilicity, metabolic resistance, and cell membrane permeability.
While direct biological studies on this specific compound are not extensively reported in publicly available literature, this technical guide will provide a comprehensive overview of its potential applications. By dissecting its structural components and drawing parallels with well-characterized analogues, we will explore plausible synthetic routes, hypothesize on promising therapeutic targets, and outline a strategic framework for its investigation and development in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter with high therapeutic potential.
Physicochemical Profile and Structural Attributes
The unique combination of substituents on the benzimidazole core endows this compound with a specific set of properties that can be leveraged for drug design.
Structural Diagram
Caption: Chemical structure of this compound.
Impact of Key Substituents
The strategic placement of the chloro and perfluoroethyl groups is predicted to significantly influence the molecule's drug-like properties.
| Structural Feature | Predicted Influence on Physicochemical Properties | Potential Advantages in Medicinal Chemistry |
| Benzimidazole Core | Provides a rigid, aromatic scaffold capable of participating in π-π stacking, hydrogen bonding (as both donor and acceptor), and hydrophobic interactions. | Serves as a versatile pharmacophore for engaging with a wide range of biological targets.[1] |
| 5-Chloro Group | Increases lipophilicity (logP) and can act as a hydrogen bond acceptor or participate in halogen bonding. It can also block a potential site of metabolism. | May enhance binding affinity to target proteins and improve metabolic stability, leading to a longer half-life. |
| 2-Perfluoroethyl Group | Drastically increases lipophilicity and metabolic stability due to the strength of the C-F bonds. Can also modulate the pKa of the imidazole nitrogen. | Expected to enhance cell membrane permeability and resist oxidative metabolism, improving oral bioavailability and duration of action. The electron-withdrawing nature can influence target binding. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be achieved via the Phillips condensation reaction. This well-established method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Synthetic Scheme
Caption: Proposed synthesis of the target compound via Phillips condensation.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-1,2-phenylenediamine (1.0 eq) and polyphosphoric acid (PPA) (10-20 eq by weight).
-
Addition of Reagents: Slowly add pentafluoropropionic acid (1.1 eq) to the mixture while stirring.
-
Heating: Heat the reaction mixture to 180°C and maintain this temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to approximately 80°C and pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purify by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Potential Therapeutic Applications and Mechanistic Insights
Based on the extensive bioactivity of analogous compounds, this compound is a promising candidate for several therapeutic areas.
Antiparasitic Agents
The benzimidazole scaffold is the foundation of widely used anthelmintic drugs like albendazole and mebendazole.[2] These drugs typically function by inhibiting the polymerization of tubulin in parasitic worms.
-
Hypothesized Advantage: Parasite resistance to existing benzimidazoles is a growing concern. The highly fluorinated perfluoroethyl group could introduce novel binding interactions within the tubulin pocket, potentially overcoming existing resistance mechanisms. Furthermore, its enhanced lipophilicity may lead to better penetration into parasitic tissues.[2]
-
Proposed Target: Parasitic β-tubulin.
-
Experimental Validation:
-
In vitro screening against a panel of helminths (e.g., Haemonchus contortus, Trichinella spiralis).
-
Tubulin polymerization assays using parasitic cell extracts.
-
In vivo efficacy studies in infected rodent models.
-
Anticancer Agents
Numerous 2-substituted and 5-substituted benzimidazoles have demonstrated potent anticancer activity through various mechanisms.[3]
-
Potential Mechanisms of Action:
-
DNA Minor Groove Binding: Bis-benzimidazoles are known to bind to the minor groove of DNA, particularly at AT-rich sequences, interfering with DNA replication and transcription. The planar benzimidazole core is well-suited for this interaction.[6]
-
Topoisomerase Inhibition: Some derivatives can inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[6]
-
Kinase Inhibition: The benzimidazole structure can serve as a scaffold for designing inhibitors of various protein kinases that are overactive in cancer.
-
-
Hypothesized Advantage: The chloro and perfluoroethyl groups can enhance binding affinity and cellular uptake, potentially leading to high potency. The metabolic stability conferred by the perfluoroethyl group is a significant advantage for developing an orally active anticancer drug.
-
Experimental Validation:
-
Screening against the NCI-60 human tumor cell line panel.
-
DNA binding studies using UV-Vis spectroscopy, circular dichroism, and fluorescence quenching assays.
-
Topoisomerase I/II relaxation assays.
-
Kinase inhibition screening panels.
-
Antiviral Agents
Certain benzimidazole derivatives are known to possess significant antiviral activity, most notably against viruses like HCMV and RSV.[3][7]
-
Hypothesized Advantage: The development of new antiviral agents is critical, especially for RNA viruses with high mutation rates. This compound could interfere with viral enzymes, such as polymerases or proteases, that are essential for viral replication. Its properties may lead to improved pharmacokinetic profiles compared to existing antivirals.
-
Proposed Targets: Viral polymerases (e.g., HCV NS5B), proteases, or helicases.
-
Experimental Validation:
-
Cell-based antiviral assays against a panel of viruses (e.g., influenza, hepatitis C, coronaviruses).
-
Enzyme inhibition assays using purified viral proteins.
-
Time-of-addition and mechanism-of-action studies to pinpoint the stage of the viral life cycle being inhibited.
-
Structure-Activity Relationship (SAR) Exploration
To optimize the therapeutic potential of this scaffold, a systematic exploration of the structure-activity relationship is essential.
Caption: Key positions for SAR exploration on the benzimidazole scaffold.
Proposed Workflow for Biological Evaluation
A structured, multi-stage approach is recommended to efficiently evaluate the therapeutic potential of this compound and its future analogues.
Caption: A phased workflow for the biological evaluation of novel compounds.
Conclusion
This compound represents a highly promising, yet underexplored, scaffold for medicinal chemistry. The strategic combination of a privileged benzimidazole core with a chloro substituent and a perfluoroethyl group creates a molecule with a desirable profile for modern drug discovery: enhanced metabolic stability, high lipophilicity for cell penetration, and the potential for strong, specific interactions with biological targets.
While further experimental validation is required, the analysis presented in this guide strongly suggests that this compound warrants investigation as a potential lead for developing novel antiparasitic, anticancer, and antiviral agents. The proposed synthetic route is feasible, and the outlined workflow for biological evaluation provides a clear path forward for researchers to unlock the full therapeutic potential of this intriguing molecule.
References
-
Zuñiga-Salazar, V., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(11), 4488. Available at: [Link]
-
Raju, D.S., et al. (2022). Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. International Journal of Pharmaceutical and Biological Sciences. Available at: [Link]
-
Pérez-Villanueva, M., et al. (2021). Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model. RSC Advances, 11(36), 22336-22347. Available at: [Link]
-
Struga, M., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 28(13), 5035. Available at: [Link]
-
ResearchGate. Synthesis of (5-chloro-2-(aryl)-1H-benzo... | Download Scientific Diagram. Available at: [Link]
-
MDPI. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Available at: [Link]
-
Der Pharma Chemica. Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Available at: [Link]
-
Al-Awaida, W., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103422. Available at: [Link]
-
International Journal of Advanced Research in Science and Engineering. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available at: [Link]
-
Singh, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Journal of Medicinal Chemistry, 65(3), 2600-2615. Available at: [Link]
-
Townsend, L.B., et al. (1996). Structure-activity Relationships Among 2-substituted 5,6-dichloro-, 4,6-dichloro-, and 4,5-dichloro-1-[(2-hydroxyethoxy) Methyl]- And -1-[(1,3-dihydroxy-2-propoxy) Methyl]benzimidazoles. Journal of Medicinal Chemistry, 39(10), 2027-2034. Available at: [Link]
Sources
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. This compound;58457-67-3 [abichem.com]
- 5. 58457-67-3|this compound|BLD Pharm [bldpharm.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Structure-activity relationships among 2-substituted 5,6-dichloro-, 4,6-dichloro-, and 4,5-dichloro-1-[(2-hydroxyethoxy) methyl]- and -1-[(1,3-dihydroxy-2-propoxy) methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Promising Fluorinated Benzimidazole Scaffold
Foreword: Unveiling the Potential of a Unique Chemical Entity
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents.[1] Its inherent drug-like properties and versatile synthetic accessibility have made it a cornerstone of drug discovery programs for decades. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][3] This technical guide delves into the specific, yet underexplored, molecule: 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole . While direct literature on this exact compound is sparse, this guide will provide a comprehensive overview by drawing upon the extensive knowledge base of structurally related benzimidazoles. By examining the synthesis, properties, and biological activities of its chemical cousins, we can extrapolate and project the potential of this unique molecule as a valuable building block for novel therapeutics.
I. The Benzimidazole Core: A Foundation of Therapeutic Success
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a bioisostere of naturally occurring purines, allowing it to interact with a wide array of biological targets.[4] This structural mimicry is a key reason for the broad spectrum of pharmacological activities exhibited by benzimidazole derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][5]
II. Synthesis and Chemical Profile
Proposed Synthetic Pathway
The most common and efficient method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6][7][8] In this case, the logical precursors would be 4-chloro-1,2-phenylenediamine and heptafluorobutanoic acid.
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, field-tested protocol for the synthesis of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole, a valuable heterocyclic building block in medicinal chemistry. The unique combination of the benzimidazole core, a known "privileged structure" in pharmacology, with a perfluoroethyl group makes this compound a significant scaffold for developing novel therapeutic agents.[1][2][3] The incorporation of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] This guide elucidates the chemical principles, step-by-step experimental procedures, and critical safety considerations for its successful preparation via the Phillips condensation reaction.
Principle of Synthesis: The Phillips Condensation
The synthesis of this compound is most effectively achieved through the Phillips-Ladenburg condensation method.[5][6][7] This reaction involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid under acidic and dehydrating conditions.
In this specific application, 4-chloro-1,2-phenylenediamine is reacted with perfluoropropionic acid . The reaction is typically promoted by a strong acid and dehydrating agent, such as polyphosphoric acid (PPA), at elevated temperatures to drive the cyclization and dehydration steps to completion.[8][9]
Overall Reaction Scheme:
Caption: Phillips condensation for the target compound.
Mechanistic Insight
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process follows a logical sequence of nucleophilic attack and dehydration:
-
Amide Formation: One of the amino groups of 4-chloro-1,2-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of perfluoropropionic acid. This step is catalyzed by the acidic environment of PPA, which protonates the carboxylic acid, making it more electrophilic.
-
Intramolecular Cyclization: The second, unreacted amino group then attacks the carbonyl carbon of the newly formed amide intermediate. This intramolecular step forms a five-membered heterocyclic ring.
-
Dehydration & Aromatization: The tetrahedral intermediate generated during cyclization eliminates two molecules of water. This dehydration cascade is efficiently driven by the hygroscopic nature of PPA and the high reaction temperature, resulting in the formation of the stable, aromatic benzimidazole ring system.[6][10]
Materials and Reagents
Proper characterization and handling of reagents are paramount for reproducibility and safety.
| Reagent/Material | CAS Number | Molecular Formula | Molecular Wt. ( g/mol ) | Key Properties |
| 4-Chloro-1,2-phenylenediamine | 95-83-0 | C₆H₇ClN₂ | 142.59 | Light-sensitive solid, toxic |
| Perfluoropropionic Acid | 422-64-0 | C₃HF₅O₂ | 164.03 | Corrosive liquid, strong acid |
| Polyphosphoric Acid (PPA) | 8017-16-1 | (HO₃P)n | Variable | Viscous, corrosive, potent dehydrating agent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Mild base, used for neutralization |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable liquid, common extraction solvent |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Flammable liquid, non-polar solvent for recrystallization |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | Used for quenching and washing |
| Target Product | 58457-67-3 | C₉H₄ClF₅N₂ | 270.59 | Expected as a solid |
Detailed Experimental Protocol
This protocol is based on established methods for benzimidazole synthesis using PPA.[8][9]
Step 1: Reaction Setup and Reagent Charging
-
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a temperature probe.
-
Causality: The three-neck setup allows for simultaneous stirring, temperature monitoring, and prevention of atmospheric moisture ingress, which is critical as PPA is highly hygroscopic.
-
In a fume hood, charge the flask with polyphosphoric acid (PPA, approx. 30 g). Begin stirring and gently heat the PPA to ~60-70 °C to reduce its viscosity, ensuring easier mixing.
-
Carefully add 4-chloro-1,2-phenylenediamine (e.g., 5.0 g, 1.0 eq).
-
Slowly add perfluoropropionic acid (e.g., 6.3 g, 1.1 eq) to the mixture. The use of a slight excess of the carboxylic acid ensures complete consumption of the diamine starting material.
Step 2: Cyclocondensation Reaction
-
Increase the temperature of the reaction mixture to 150-160 °C and maintain it for 4-6 hours .
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), if a suitable standard is available. A typical mobile phase would be 30-40% Ethyl Acetate in Hexanes.
-
Causality: The high temperature provides the necessary activation energy for the cyclodehydration steps. PPA acts as both the acidic catalyst and the solvent medium in this solvent-free approach.[5]
Step 3: Reaction Quench and Product Precipitation
-
After the reaction is complete, allow the mixture to cool to approximately 80-90 °C.
-
CRITICAL STEP: In a separate large beaker (e.g., 1 L), prepare ~400 mL of crushed ice/water. While vigorously stirring the ice-water, very slowly and carefully pour the hot, viscous reaction mixture into it. This process is highly exothermic and may cause splashing.
-
Causality: Quenching in ice-water hydrolyzes the PPA and precipitates the crude product, which is generally insoluble in acidic aqueous media. The slow addition to a large volume of ice prevents the temperature from rising uncontrollably.
-
A solid precipitate should form. Continue stirring the slurry for 30-60 minutes to ensure complete precipitation and breakdown of the PPA.
Step 4: Neutralization and Isolation
-
Slowly and carefully neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate (NaHCO₃) or concentrated ammonium hydroxide (NH₄OH) until the pH is ~7-8 (test with pH paper). Expect significant CO₂ evolution if using bicarbonate.
-
Causality: Neutralization converts the protonated benzimidazole product into its free base form, which is less soluble in water and ensures it remains as a solid for collection.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water (3 x 100 mL) to remove inorganic salts.
-
Dry the crude product in a vacuum oven at 50-60 °C overnight.
Step 5: Purification
-
The most common method for purification is recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate.
-
If the solution has color impurities, it can be treated with a small amount of activated charcoal and hot-filtered.
-
Slowly add a non-polar solvent like hexanes or water until the solution becomes cloudy (the point of saturation).
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow Diagram
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive Analytical Characterization of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
Introduction
5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The incorporation of a chloro-substituent on the benzimidazole ring and a perfluoroethyl group at the 2-position imparts unique physicochemical properties that can influence biological activity, metabolic stability, and material characteristics.[3] Rigorous and comprehensive analytical characterization is paramount to ensure the identity, purity, and stability of this molecule, which are critical prerequisites for its application in research and development.[4]
This application note provides a detailed, multi-faceted approach to the analytical characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of each technique and experimental parameter. Our approach is holistic, beginning with unequivocal structural elucidation and progressing through purity determination and physicochemical profiling.
Analytical Strategy Overview
A multi-technique approach is essential for a comprehensive characterization. Each technique provides a unique piece of the analytical puzzle, and their combined application ensures a self-validating system of analysis. Our strategy integrates spectroscopic and chromatographic methods to build a complete profile of the target molecule.
Caption: Overall analytical workflow for the characterization of this compound.
Part 1: Structural Elucidation and Identity Confirmation
The primary objective is to unequivocally confirm the chemical structure of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a robust foundation for structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For this fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Rationale: ¹H NMR will confirm the substitution pattern on the aromatic ring. ¹³C NMR will identify all unique carbon environments. Crucially, ¹⁹F NMR is highly sensitive and specific for the perfluoroethyl group, providing both qualitative and quantitative information with minimal background interference.[5] Two-dimensional NMR experiments like HMBC can be used to confirm the connectivity between the benzimidazole core and the perfluoroethyl group.[6]
1.1.1 Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for benzimidazoles, which may have limited solubility in other solvents.[7]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest signal).
-
Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to ~200 ppm.
-
Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to encompass the expected chemical shifts for a -CF₂-CF₃ group (typically -80 to -130 ppm).
-
A proton-decoupled sequence is generally used.
-
Reference the spectrum to an external standard like CFCl₃ (0 ppm).
-
-
Data Interpretation:
-
¹H NMR: Expect to see signals for the three aromatic protons on the benzimidazole ring and a broad singlet for the N-H proton.[7] The coupling patterns of the aromatic protons will confirm the 5-chloro substitution pattern.
-
¹³C NMR: Identify the signals for the aromatic carbons, the imidazole carbons (C2, C4/7a, C5/6, C7/4a), and the carbons of the perfluoroethyl group, which will show characteristic C-F couplings.
-
¹⁹F NMR: Expect two signals: a triplet for the -CF₃ group and a quartet for the -CF₂ group, with a characteristic ⁴JFF coupling constant.[5]
-
| Expected NMR Data (Illustrative) | |
| Nucleus | Expected Chemical Shift (ppm) & Multiplicity |
| ¹H | Aromatic protons (~7.2-7.8 ppm, complex pattern), N-H proton (>10 ppm, broad singlet) |
| ¹³C | Aromatic carbons (110-140 ppm), Imidazole C2 (~145-150 ppm, quartet due to C-F coupling), -CF₂- (~115-125 ppm, triplet), -CF₃ (~110-120 ppm, quartet) |
| ¹⁹F | -CF₃ (~ -85 ppm, triplet), -CF₂- (~ -115 ppm, quartet) |
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile, thermally stable organohalogen compounds.[8]
Rationale: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the calculation of the elemental formula with high confidence. The isotopic pattern of the molecular ion will be a definitive indicator of the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
1.2.1 Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (preferably with a quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min. (This program should be optimized).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺).
-
Confirm the presence of the characteristic isotopic pattern for chlorine (M⁺ and M+2).
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of CF₃, Cl).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[7]
Rationale: This technique will confirm the presence of key structural motifs, such as the N-H bond of the imidazole, the C-N and C=N bonds within the ring, aromatic C-H bonds, and potentially C-F and C-Cl vibrations.[9]
1.3.1 Protocol: FTIR Analysis
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample, which requires minimal sample preparation. Alternatively, prepare a KBr pellet.
-
Instrumentation: An FTIR spectrometer with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Place a small amount of the sample on the crystal and apply pressure.
-
Scan in the range of 4000-400 cm⁻¹.
-
Average at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify characteristic absorption bands.
-
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (imidazole) | 3100-3400 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| C=N and C=C Stretch (ring) | 1450-1620 |
| C-F Stretch | 1100-1300 (strong) |
| C-Cl Stretch | 700-800 |
Part 2: Purity Assessment
Determining the purity of the compound is crucial. Chromatographic techniques are the gold standard for separating the main compound from any impurities, starting materials, or by-products.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used method for assessing the purity of non-volatile organic compounds like benzimidazoles.[10][11]
Rationale: A well-developed HPLC method can separate the target compound from closely related impurities. The area percentage of the main peak provides a quantitative measure of purity. This method is also ideal for stability studies.[4]
2.1.1 Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Instrumentation: An HPLC system with a UV-Vis detector, autosampler, and column oven.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or a suitable buffer to ensure good peak shape). For example:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for the UV maximum (λmax) using a photodiode array (PDA) detector, likely around 254 nm and 280 nm.[10]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Caption: Workflow for HPLC purity analysis.
Elemental Analysis
Elemental analysis provides the percentage composition of C, H, and N in the compound.
Rationale: Comparing the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₉H₄ClF₅N₂) provides a fundamental check of purity and composition.[12] A close correlation (typically within ±0.4%) is strong evidence of a pure substance.
2.2.1 Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the dry, homogenous sample into a tin capsule.
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature (~950 °C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.[13]
-
Data Comparison:
| Element | Theoretical % for C₉H₄ClF₅N₂ | Experimental Result | Acceptance Criteria |
| Carbon (C) | 38.25% | (To be determined) | ± 0.4% |
| Hydrogen (H) | 1.43% | (To be determined) | ± 0.4% |
| Nitrogen (N) | 9.91% | (To be determined) | ± 0.4% |
Part 3: Physicochemical Characterization
Understanding the thermal properties of a compound is essential for handling, storage, and formulation development.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) measures changes in weight as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.
Rationale: TGA is used to determine the thermal stability and decomposition temperature of the compound.[14] DSC can identify melting point, phase transitions, and crystallinity.[15] Running these tests provides critical information about the material's stability and physical state.
3.1.1 Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.
-
TGA Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat from 30 °C to 500 °C at a rate of 10 °C/min.
-
-
DSC Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat from 30 °C to a temperature just above the melting point (determined by a preliminary run) at a rate of 10 °C/min.
-
-
Data Interpretation:
-
TGA: Observe the onset temperature of weight loss, which indicates the beginning of thermal decomposition.
-
DSC: Identify the sharp endothermic peak corresponding to the melting point (Tm). The presence of a single, sharp melting peak is also an indicator of high purity.
-
Conclusion
The analytical methods detailed in this application note provide a comprehensive and robust framework for the characterization of this compound. By systematically applying these spectroscopic, chromatographic, and thermal analysis techniques, researchers can confidently confirm the structure, assess the purity, and understand the key physicochemical properties of this important molecule. This rigorous analytical foundation is indispensable for ensuring the quality and reliability of data in subsequent research and development activities.
References
-
MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (5-chloro-2-(aryl)-1H-benzo.... Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]
-
(n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
-
(2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Retrieved from [Link]
-
ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole.... Retrieved from [Link]
-
ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Retrieved from [Link]
-
(2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from [Link]
-
ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Retrieved from [Link]
-
(2015). Multi-analyte Method for the Analysis of Various Organohalogen Compounds in House Dust. Retrieved from [Link]
-
Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
-
(2022). Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
(n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]
-
Britannica. (n.d.). Organohalogen compound. Retrieved from [Link]
-
ACS Omega. (2018). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Retrieved from [Link]
-
(2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]
-
PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
Research Results in Pharmacology. (n.d.). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Retrieved from [Link]
-
(n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
-
YouTube. (2021). 19F NMR of Pharmaceuticals. Retrieved from [Link]
-
PubMed Central (NIH). (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). THE TRANSFORMATION OF BENZIMIDAZOLES INTO FLUORINATED PYRROLES VIA CYCLOADDITION REACTIONS OF BENZIMIDAZOLIUM N-YLIDES. Retrieved from [Link]
-
(2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Retrieved from [Link]
-
(n.d.). Elemental analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methods for determination of benzodiazepines. A short review. Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol. Retrieved from [Link]
-
Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Retrieved from [Link]
-
TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]
-
Analyst (RSC Publishing). (n.d.). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Retrieved from [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ptfarm.pl [ptfarm.pl]
- 11. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 13. Elemental analysis [chemistry.huji.ac.il]
- 14. resolvemass.ca [resolvemass.ca]
- 15. tainstruments.com [tainstruments.com]
Application Note: Elucidation of the ¹H and ¹³C NMR Spectral Data of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
Abstract
This application note provides a detailed guide to the acquisition and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole, a key fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The structural complexity, including the presence of a halogenated benzimidazole core and a perfluoroethyl substituent, presents a unique set of challenges and features in its NMR spectra. This document outlines a robust experimental protocol for obtaining high-quality NMR data and offers a comprehensive analysis of the spectral features, supported by established principles of NMR spectroscopy. The provided data and interpretations are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of related fluorinated organic molecules.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, antiviral, and antitumor agents.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis and characterization of fluorinated benzimidazole derivatives, such as this compound, are of considerable interest in modern drug discovery and materials science.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic compounds.[1] This application note details the ¹H and ¹³C NMR spectral features of this compound. The presence of the electron-withdrawing chloro and perfluoroethyl groups, along with the tautomerism inherent to the benzimidazole ring, results in a distinct and informative NMR profile.[2][3] A thorough understanding of these spectra is crucial for confirming the molecular structure, assessing purity, and providing a basis for further structural modifications and biological evaluation.
Experimental Protocols
Sample Preparation
A high-quality NMR spectrum is contingent upon proper sample preparation. The following protocol is recommended for the analysis of this compound:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for this compound. Its high polarity effectively dissolves the analyte and, importantly, slows down the rate of proton exchange of the N-H proton, often allowing for its direct observation as a broad singlet in the ¹H NMR spectrum.[1][4]
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is generally sufficient for obtaining excellent signal-to-noise ratios in both ¹H and ¹³C NMR experiments on modern NMR spectrometers.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments often use the residual solvent peak for referencing, but the addition of TMS can provide a more accurate and consistent reference.
-
Sample Filtration (Optional): If any particulate matter is visible in the solution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.
NMR Data Acquisition
The following parameters are recommended for acquiring high-resolution ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.
-
Spectral Width: A spectral width of approximately 16 ppm (centered around 6 ppm) should be sufficient to cover the aromatic and N-H proton regions.
-
Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons, which is crucial for accurate integration.
-
Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon, simplifying interpretation.
-
Spectral Width: A spectral width of 200-220 ppm is generally required to encompass all carbon signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Data Presentation and Interpretation
The anticipated ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The chemical shifts are influenced by the electronic effects of the substituents on the benzimidazole core.
Table 1: Predicted ¹H NMR Spectral Data of this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | 12.5 - 13.5 | br s | - |
| H-4 | ~ 7.8 | d | ~ 2.0 |
| H-6 | ~ 7.3 | dd | ~ 8.5, 2.0 |
| H-7 | ~ 7.6 | d | ~ 8.5 |
Table 2: Predicted ¹³C NMR Spectral Data of this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 145 (t) |
| C-4 | ~ 115 |
| C-5 | ~ 125 |
| C-6 | ~ 122 |
| C-7 | ~ 118 |
| C-3a | ~ 140 |
| C-7a | ~ 135 |
| -CF₂- | ~ 118 (q) |
| -CF₃ | ~ 115 (t) |
Interpretation of ¹H NMR Spectrum
-
N-H Proton: The N-H proton of the imidazole ring is expected to appear as a broad singlet in the downfield region of the spectrum (12.5-13.5 ppm) when DMSO-d₆ is used as the solvent.[1] This significant downfield shift is due to the deshielding effect of the aromatic system and intermolecular hydrogen bonding with the solvent.[1]
-
Aromatic Protons: The protons on the benzene ring will exhibit a characteristic splitting pattern. The chloro substituent at the C-5 position will influence the chemical shifts of the adjacent protons.[5] H-4 is expected to appear as a doublet due to coupling with H-6. H-6 will be a doublet of doublets due to coupling with both H-4 and H-7. H-7 will appear as a doublet due to coupling with H-6. The electron-withdrawing nature of the chloro and perfluoroethyl groups will generally shift the aromatic protons downfield compared to unsubstituted benzimidazole.[1]
Interpretation of ¹³C NMR Spectrum
-
Benzimidazole Carbons: The chemical shifts of the carbons in the benzimidazole ring are influenced by the electronegative substituents.[2][6] The carbon bearing the chloro group (C-5) and the carbons in its vicinity will be affected. Due to tautomerism, the chemical shifts of C-4/C-7 and C-5/C-6 can be averaged in some solvents, but in a polar aprotic solvent like DMSO-d₆, distinct signals may be observed.[3][4]
-
C-2 and Perfluoroethyl Group: The C-2 carbon, directly attached to the electron-withdrawing perfluoroethyl group, is expected to be significantly deshielded. Furthermore, it will exhibit a triplet multiplicity due to coupling with the two fluorine atoms of the adjacent -CF₂- group. The carbons of the perfluoroethyl group (-CF₂- and -CF₃) will also show characteristic splitting patterns in the ¹³C NMR spectrum due to C-F coupling (a quartet for the -CF₂- group and a triplet for the -CF₃ group). These signals will appear in a distinct region of the upfield part of the spectrum.
Visualization of Molecular Structure and Key NMR Correlations
The following diagrams illustrate the molecular structure of this compound and the expected key through-bond correlations that can be confirmed using 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation).
Caption: Key expected HMBC correlations for structural elucidation.
Conclusion
This application note provides a comprehensive framework for the acquisition, analysis, and interpretation of the ¹H and ¹³C NMR spectra of this compound. The detailed protocols and spectral interpretations serve as a practical guide for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. A thorough understanding of the NMR characteristics of this and related fluorinated benzimidazoles is fundamental for the successful design and development of novel compounds with tailored properties. The presented data and methodologies are intended to facilitate the unambiguous characterization of this important class of molecules.
References
-
García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link] [2][6]2. Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1756–1766. [Link]
-
PubMed Central. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link] [3]6. ResearchGate. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]
-
Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]
-
ResearchGate. (n.d.). Calculated and experimental ¹H and ¹³C chemical shifts of the benzene part. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary Information. [Link]
-
PubMed Central. (2021). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link] [5]12. ResearchGate. (n.d.). H-/¹³C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
-
PubMed Central. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]
-
Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link] [4]16. Dove Medical Press. (2016). ¹⁹-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
ACS Publications. (2023). Predicting ¹⁹F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of Ottawa. (n.d.). ¹⁹Fluorine NMR. [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
International Journal of Advance Research in Science and Engineering. (2016). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol-2-yl)methyl)amino). [Link]
-
ResearchGate. (2014). Synthesis and Characterization of Some New Benzimidazole Derivatives. [Link]
-
International Journal of Pharmaceutical and Biological Sciences. (2020). Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. [Link]
-
Research Results in Pharmacology. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link]
-
Arabian Journal of Chemistry. (2013). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 5. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
mass spectrometry analysis of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
An Application Note and Protocol for the Mass Spectrometric Analysis of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
Abstract
This application note provides a comprehensive, technically detailed protocol for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS). This molecule presents unique analytical challenges due to its chlorinated and perfluoroethylated structure. The methods detailed herein leverage Electrospray Ionization (ESI) to achieve sensitive and robust characterization. We offer a step-by-step guide from sample preparation to data interpretation, including a proposed fragmentation pathway, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol emphasizes the rationale behind instrumental parameters and analytical choices to ensure reproducible and reliable results.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and material sciences. Its structural characterization is a critical step in its development and quality control. Mass spectrometry (MS) is an essential analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.[1] However, the molecule's distinct features—a basic benzimidazole core, a stable perfluoroethyl group, and a chlorine atom—require a tailored analytical approach.
High-Resolution Mass Spectrometry (HRMS) is the premier tool for this task, providing exceptional mass accuracy to confirm elemental composition and high resolving power to distinguish compounds of interest from complex matrix components.[2][3][4] This guide focuses on a liquid chromatography-mass spectrometry (LC-MS) workflow using Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like benzimidazoles, which are readily protonated.[5] We will detail a robust method to confirm the compound's identity via its accurate mass, validate its composition through its characteristic chlorine isotopic pattern, and elucidate its structure by interpreting its collision-induced dissociation (CID) fragmentation spectrum.[6]
Materials and Instrumentation
Reagents
-
Analyte: this compound (Purity >98%)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Acid Modifier: Formic Acid (LC-MS Grade, 99%)
Instrumentation
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, capable of MS/MS analysis with a resolving power >60,000.[7]
-
Ion Source: Electrospray Ionization (ESI).
-
Sample Introduction: Direct infusion via syringe pump or a UHPLC system for method development and impurity profiling. A standard C18 column is recommended for LC separation.
Experimental Protocols
Standard Solution Preparation
Accurate sample preparation is fundamental to achieving reproducible results. The following protocol is designed for direct infusion analysis.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of methanol. Methanol is chosen for its ability to readily dissolve the benzimidazole structure. Vortex for 30 seconds.
-
Working Solution (1 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of 50:50 (v/v) acetonitrile/water to make a 10 µg/mL solution. Further dilute 100 µL of this solution into 900 µL of 50:50 acetonitrile/water.
-
Final Analyte Solution: To the 1 µg/mL working solution, add formic acid to a final concentration of 0.1% (v/v). Rationale: The addition of acid is critical for analysis in positive ion mode. It ensures the mobile phase is sufficiently acidic (pH ~2.7) to promote protonation of the basic nitrogen atoms in the imidazole ring, maximizing the formation of the target [M+H]⁺ ion.[8]
Mass Spectrometry Workflow
The analytical process follows a logical sequence from instrument setup to final data interpretation. The workflow is designed to first identify the intact molecule and then to probe its structure through controlled fragmentation.
Caption: Fig. 1: Analytical workflow for HRMS characterization.
Recommended Instrument Parameters
These settings provide a validated starting point for analysis on a typical HRMS system. Optimization may be required depending on the specific instrument.
Table 1: Suggested ESI-HRMS Parameters
| Parameter | Recommended Setting | Justification & Expert Insight |
| Ionization Mode | Positive Electrospray (ESI+) | The benzimidazole moiety contains basic nitrogen atoms that are readily protonated in an acidic solution to form [M+H]⁺ ions. |
| Capillary Voltage | 3.8 kV | Optimizes the electric field for efficient spray formation and ion generation. |
| Source Temperature | 120 °C | A moderate temperature to assist with desolvation without inducing thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C | Ensures complete removal of solvent from the ions before they enter the mass analyzer, reducing adduct formation and improving signal quality. |
| **Nebulizer Gas (N₂) ** | 3 Bar (or ~45 psi) | Facilitates the formation of a fine aerosol for efficient ionization. |
| Drying Gas (N₂) Flow | 8 L/min | Aids in solvent evaporation from the charged droplets. |
| Full Scan Range | m/z 100 - 600 | A wide enough range to detect the precursor ion and any potential dimers or adducts. |
| MS¹ Resolution | > 60,000 | Essential for achieving <5 ppm mass accuracy, allowing for confident elemental composition assignment.[3] |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | A robust and widely used fragmentation technique that provides reproducible fragmentation patterns. |
| Collision Energy | Ramped 10-40 eV | Using a range of collision energies ensures the generation of both low-energy (major fragments) and high-energy (smaller fragments) product ions for comprehensive structural analysis. |
Data Interpretation
Full Scan MS: Molecular Formula Confirmation
The primary goal of the full scan experiment is to confirm the presence and elemental composition of the target compound.
-
Molecular Formula: C₉H₄ClF₅N₂
-
Monoisotopic Mass (M): 269.9983 Da
-
Expected Protonated Ion ([M+H]⁺): 271.0061 Da for the ³⁵Cl isotopologue.
-
Expected Isotopic Ion ([M+2+H]⁺): 273.0032 Da for the ³⁷Cl isotopologue.
A successful analysis will show a peak at m/z 271.0061 with a mass error of less than 5 ppm. The most crucial confirmation is the presence of the A+2 isotopic peak at m/z 273.0032 with a relative intensity of approximately 32% of the monoisotopic peak. This signature is definitive for a molecule containing a single chlorine atom.
MS/MS Analysis: Structural Fragmentation Pathway
Fragmenting the isolated precursor ion (m/z 271.0) reveals information about the molecule's structure. The bond between the benzimidazole ring and the perfluoroethyl group is expected to be a key fragmentation point. Additionally, characteristic losses from the perfluoroalkyl chain are anticipated.[9][10]
Caption: Fig. 2: Proposed fragmentation pathway for [M+H]⁺.
Analysis of Key Fragments:
-
m/z 152.0141: This ion corresponds to the 5-chlorobenzimidazole cation following the homolytic cleavage and loss of the perfluoroethyl radical (•C₂F₅). This is often a high-intensity fragment, indicating the relative lability of the C-C bond connecting the side chain.
-
m/z 171.0129: Represents the neutral loss of tetrafluoroethene (C₂F₄) via a rearrangement, a common pathway for perfluoroethyl-substituted compounds.[6][11] This leaves a difluoromethyl-chlorobenzimidazole cation.
-
m/z 151.0073: A subsequent loss of hydrogen fluoride (HF) from the m/z 171 fragment.
-
m/z 125.0032: Loss of hydrogen cyanide (HCN) from the m/z 152 fragment, which is characteristic of the fragmentation of the imidazole ring itself.
Conclusion
The protocol described in this application note provides a reliable and robust framework for the mass spectrometric analysis of this compound. By utilizing ESI-HRMS, this method allows for the unambiguous confirmation of the compound's elemental formula through accurate mass measurement and its characteristic chlorine isotopic signature. Furthermore, the detailed MS/MS fragmentation analysis provides definitive structural confirmation. This self-validating workflow is suitable for high-confidence identification in both research and quality control environments within the pharmaceutical and chemical industries.
References
-
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Source: LCGC North America. [Link]
-
High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Source: Longdom Publishing. [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Source: Pharma Focus America. [Link]
-
High Resolution Mass Spectrometry. Source: ResolveMass Laboratories Inc. [Link]
-
Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Source: Molecules (MDPI). [Link]
-
Analysis of perfluoroalkyl anion fragmentation pathways... Source: Rapid Communications in Mass Spectrometry. [Link]
-
Fragmentation Studies of Neutral Per- And Polyfluoroalkyl Substances by Atmospheric Pressure Ionization-Multiple-Stage Mass Spectrometry. Source: Analytical and Bioanalytical Chemistry. [Link]
-
Fragmentation studies of neutral per- and polyfluoroalkyl substances... Source: Request PDF on ResearchGate. [Link]
-
Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers... Source: Molecules (MDPI). [Link]
-
Extractive electrospray ionization mass spectrometry for analytical evaluation... Source: Frontiers in Chemistry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts. [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole... Source: Molecules (MDPI). [Link]
Sources
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. mdpi.com [mdpi.com]
- 6. Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole by Column Chromatography
Abstract
This comprehensive technical guide provides a detailed protocol for the purification of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole using column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the theoretical basis for the selection of chromatographic conditions, offers a step-by-step experimental protocol, and provides troubleshooting guidance. The methodologies described herein are designed to ensure high purity of the final compound, which is critical for subsequent analytical studies and biological assays.
Introduction: The Scientific Imperative for Purity
This compound is a halogenated benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a chloro-substituent and a perfluoroethyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making it a compound of interest for drug discovery programs.
Given the potential for isomeric impurities and unreacted starting materials arising from its synthesis, a robust purification strategy is paramount. Column chromatography is a versatile and widely used technique for the purification of organic compounds, and its successful application to this compound is the focus of this guide.
Causality of Experimental Design: The choice of normal-phase chromatography with a silica gel stationary phase is predicated on the anticipated polarity of the target compound. The presence of the benzimidazole ring with its N-H group and lone pairs on the nitrogen atoms imparts a degree of polarity. However, the perfluoroethyl group is highly electronegative and can significantly influence the molecule's interaction with the stationary phase. The selection of a gradient elution with a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) allows for the effective separation of the target compound from both less polar and more polar impurities.
Physicochemical Properties and Predicted Chromatographic Behavior
Understanding the physicochemical properties of this compound is fundamental to designing an effective purification protocol.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₄ClF₅N₂[1] | Based on the chemical structure. |
| Molecular Weight | 270.59 g/mol [1] | Calculated from the molecular formula. |
| Polarity | Moderately Polar | The benzimidazole core is polar, while the perfluoroethyl and chloro substituents are electron-withdrawing and contribute to a complex electronic profile. |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane.[2][3][4] Sparingly soluble in non-polar solvents like hexane. | "Like dissolves like" principle. The polar nature of the benzimidazole moiety facilitates dissolution in polar solvents. |
| Hydrogen Bonding | The N-H group of the imidazole ring can act as a hydrogen bond donor, and the nitrogen atoms can act as hydrogen bond acceptors. | This property influences the compound's interaction with the silica gel stationary phase. |
Predicted Chromatographic Behavior: Based on these properties, this compound is expected to have a moderate retention factor (Rf) on a silica gel TLC plate when eluted with a mixture of hexane and ethyl acetate. The optimal Rf value for column chromatography is typically in the range of 0.2-0.4 to ensure good separation.[5]
Synthesis and Potential Impurities
The most probable synthetic route to this compound involves the condensation of 4-chloro-1,2-phenylenediamine with a source of the perfluoroethyl group, such as perfluoropropionic acid or its derivatives.[6][7]
Figure 1: Plausible synthetic route.
Potential Impurities:
-
Unreacted 4-chloro-1,2-phenylenediamine: A polar starting material that should be easily separated.
-
6-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole: A regioisomer that is likely to have very similar chromatographic behavior to the target compound, posing the main purification challenge.[6]
-
Byproducts from the perfluoroalkyl source: Depending on the specific reagent used, other related impurities may be present.
Experimental Protocol: Purification by Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different scales.
Materials and Reagents
| Material/Reagent | Grade |
| Crude this compound | Synthesis Grade |
| Silica Gel | 60 Å, 230-400 mesh |
| Hexane | ACS Grade |
| Ethyl Acetate | ACS Grade |
| Dichloromethane | ACS Grade |
| Methanol | ACS Grade |
| TLC Plates | Silica gel 60 F₂₅₄ |
| Glass Wool | |
| Sand | Washed and dried |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10]
-
Halogenated and fluorinated organic compounds should be handled with care. Avoid inhalation of dust and vapors.[8]
-
Organic solvents are flammable. Keep away from ignition sources.
Step-by-Step Protocol
Figure 2: Workflow for purification.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a solvent system of 80:20 Hexane:Ethyl Acetate .
-
Visualize the spots under a UV lamp at 254 nm. Aromatic and conjugated compounds will appear as dark spots.[11][12][13][14]
-
The target compound should have an Rf value of approximately 0.2-0.4 in this system. Adjust the solvent polarity if necessary. Increasing the proportion of ethyl acetate will increase the Rf values.[15]
2. Column Preparation:
-
Select a glass chromatography column of appropriate size (e.g., 2-3 cm diameter for 1 g of crude product).
-
Insert a small plug of glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in hexane (approx. 30-50 g of silica per gram of crude product).
-
Pour the slurry into the column and gently tap the sides to ensure even packing.
-
Open the stopcock to drain the excess hexane, being careful not to let the silica bed run dry.
-
Add another thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) through the silica gel.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product (1 g) in a minimal amount of dichloromethane or methanol. Add 2-3 g of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column using a pipette.
4. Elution:
-
Begin the elution with a low polarity mobile phase, such as 95:5 Hexane:Ethyl Acetate .
-
Gradually increase the polarity of the mobile phase to elute the compounds from the column. A suggested gradient is as follows:
| Solvent System (Hexane:Ethyl Acetate) | Volume (for a 30 cm column) | Purpose |
| 95:5 | 200 mL | Elute non-polar impurities. |
| 90:10 | 300 mL | Elute less polar impurities. |
| 85:15 | 400 mL | Elute the target compound. |
| 80:20 | 400 mL | Continue eluting the target compound. |
| 70:30 | 200 mL | Elute more polar impurities. |
5. Fraction Collection:
-
Collect the eluent in small fractions (e.g., 10-15 mL test tubes).
6. TLC Monitoring of Fractions:
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in the 80:20 Hexane:Ethyl Acetate system.
-
Visualize under UV light to identify the fractions containing the pure product.
7. Pooling Pure Fractions:
-
Combine the fractions that show a single spot corresponding to the Rf of the target compound.
8. Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Dry the purified compound under high vacuum to remove any residual solvent.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using TLC.- Use a larger column or less sample. |
| Compound Stuck on Column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the ethyl acetate). |
| Cracked Silica Bed | - Column ran dry.- Uneven packing. | - Ensure the silica bed is always covered with solvent.- Repack the column carefully. |
| Band Tailing | - Compound is too polar for the solvent system.- Sample is interacting too strongly with the silica. | - Increase the polarity of the mobile phase.- Add a small amount of a modifier like triethylamine (0.1%) to the mobile phase to deactivate acidic sites on the silica. |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the purification of this compound by column chromatography. By carefully selecting the stationary and mobile phases based on the physicochemical properties of the target compound and its potential impurities, researchers can achieve high levels of purity essential for downstream applications in drug discovery and development. Adherence to the step-by-step methodology and safety precautions will ensure a successful and safe purification process.
References
-
Zúñiga-Salazar, V., et al. (2022). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(9), 2875. [Link]
-
Wiley-VCH. (Date not available). Supporting Information. [Link]
-
Labster. (Date not available). TLC Visualization Methods. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Orchestrated Knowledge. (2020). Thin-Layer Chromatography (TLC). [Link]
-
Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. [Link]
-
University of California, Los Angeles. (Date not available). TLC Visualization Methods. [Link]
-
Angene Chemical. (2021). Safety Data Sheet. [Link]
-
Brainly. (2023). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values? [Link]
-
Raju, D. S., et al. (2020). Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. International Journal of Pharmaceutical and Biological Sciences, 10(3), 67-72. [Link]
-
ResearchGate. (Date not available). Synthesis of (5-chloro-2-(aryl)-1H-benzo... [Link]
-
Royal Society of Chemistry. (Date not available). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. [Link]
-
International Journal of Creative Research Thoughts. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. [Link]
-
LookChem. (Date not available). 5-chloro-1-ethyl-2-methyl-benzimidazole Safety Data Sheets(SDS). [Link]
-
ResearchGate. (2010). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
-
Northrop, B. H. (Date not available). FLASH OPTIMIZATION. [Link]
-
International Journal of Advance Research in Science and Engineering. (Date not available). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). [Link]
-
National Center for Biotechnology Information. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. [Link]
-
National Center for Biotechnology Information. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. [Link]
-
ChemSynthesis. (2022). 5-chloro-2-methyl-1H-benzimidazole. [Link]
-
ResearchGate. (2010). Solubility of Benzimidazoles in Alcohols. [Link]
-
ResearchGate. (2014). Evaluation of chromatographic columns packed with semi- and fully porous particles for benzimidazoles separation: Liquid Chromatography. [Link]
-
ResearchGate. (2010). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. [Link]
-
Research Results in Pharmacology. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link]
-
National Center for Biotechnology Information. (2022). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. [Link]
- Google Patents. (2005).
-
ResearchGate. (2015). Quantitative Profiling of Perfluoroalkyl Substances by Ultrahigh-performance Liquid Chromatography and Hybrid Quadrupole Time-of-flight Mass Spectrometry. [Link]
-
PubMed. (2015). Quantitative profiling of perfluoroalkyl substances by ultrahigh-performance liquid chromatography and hybrid quadrupole time-of-flight mass spectrometry. [Link]6302/)
Sources
- 1. This compound;58457-67-3 [abichem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. lookchem.com [lookchem.com]
- 11. theory.labster.com [theory.labster.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. faculty.fiu.edu [faculty.fiu.edu]
- 15. brainly.com [brainly.com]
Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
Introduction and Scientific Background
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties[1][2]. The unique structure of benzimidazole, being a bioisostere of naturally occurring purine nucleosides, allows for favorable interactions with various biological macromolecules[2].
This document provides a comprehensive guide for researchers on the evaluation of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole (hereafter referred to as "the compound"), a synthetic molecule combining the proven benzimidazole core with halogen modifications known to enhance biological activity. The introduction of a chloro group at the 5-position and a perfluoroethyl group at the 2-position is hypothesized to modulate the compound's lipophilicity and electronic properties, potentially enhancing its antimicrobial potency and spectrum. Modifications at these positions have been shown to be critical for biological efficacy[3].
These application notes detail the fundamental protocols for assessing the compound's in vitro antimicrobial profile, grounded in methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[4][5].
Proposed Mechanism of Action: DNA Gyrase Inhibition
While the precise mechanism for this specific derivative requires empirical validation, a primary mode of action for many antimicrobial benzimidazoles is the inhibition of essential bacterial enzymes, particularly DNA gyrase (a type II topoisomerase)[6][7]. DNA gyrase is crucial for managing DNA topology during replication, and its inhibition leads to the cessation of DNA synthesis and, ultimately, bacterial cell death[7]. The planar benzimidazole ring, potentially enhanced by its substituents, may bind to the enzyme-DNA complex, disrupting its function.
Caption: Proposed mechanism of action for the benzimidazole compound.
Physicochemical Properties and Stock Solution Preparation
Accurate and reproducible results begin with the correct preparation of the test article.
| Property | Data | Source |
| IUPAC Name | This compound | - |
| CAS Number | 58457-67-3 | [8] |
| Molecular Formula | C₉H₄ClF₅N₂ | [9] |
| Molecular Weight | 270.59 g/mol | [9] |
| Solubility | Empirically determine. Expected to be low in aqueous media. Soluble in organic solvents like DMSO or DMF. | [10] |
Protocol 1: Preparation of Stock Solution
Causality: The low aqueous solubility of many benzimidazoles necessitates the use of an organic solvent to create a high-concentration stock solution[10]. Dimethyl sulfoxide (DMSO) is commonly used due to its high solubilizing power and general compatibility with biological assays at low final concentrations (<1% v/v).
-
Weighing: Accurately weigh 10 mg of the compound using a calibrated analytical balance.
-
Solubilization: Transfer the powder to a sterile 15 mL conical tube. Add 1 mL of 100% DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL).
-
Mixing: Vortex vigorously for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, light-protected storage vial.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the "gold standard" for quantitative antimicrobial susceptibility testing, determining the lowest concentration of an agent that inhibits the visible growth of a microorganism[11][12]. This protocol is adapted from CLSI M07 guidelines[13].
Workflow Overview
Caption: Workflow for the broth microdilution MIC assay.
Detailed Step-by-Step Methodology
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[11].
-
Within 15 minutes, dilute this standardized suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation (96-Well Format):
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in the desired rows.
-
Prepare a working solution of the compound. For example, to test up to 128 µg/mL, create a 256 µg/mL working solution in CAMHB from your 10 mg/mL DMSO stock. Expert Tip: Ensure the DMSO concentration in this working solution does not exceed 2% to keep the final assay concentration at or below 1%.
-
Add 200 µL of this 256 µg/mL working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration range from 128 µg/mL to 0.25 µg/mL.
-
Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the inoculum but no compound.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no inoculum and no compound.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum (prepared in step 1) to wells 1 through 11. Do not add inoculum to well 12. The final volume in each test well is now 200 µL.
-
-
Incubation:
-
Cover the plate with a lid or an adhesive seal and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate. The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well)[11]. The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.
-
Example Data Presentation
| Microorganism | Gram Stain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) [Positive Control] |
| S. aureus ATCC 29213 | Positive | 2 | 0.5 |
| E. coli ATCC 25922 | Negative | 8 | 0.015 |
| P. aeruginosa ATCC 27853 | Negative | 32 | 0.25 |
| E. faecalis ATCC 29212 | Positive | 4 | 1 |
Protocol: Agar Disk Diffusion (Kirby-Bauer) Test
This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening[14][15]. It relies on the diffusion of the compound from a paper disk into an agar medium seeded with the test organism, creating a zone of growth inhibition.
-
Inoculum and Plate Preparation:
-
Prepare a 0.5 McFarland standardized inoculum in sterile saline as described in the MIC protocol.
-
Within 15 minutes, dip a sterile cotton swab into the suspension, remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees between each application to ensure a confluent lawn of growth[15][16].
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Disk Preparation and Application:
-
Sterile blank paper disks (6 mm diameter) are required.
-
Prepare a high-concentration solution of the compound (e.g., 1 mg/mL in DMSO).
-
Aseptically apply a precise volume (e.g., 10 µL) onto a blank disk to create a 10 µg disk. Allow the solvent to fully evaporate in a sterile environment.
-
Using sterile forceps, firmly press the prepared disk onto the surface of the inoculated MHA plate.
-
Place a positive control disk (e.g., Ciprofloxacin 5 µg) and a negative control disk (a blank disk with 10 µL of DMSO) on the same plate for comparison.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm)[16]. A larger zone diameter indicates greater susceptibility of the organism to the compound. The negative control should have no zone of inhibition.
-
Protocol: Time-Kill Kinetic Assay
This dynamic assay provides critical information on the rate of antimicrobial action, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) effects[17][18]. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[18].
Workflow Overview
Caption: Workflow for the time-kill kinetic assay.
Detailed Step-by-Step Methodology
-
Preparation:
-
Prepare a standardized inoculum in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL as described in the MIC protocol.
-
In sterile flasks or tubes, prepare the compound in CAMHB at concentrations corresponding to its predetermined MIC (e.g., 1x, 2x, and 4x MIC).
-
Include a positive control (a standard antibiotic at its MIC) and a no-drug growth control.
-
-
Assay Initiation:
-
Add the prepared inoculum to each flask to initiate the assay (Time = 0).
-
Immediately remove a 100 µL aliquot from each flask. This is the T=0 sample.
-
-
Time-Course Sampling:
-
Incubate the flasks at 37°C with constant agitation (e.g., 150 rpm).
-
At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each flask[17].
-
-
Viable Cell Counting:
-
For each aliquot, perform 10-fold serial dilutions in sterile PBS or saline.
-
Plate 100 µL of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL versus time for each concentration.
-
Evaluate the plot:
-
Bactericidal activity: ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
Bacteriostatic activity: <3-log₁₀ reduction in CFU/mL and inhibition of growth compared to the no-drug control.
-
-
Example Data Presentation
| Time (hr) | Growth Control (log₁₀ CFU/mL) | 2x MIC Compound (log₁₀ CFU/mL) | 4x MIC Compound (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 |
| 2 | 6.45 | 4.82 | 4.15 |
| 4 | 7.51 | 3.66 | 2.98 |
| 8 | 8.89 | 2.51 | <2.0 (Limit of Detection) |
| 24 | 9.12 | <2.0 (Limit of Detection) | <2.0 (Limit of Detection) |
References
- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer agents. Journal of the Indian Chemical Society.
-
Pathan, S., Chundawat, N. S., & Singh, G. P. (2022). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Polycyclic Aromatic Compounds. [Link]
-
Jetir. (2023). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. JETIR. [Link]
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
-
Taylor & Francis Online. (2022). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online. [Link]
-
Patel, D., et al. (2016). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Saudi Chemical Society. [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
- Sharma, D., & Narasimhan, B. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.
-
RJPT. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
- BenchChem. (2025). Application Notes and Protocols: Time-Kill Assay for Anti-infective Agent 3. BenchChem.
- ResearchGate. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
-
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
- BenchChem. (2025). Application Notes and Protocols: Time-Kill Curve Assay for Antibacterial Agent 206. BenchChem.
-
ACS Publications. (2017). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry. [Link]
-
NIH. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
-
RSC Publishing. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. [Link]
- Journal of Antimicrobial Chemotherapy. (1999). Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. Journal of Antimicrobial Chemotherapy.
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]
-
EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
- ResearchGate. (1999). Modified time-kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations.
-
Wikipedia. (n.d.). Disk diffusion test. Wikipedia. [Link]
-
NIH. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Institutes of Health. [Link]
-
EUCAST. (2026). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
- National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases.
-
Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
EUCAST. (n.d.). Expert Rules. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
NIH. (2012). Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health. [Link]
-
Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
-
NIH. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]
-
NIH. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. National Institutes of Health. [Link]
-
PubMed. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [Link]
-
NIH. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. National Institutes of Health. [Link]
-
PubMed. (2014). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]
- Indian Journal of Pharmaceutical Sciences. (2022). Design, synthesis and antimicrobial evaluation of benzimidazole containing 4-thiazolidinone based 5-arylidene derivatives. Indian Journal of Pharmaceutical Sciences.
- EvitaChem. (n.d.). Buy 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde. EvitaChem.
- ResearchGate. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
Sources
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 58457-67-3|this compound|BLD Pharm [bldpharm.com]
- 9. This compound;58457-67-3 [abichem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. routledge.com [routledge.com]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. asm.org [asm.org]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Preclinical Evaluation of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals in oncology.
Abstract: This document provides a comprehensive, technically detailed guide for the preclinical assessment of the novel compound 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole. Benzimidazole derivatives represent a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] The introduction of a chloro group at the 5-position and a perfluoroethyl group at the 2-position may significantly enhance membrane permeability, metabolic stability, and target engagement, making this compound a candidate for anticancer investigation. This guide outlines a logical, multi-stage protocol, beginning with broad in vitro cytotoxicity screening and progressing through mechanistic assays to a preliminary in vivo efficacy model.
Section 1: Preclinical Evaluation Strategy
The core principle of this protocol is a tiered screening approach. This strategy maximizes resource efficiency by eliminating inactive compounds early and dedicating more complex, resource-intensive assays to promising candidates. The workflow is designed to first establish broad cytotoxic activity, then elucidate the mechanism of action, and finally, to validate efficacy in a more biologically relevant system.
Below is a diagram outlining the proposed experimental workflow.
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
Protocol 3.1: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
Rationale: Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. [4]This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (a fluorescent agent that cannot cross the membrane of live cells).
Materials:
-
Cancer cell line showing good sensitivity (e.g., HCT-116 from the example above)
-
6-well plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT-116 cells in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. [4]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [4]5. Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Lower-Left Quadrant (Annexin V-/PI-): Live cells
-
Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells
-
Section 4: In Vivo Efficacy Evaluation
Rationale: While in vitro assays are crucial for initial screening, they lack the complexity of a whole organism. [5]An in vivo model is necessary to evaluate the compound's efficacy within a native microenvironment, considering factors like pharmacokinetics and bioavailability. [5][6]The human tumor xenograft model in immunodeficient mice is a standard and widely accepted preclinical model. [7][5][6] Protocol 4.1: Subcutaneous Human Tumor Xenograft Model
Materials:
-
4-6 week old immunodeficient mice (e.g., Athymic Nude or SCID)
-
HCT-116 cancer cells (or other responsive cell line)
-
Matrigel (optional, can improve tumor take rate)
-
Test compound
-
Vehicle solution (e.g., saline with 5% DMSO, 5% Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 2-5 million HCT-116 cells, suspended in PBS or a PBS/Matrigel mixture, into the dorsal flank of each mouse. [6]2. Tumor Growth: Allow tumors to grow until they reach a palpable volume of approximately 100-150 mm³.
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) daily or on another optimized schedule. The control group receives the vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach a predetermined maximum size. Euthanize the animals, and excise and weigh the tumors.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage.
Data Presentation Example:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1502 ± 210 | - | +5.2 |
| Test Compound | 25 | 826 ± 155 | 45% | -2.1 |
| Test Compound | 50 | 495 ± 112 | 67% | -4.8 |
Section 5: References
-
Vertex AI Search. (n.d.). Potential Anticancer Agents From Benzimidazole Derivatives - Natural Volatiles and Essential Oils. Retrieved January 17, 2026, from
-
PubMed Central. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Retrieved January 17, 2026, from
-
Taylor & Francis Online. (n.d.). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Retrieved January 17, 2026, from
-
Biomedical Research and Reviews. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved January 17, 2026, from
-
Springer. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Retrieved January 17, 2026, from
-
Bentham Science. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Retrieved January 17, 2026, from
-
ResearchGate. (n.d.). Broad mechanisms of action of benzimidazoles as anticancer agents. Retrieved January 17, 2026, from
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved January 17, 2026, from
-
IIAR. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved January 17, 2026, from
-
BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Retrieved January 17, 2026, from
-
ResearchGate. (2022). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved January 17, 2026, from
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpbs.com [ijpbs.com]
- 6. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole as a ligand for CB2 receptors
Application Notes & Protocols
Topic: Characterization of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole as a Selective Ligand for the Cannabinoid Receptor 2 (CB2R)
For: Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Benzimidazole Scaffold for CB2R Modulation
The Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor (GPCR), has emerged as a high-priority therapeutic target due to its predominant expression in immune cells and its crucial role in modulating inflammation and pain, without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1R).[1][2][3] The development of selective CB2R ligands is a key objective in the pursuit of novel treatments for a range of disorders, including chronic inflammatory diseases, neuropathic pain, and neurodegenerative conditions.[4]
The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its favorable drug-like properties and its ability to interact with a diverse range of biological targets. Several selective CB2R agonists incorporating this structure have been identified, highlighting its potential.[5][6] This document introduces This compound (CPEBI) , a novel investigational compound designed based on this scaffold. The inclusion of a chloro-substituent and a perfluoroethyl group is intended to enhance potency, lipophilicity, and metabolic stability, key parameters in drug design.
These application notes provide a comprehensive suite of protocols for the synthesis and in-depth in vitro characterization of CPEBI, guiding researchers through the essential steps of determining its binding affinity, functional activity, and signaling profile at the human CB2 receptor.
Compound Profile: this compound (CPEBI)
| Property | Value |
| Molecular Formula | C₉H₅ClF₅N₂ |
| Molecular Weight | 282.60 g/mol |
| Structure | (Image of the chemical structure would be placed here) |
| Purity | >98% (as determined by HPLC) |
| Storage | Store at -20°C, protect from light |
Section 1: Synthesis of this compound (CPEBI)
Scientific Rationale
The synthesis of 2-substituted benzimidazoles is commonly achieved via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8] This protocol adapts this established Phillips condensation method. 4-Chloro-1,2-diaminobenzene serves as the backbone, and perfluoropropionic acid provides the 2-position substituent. Polyphosphoric acid (PPA) is used as both a catalyst and a dehydrating agent to drive the reaction towards cyclization.[5][7]
Experimental Protocol
Materials:
-
4-Chloro-1,2-diaminobenzene
-
Perfluoropropionic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 4-Chloro-1,2-diaminobenzene (1.0 eq) and polyphosphoric acid (10 eq by weight).
-
Heat the mixture to 80°C with stirring until a homogenous solution is formed.
-
Slowly add perfluoropropionic acid (1.1 eq) to the reaction mixture.
-
Increase the temperature to 140°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the crude product to precipitate.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous slurry three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the final product, CPEBI.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: In Vitro Characterization - Binding Affinity
Determining the binding affinity (Kᵢ) is a critical first step to quantify the interaction between a ligand and its receptor. A competitive radioligand binding assay is the gold standard for this measurement.[9]
Principle of Competitive Radioligand Binding
This assay measures the ability of the unlabeled test compound (CPEBI) to compete with a radiolabeled ligand (the "tracer") of known high affinity for binding to the CB2 receptor. As the concentration of CPEBI increases, it displaces the radioligand, leading to a decrease in the measured radioactive signal. The concentration of CPEBI that displaces 50% of the specific binding of the radioligand is the IC₅₀ value, which is then used to calculate the binding affinity constant (Kᵢ).[10]
Workflow for Radioligand Binding Assay
Caption: Key signaling pathways activated by a CB2R agonist.
Protocol: cAMP Inhibition Assay (HTRF)
Principle: This assay quantifies the ability of CPEBI to inhibit cAMP production. Cells are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels. [11]An agonist binding to the Gαᵢ-coupled CB2R will counteract this effect. The amount of cAMP is then measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Procedure:
-
Seed CHO-hCB2R cells into a low-volume 384-well plate and incubate overnight.
-
Prepare serial dilutions of CPEBI. Also, prepare a positive control (e.g., the full agonist CP55,940). [12]3. Aspirate the culture medium from the cells.
-
Add 5 µL of CPEBI dilutions or control agonist to the wells.
-
Add 5 µL of a solution containing a phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation) and forskolin (e.g., final concentration 10 µM).
-
Incubate for 30 minutes at 37°C. [11]7. Lyse the cells and detect cAMP levels by adding the HTRF detection reagents (cAMP-d2 acceptor and anti-cAMP-cryptate donor) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader.
Data Analysis: Calculate the ratio of emissions (665 nm / 620 nm) and convert this to cAMP concentration using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP levels versus the log concentration of CPEBI. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. [13]
Protocol: β-Arrestin Recruitment Assay
Principle: This assay measures the recruitment of β-arrestin to the activated CB2R, a key event in receptor desensitization and G protein-independent signaling. [14][15]Many commercially available assays, such as the PathHunter® system, use enzyme fragment complementation (EFC). The receptor is tagged with one enzyme fragment and β-arrestin with the other. Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal. [14] Procedure:
-
Use a cell line co-expressing the CB2R fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Plate the cells in a 96-well white-walled assay plate and incubate for 24-48 hours.
-
Prepare serial dilutions of CPEBI and a positive control.
-
Add the compound dilutions to the cells and incubate at 37°C for 90 minutes.
-
Add the detection reagents (Galacton Star substrate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
Data Analysis: Normalize the data relative to the vehicle control. Plot the relative light units (RLU) against the log concentration of CPEBI. Use non-linear regression to determine the EC₅₀ for β-arrestin recruitment.
Data Presentation
Table 2: Hypothetical Functional Profile of CPEBI at Human CB2R
| Assay | Parameter | Value |
| cAMP Inhibition | EC₅₀ | 15 nM |
| Eₘₐₓ | 95% (relative to CP55,940) | |
| β-Arrestin Recruitment | EC₅₀ | 45 nM |
| Eₘₐₓ | 80% (relative to CP55,940) |
Section 4: Interpretation and Future Directions
The data generated from these protocols provide a comprehensive initial profile of this compound (CPEBI).
-
Binding: The hypothetical data in Table 1 suggest that CPEBI is a potent ligand for the CB2R (Kᵢ = 5 nM) with excellent selectivity (>170-fold) over the CB1R. This high selectivity is a critical feature for avoiding CNS-mediated side effects.
-
Function: The functional data in Table 2 characterize CPEBI as a potent, high-efficacy agonist for the Gαᵢ-mediated cAMP pathway (EC₅₀ = 15 nM, Eₘₐₓ = 95%). The compound also promotes β-arrestin recruitment, though with slightly lower potency and efficacy. This suggests that CPEBI is a relatively balanced agonist but may have a slight bias towards the G-protein pathway. A bias factor could be calculated to quantify this.
Next Steps in Development:
-
Antagonist Mode Assays: Confirm agonist activity by testing CPEBI's ability to block the effects of a known CB2R antagonist/inverse agonist in functional assays.
-
In Vivo Models: Following a favorable ADME/Tox profile, the potent and selective nature of CPEBI would warrant investigation in animal models of inflammatory pain or autoimmune disease. [4]3. Structure-Activity Relationship (SAR): The synthesis protocol can be adapted to generate analogs of CPEBI to explore and optimize the SAR for this novel chemical series. [16]
References
-
National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available at: [Link]
-
Oakley, R. H., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]
-
Avet, C., et al. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology. Available at: [Link]
-
Multispan, Inc. MULTISCREEN™ Beta Arrestin Sensor Technology. Available at: [Link]
-
DiscoverX Corporation. Why Study GPCR Arrestin Recruitment?. Available at: [Link]
-
Eurofins Discovery. CB2 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Available at: [Link]
-
ResearchGate GmbH (2020). Functional properties of selected compounds determined in cAMP accumulation assays. Available at: [Link]
-
Rinaldi-Carmona, M., et al. (2012). Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242. British Journal of Pharmacology. Available at: [Link]
-
Morales, P., et al. (2018). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Scientific Reports. Available at: [Link]
-
Springer Nature (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Springer Protocols. Available at: [Link]
-
MDPI (2023). Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review. International Journal of Molecular Sciences. Available at: [Link]
-
Sch Rabinovich, N., et al. (2022). Candidate Therapeutics by Screening for Multitargeting Ligands: Combining the CB2 Receptor With CB1, PPARγ and 5-HT4 Receptors. Frontiers in Pharmacology. Available at: [Link]
-
Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi eGrove. Available at: [Link]
-
Al-Ghanem, S., et al. (2024). Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. International Journal of Molecular Sciences. Available at: [Link]
-
Sch Rabinovich, N., et al. (2022). Candidate Therapeutics by Screening for Multitargeting Ligands: Combining the CB2 Receptor With CB1, PPARγ and 5-HT4 Receptors. Frontiers in Pharmacology. Available at: [Link]
-
Celtarys Research (2025). CB2 ligand binding analysis with high-content screening. Available at: [Link]
-
Zhang, Y., et al. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Medicinal Chemistry. Available at: [Link]
-
Senczyszyn, J., et al. (2021). Identification of Novel CB2 Ligands through Virtual Screening and In Vitro Evaluation. International Journal of Molecular Sciences. Available at: [Link]
-
Romero-Parra, J., et al. (2025). Benzo[d]imidazole–Naphthalen-Arylmethanone Regioisomers as CB1 Ligands: Evaluation of Agonism via an Indirect Cytotoxicity-Based Approach. International Journal of Molecular Sciences. Available at: [Link]
-
Zuñiga Salazar, V., et al. (2025). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate GmbH (2025). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available at: [Link]
-
ResearchGate GmbH (2025). Synthesis of (5-chloro-2-(aryl)-1H-benzo.... Available at: [Link]
-
ResearchGate GmbH (2008). Novel benzimidazole derivatives as selective CB2 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zuñiga Salazar, V., et al. (2025). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC. Available at: [Link]
-
Zhang, Y., et al. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. PMC. Available at: [Link]
-
ResearchGate GmbH (2012). Synthesis and Characterization of Some New Benzimidazole Derivatives. Available at: [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CB2 ligand binding analysis with high-content screening - Celtarys [celtarys.com]
- 4. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05661E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 16. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Biological Screening of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
Abstract
This document provides a comprehensive framework for the initial biological evaluation of the novel compound 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a 5-chloro substituent and a 2-perfluoroethyl group is anticipated to significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and target engagement. This guide is designed for researchers, scientists, and drug development professionals, offering a tiered, logical screening cascade to efficiently profile the compound's bioactivity, identify potential therapeutic applications, and flag any early-stage liabilities. The protocols herein are grounded in established scientific principles and include self-validating controls to ensure data integrity.
Introduction: Rationale for a Structured Screening Approach
The journey from a novel chemical entity to a potential drug candidate is a systematic process of inquiry. For this compound, its therapeutic potential is unknown. The benzimidazole moiety is associated with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The highly electronegative perfluoroethyl group can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability.
A structured, tiered screening approach is the most efficient method for characterization. This strategy, often called a "screening cascade," begins with broad, high-throughput assays to identify general bioactivity and progresses to more specific, hypothesis-driven secondary and safety assays. This funneling approach conserves resources by focusing only on compounds that show promise in initial tiers, while simultaneously building a comprehensive profile of the molecule's effects.
The Proposed Screening Cascade
The workflow is designed in three tiers to systematically evaluate the compound:
-
Tier 1 (Primary Screening): Establishes fundamental bioactivity through broad cytotoxicity profiling across various cell lines. This step is crucial for identifying a suitable concentration range for further testing and revealing any general, non-specific toxicity.
-
Tier 2 (Secondary Screening): Investigates specific, plausible mechanisms of action based on the benzimidazole scaffold's known activities. We will focus on anti-inflammatory and kinase inhibition pathways.
-
Tier 3 (Safety & Early ADME Profiling): Assesses key drug-like properties and potential liabilities, including metabolic stability, cardiotoxicity (hERG), and mutagenicity. Identifying these issues early is critical for a "fail fast, fail cheap" drug discovery paradigm.
Tier 1: Primary Screening - General Cytotoxicity
Causality: The first essential step is to understand if and at what concentrations the compound affects basic cellular health. A potent compound that indiscriminately kills all cells is a toxin, not a therapeutic. Conversely, a compound with selective cytotoxicity against cancer cells but not healthy cells is a promising lead. This screen provides the half-maximal inhibitory concentration (IC50), a critical parameter for designing all subsequent experiments.[1][2]
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Selected cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HEK293 normal kidney)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Test Compound Stock (10 mM in 100% DMSO)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common starting range is 100 µM to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (medium only). A positive control for cytotoxicity (e.g., Doxorubicin) should also be included.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
| Cell Line | Compound | IC50 (µM) [Example Data] |
| A549 (Lung Cancer) | This compound | 12.5 ± 1.3 |
| MCF-7 (Breast Cancer) | This compound | 25.1 ± 2.8 |
| HEK293 (Normal Kidney) | This compound | > 100 |
| A549 (Lung Cancer) | Doxorubicin (Positive Control) | 0.8 ± 0.1 |
Tier 2: Secondary Screening - Hypothesis-Driven Assays
Causality: If the compound shows selective cytotoxicity or bioactivity at non-toxic concentrations in Tier 1, we proceed to investigate plausible mechanisms of action. Based on the benzimidazole scaffold, anti-inflammatory and kinase inhibitory activities are strong possibilities.
Anti-Inflammatory Activity: NF-κB Reporter Assay
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation is a hallmark of inflammation.[4] An assay that measures the inhibition of NF-κB provides a direct readout of a compound's potential anti-inflammatory effects.
Protocol: TNF-α-Induced NF-κB Luciferase Reporter Assay This assay uses a cell line (e.g., HEK293) stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
Materials:
-
HEK293-NF-κB-luc reporter cell line
-
Complete culture medium
-
Recombinant human TNF-α (stimulant)
-
Test Compound
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed 20,000 cells per well in 100 µL of medium into a white, opaque 96-well plate. Incubate for 24 hours.
-
Pre-treatment: Add desired concentrations of the test compound to the cells. Include a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control. Incubate for 1 hour.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Equilibrate the plate and luciferase reagent to room temperature. Add 100 µL of luciferase reagent to each well. Mix and measure luminescence on a plate-reading luminometer.
Data Presentation and Analysis: Normalize the luminescence signal to the TNF-α stimulated control. Plot the percentage of inhibition against the log of compound concentration to determine the IC50.
| Assay Parameter | Value [Example Data] |
| Compound | This compound |
| IC50 for NF-κB Inhibition | 8.2 µM |
| Positive Control (Bay 11-7082) | 2.5 µM |
Kinase Inhibition Profiling
Causality: The benzimidazole structure mimics a portion of the ATP molecule, making it a common scaffold for ATP-competitive kinase inhibitors. Screening against a diverse panel of kinases can quickly reveal if the compound has activity in this important target class.
Protocol: Kinase Panel Screening This is typically performed as a service by specialized CROs. The general principle involves incubating the test compound with a purified kinase, its specific substrate, and ATP (often radiolabeled ³³P-ATP). The amount of phosphorylated substrate is then quantified.
Methodology Outline:
-
Compound Submission: The test compound is submitted at one or two standard concentrations (e.g., 1 µM and 10 µM).
-
Assay Performance: The compound is tested against a panel of 50-400 kinases.
-
Data Reporting: Results are reported as "% Inhibition" at the tested concentration(s). For significant hits, a follow-up IC50 determination is performed.
Tier 3: Early Safety and ADME Profiling
Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential safety liabilities is crucial.[5][6] A potent compound is useless if it is metabolized instantly or causes dangerous side effects.
In Vitro Metabolic Stability
Protocol: Human Liver Microsome (HLM) Stability Assay This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (Cytochrome P450s) present in liver microsomes.[7][8][9] A high clearance rate suggests poor metabolic stability and likely low bioavailability in vivo.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Test Compound
-
Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile with internal standard (for stopping reaction and analysis)
-
LC-MS/MS system for quantification
Step-by-Step Methodology:
-
Incubation Preparation: In a 96-well plate, combine buffer, HLM, and test compound (final concentration typically 1 µM).
-
Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Presentation and Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
| Parameter | Value [Example Data] | Interpretation |
| In Vitro Half-life (t½) | 45 min | Moderate Stability |
| Intrinsic Clearance (CLint) | 38 µL/min/mg | Moderate Clearance |
Cardiotoxicity: hERG Channel Inhibition
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[10] Regulatory agencies mandate hERG testing for most new drug candidates.
Protocol: Automated Patch Clamp hERG Assay This assay directly measures the flow of potassium ions through the hERG channel in cells engineered to express it, providing a gold-standard assessment of inhibition.
Methodology Outline:
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are used.
-
Automated Patch Clamp: An automated system (e.g., QPatch or SyncroPatch) performs whole-cell patch-clamp recordings.[10][11]
-
Compound Application: The test compound is applied to the cells at increasing concentrations.
-
Current Measurement: The hERG tail current is measured at each concentration, and the percentage of inhibition is calculated relative to the vehicle control.
-
Data Analysis: An IC50 value for hERG inhibition is determined.
Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)
Causality: The Ames test is a widely used method to assess a compound's potential to cause mutations in DNA, which can indicate carcinogenic potential.[12][13][14]
Protocol Outline: Ames Test (OECD 471) The assay uses several strains of Salmonella typhimurium that have mutations rendering them unable to synthesize histidine (his-).[12] The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Methodology Outline:
-
Strains: The test compound is incubated with several tester strains (e.g., TA98, TA100) with and without a metabolic activation system (S9 liver extract).
-
Plating: The mixture is plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation) is counted.
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.
| Tier 3 Assay | Result [Example Data] | Interpretation |
| hERG Inhibition IC50 | > 30 µM | Low risk of cardiotoxicity |
| Ames Test (with/without S9) | Negative | Non-mutagenic |
Data Interpretation and Next Steps
The completion of this three-tiered screening cascade will yield a robust initial profile of this compound.
-
Scenario 1: Ideal Profile. The compound shows selective cytotoxicity against cancer cells (Tier 1), demonstrates potent activity in a secondary assay (e.g., NF-κB inhibition, Tier 2), and is clean in the safety panel (moderate-to-low metabolic clearance, high hERG IC50, negative Ames test, Tier 3). This compound would be a strong candidate for lead optimization and further mechanism of action studies.[15][16]
-
Scenario 2: Profile with Liabilities. The compound is active in Tier 1 and 2 but shows a liability in Tier 3 (e.g., rapid metabolic clearance or potent hERG inhibition). This information is invaluable for medicinal chemists, who can now work to synthetically modify the structure to mitigate the liability while retaining the desired activity.
-
Scenario 3: Inactive or Toxic Profile. The compound is either inactive across all assays or shows potent, non-selective cytotoxicity. In this case, the compound would be deprioritized, saving significant resources from being spent on a non-viable candidate.
This systematic approach ensures that decisions are data-driven, maximizing the efficiency and success rate of the drug discovery process.
References
- Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC. (n.d.).
- Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. (n.d.). NIH.
- Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed.
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). Benchchem.
- Determining the mode of action of bioactive compounds. (2012, March 15). PubMed.
- In Vitro ADME. (n.d.). Selvita.
- Ames Test Protocol. (2025, October 13). AAT Bioquest.
- hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
- A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
- Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). MDPI.
- Synthesis of (5-chloro-2-(aryl)-1H-benzo... (n.d.). ResearchGate.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
- Identification of first active compounds in drug discovery. how to proceed? (2024, January 24). Frontiers.
- (PDF) Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. (2025, June 28). ResearchGate.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. (2022, June 22).
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI.
- Screening models for inflammatory drugs. (n.d.). Slideshare.
- ADME of Biologics—What Have We Learned from Small Molecules? (n.d.). PubMed Central (PMC).
- Application Notes and Protocols for Target Identification Studies of Novel Bioactive Compounds. (n.d.). Benchchem.
- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed.
- Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. (2022, January 10). Semantic Scholar.
- Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (n.d.). NIH.
- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (n.d.). MDPI.
- Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing.
- Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (n.d.). Ijarse.
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC. (n.d.). NIH.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. (2019, September 5). Semantic Scholar.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
- μAmes Mutagenicity Test Kit Instruction Manual. (n.d.). Moltox.
- Metabolic Stability Assay Services. (n.d.). BioIVT.
- Best Practice hERG Assay. (2024, June 6). Mediford Corporation.
- In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (n.d.). NIH.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC. (2022, August 3). NIH.
- Antiinflammatory activity: evaluation of a new screening procedure. (1977). PubMed.
- hERG Serum Shift Assay. (n.d.). Charles River Laboratories.
- The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025, June 26). Research Results in Pharmacology.
- The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia.
- New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (n.d.). ACS Omega.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
- In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
- Metabolic Stability Services. (n.d.). Eurofins Discovery.
- Physicochemical, Structural, Molecular, and Thermal Characterization of Fucus vesiculosus Extract-Based Nanofibrous Mats. (2026, January 12). ACS Omega.
- Metabolic Stability. (n.d.). Frontage Laboratories.
- Ames test ( Technique to determine mutagenic potential). (2020, July 13). YouTube.
- The Ames Test. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. fda.gov [fda.gov]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 14. youtube.com [youtube.com]
- 15. Determining the mode of action of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]
developing assays for 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole mechanism of action
Application Notes & Protocols
Topic: Elucidating the Mechanism of Action of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole (CPB)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for developing and executing a tiered assay cascade to elucidate the mechanism of action (MoA) of the novel compound this compound (CPB). Based on its structural features—a benzimidazole core known for diverse biological activities and a perfluoroethyl group characteristic of mitochondrial uncouplers—the primary hypothesis is that CPB functions as a mitochondrial protonophore.[1][2] We present a logical workflow, from initial cytotoxicity screening to in-depth bioenergetic analysis, complete with detailed, self-validating protocols and data interpretation guidelines.
Introduction and Central Hypothesis
This compound (CPB) is a synthetic molecule featuring a halogenated benzimidazole scaffold. The benzimidazole ring is a privileged structure in medicinal chemistry, found in drugs with a wide range of activities, including proton-pump inhibitors and anticancer agents.[3][4] The defining feature of CPB, however, is the 2-(perfluoroethyl) substituent. Highly fluorinated alkyl chains are known to confer lipophilicity and can act as protonophores, disrupting electrochemical gradients across biological membranes. A notable structural analog, Fenazaflor, is a known acaricide that acts by uncoupling mitochondrial oxidative phosphorylation.[1]
This structural analysis leads to the central hypothesis: CPB acts as a mitochondrial uncoupler, dissipating the mitochondrial proton gradient, which leads to increased oxygen consumption, decreased ATP synthesis, and eventual cytotoxicity.
Mitochondrial uncoupling is the dissociation of fuel oxidation and oxygen consumption from ATP synthesis.[2] This process, historically considered a dysfunction, is now recognized as a key physiological and pathological regulator.[2] Chemical uncouplers, like CPB, are believed to function by shuttling protons across the inner mitochondrial membrane, bypassing the F₀F₁-ATP synthase. This action forces the electron transport chain (ETC) to work harder to maintain the proton gradient, leading to an increase in the oxygen consumption rate (OCR).[5]
This guide outlines the necessary assays to rigorously test this hypothesis.
Tiered Assay Strategy for MoA Elucidation
A tiered or cascaded approach is the most efficient method for MoA deconvolution. The strategy begins with broad, high-throughput assays to determine the compound's general bioactivity and progresses to more specific, lower-throughput assays to pinpoint the precise molecular mechanism.
dot
Caption: Tiered assay workflow for CPB MoA elucidation.
Tier 1: Primary Screening - Cellular Viability
Objective: To determine the cytotoxic potency of CPB and establish a dose-range for subsequent mechanistic assays.
Protocol 3.1: ATP-Based Cell Viability Assay (CellTiter-Glo®)
Rationale: This luminescent assay quantifies ATP, an indicator of metabolically active cells.[6][7] A decrease in ATP is a direct consequence of cell death and can also be an early indicator of mitochondrial dysfunction, making it a highly relevant primary screen for our hypothesis.[8]
Materials:
-
CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241 or similar)[7]
-
HeLa or HepG2 cells (or other relevant cell line)
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of CPB in culture medium. Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell background control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[9]
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[6][8]
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[8] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10]
-
Data Acquisition: Read luminescence on a plate reader.
Data Analysis:
-
Subtract the average background luminescence (no-cell wells) from all experimental wells.
-
Normalize the data to the vehicle control (defined as 100% viability).
-
Plot the normalized data against the log of the CPB concentration and fit a four-parameter logistic curve to determine the IC50 value.
| Parameter | Description | Expected Result for CPB |
| IC50 | Concentration of CPB that reduces cell viability by 50%. | A potent IC50 (e.g., low µM range) would justify further investigation. |
Tier 2: Mechanistic Assays - Mitochondrial Function
Objective: To directly test the hypothesis that CPB disrupts mitochondrial function.
Protocol 4.1: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Dye)
Rationale: The mitochondrial membrane potential (ΔΨm) is the primary indicator of mitochondrial health and is essential for ATP production. Mitochondrial uncouplers dissipate this potential. The JC-1 dye is a ratiometric fluorescent probe that aggregates in healthy, polarized mitochondria, emitting red fluorescence.[11] Upon membrane depolarization, JC-1 reverts to its monomeric form in the cytoplasm, emitting green fluorescence.[11] A decrease in the red/green fluorescence ratio is a hallmark of mitochondrial depolarization.
Materials:
-
JC-1 Dye (e.g., from G-Biosciences, Cat. No. 786-1321, or similar)
-
CCCP (carbonyl cyanide m-chloro phenyl hydrazone) - positive control for depolarization[12]
-
Fluorescence plate reader or flow cytometer
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Culture: Seed cells in a 96-well plate as described in Protocol 3.1.
-
Compound Treatment: Treat cells with CPB at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 1-4 hours). Include vehicle control and a positive control (e.g., 10 µM CCCP).
-
JC-1 Staining: Prepare JC-1 working solution according to the manufacturer's protocol. Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[12]
-
Wash: Gently wash the cells twice with warm assay buffer or PBS.
-
Data Acquisition: Read fluorescence using a plate reader with two filter sets:
-
Green (Monomers): Excitation ~485 nm / Emission ~529 nm[11]
-
Red (J-aggregates): Excitation ~585 nm / Emission ~590 nm
-
Data Analysis:
-
Calculate the ratio of Red Fluorescence / Green Fluorescence for each well.
-
Normalize the ratio to the vehicle control. A dose-dependent decrease in the red/green ratio indicates mitochondrial depolarization.
| Treatment | Expected Red/Green Ratio | Interpretation |
| Vehicle Control | High | Healthy, polarized mitochondria |
| CPB | Dose-dependent decrease | Mitochondrial depolarization |
| CCCP (Positive Control) | Very Low | Complete mitochondrial depolarization |
Tier 3: Confirmatory Assay - Cellular Bioenergetics
Objective: To provide definitive evidence of mitochondrial uncoupling by measuring real-time oxygen consumption.
Protocol 5.1: Real-Time Cellular Respiration (Seahorse XF Cell Mito Stress Test)
Rationale: The Seahorse XF Analyzer is the gold standard for assessing mitochondrial respiration.[13] The Cell Mito Stress Test uses sequential injections of mitochondrial inhibitors to measure key parameters of the oxygen consumption rate (OCR).[14] A mitochondrial uncoupler will cause a characteristic increase in the basal OCR while making the cells insensitive to the ATP synthase inhibitor, oligomycin.
dot
Caption: Expected effects of CPB on Seahorse Mito Stress Test parameters.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96) and consumables (Agilent)
-
Seahorse XF Cell Mito Stress Test Kit (Agilent, Cat. No. 103015-100)[15]
-
Seahorse XF Base Medium, supplemented with glucose, pyruvate, and glutamine[16]
Procedure:
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with XF Calibrant in a non-CO₂ 37°C incubator overnight.[16]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Assay Medium Exchange: On the day of the assay, remove the culture medium and wash cells with pre-warmed XF assay medium. Add the final volume of assay medium and incubate in a non-CO₂ 37°C incubator for 45-60 minutes.[17]
-
Compound Loading: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A from the kit. Additionally, prepare CPB at various concentrations. Load the injector ports of the hydrated sensor cartridge as follows:
-
Port A: Vehicle or CPB (to measure effect on basal respiration)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone & Antimycin A
-
-
Run Assay: Calibrate the instrument and then replace the calibrant plate with the cell plate to start the assay. The instrument will measure baseline OCR, then inject the compounds sequentially and measure the response.
Data Analysis and Interpretation:
| Parameter | Calculation | Interpretation of CPB Effect |
| Basal Respiration | (Last rate before first injection) - (Non-mitochondrial OCR) | Increase: CPB stimulates the ETC, consistent with uncoupling. |
| ATP-Linked Respiration | (Last rate before Oligomycin) - (Minimum rate after Oligomycin) | Decrease: Less oxygen is being used for ATP synthesis. |
| Proton Leak | (Minimum rate after Oligomycin) - (Non-mitochondrial OCR) | Increase: Protons are leaking across the inner membrane, driven by CPB. |
| Maximal Respiration | (Maximum rate after FCCP) - (Non-mitochondrial OCR) | No change or decrease: The ETC is already stimulated by CPB, so the classical uncoupler FCCP has a reduced effect. |
| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration) | Decrease: The cell has less reserve capacity to respond to additional stress. |
A compound that increases basal respiration and proton leak, while decreasing ATP-linked respiration and spare capacity, is acting as a mitochondrial uncoupler.[5][18]
Data Synthesis and MoA Confirmation
The final step is to integrate the data from all three tiers. A consistent story across the assays provides strong evidence for the proposed mechanism of action.
-
Tier 1: CPB is cytotoxic to cells with a measurable IC50.
-
Tier 2: CPB causes a dose-dependent decrease in mitochondrial membrane potential, indicating direct mitochondrial perturbation.
-
Tier 3: CPB induces a bioenergetic profile characteristic of a classical mitochondrial uncoupler: increased basal OCR, increased proton leak, and decreased ATP-linked respiration.
References
-
Ibáñez, J., et al. (2015). The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fenazaflor. PubChem. Available at: [Link]
-
Demine, S., et al. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Antioxidants & Redox Signaling. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. Available at: [Link]
-
Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent. Available at: [Link]
-
MDPI. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. MDPI. Available at: [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. Available at: [Link]
-
Arshad, M. F., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules. Available at: [Link]
-
protocols.io. (2020). Seahorse XF Cell Mito Stress Test. protocols.io. Available at: [Link]
-
ACS Publications. (2021). New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493. ACS Omega. Available at: [Link]
-
Dr.Oracle. (2023). What is the mechanism of action of Fluconazole (an antifungal medication)?. Dr.Oracle. Available at: [Link]
-
Harvard University. (n.d.). Cell assay, total ATP. DRSC/TRiP Functional Genomics Resources. Available at: [Link]
-
ResearchGate. (2021). Different Potential Biological Activities of Benzimidazole Derivatives. ResearchGate. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fosfluconazole?. Patsnap Synapse. Available at: [Link]
-
Agilent Technologies. (n.d.). Mitochondrial Respiration XF Cell Mito Stress Test. Agilent. Available at: [Link]
-
ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]
-
Portland Press. (2007). Mitochondrial uncouplers with an extraordinary dynamic range. Biochemical Journal. Available at: [Link]
-
YouTube. (2023). Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. Available at: [Link]
-
Agilent Technologies. (n.d.). XF 96 Training Manual. Agilent. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2018). Biological activities of benzimidazole derivatives: A review. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. Available at: [Link]
-
Nature. (2022). Mitochondrial uncouplers induce proton leak by activating AAC and UCP1. Nature. Available at: [Link]
-
Research Results in Pharmacology. (2023). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Available at: [Link]
-
National Institutes of Health. (2023). Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice. Molecular Metabolism. Available at: [Link]
-
YouTube. (2021). CellTiter Glo® 2 0 Cell Viability Assay. YouTube. Available at: [Link]
Sources
- 1. Fenazaflor | C15H7Cl2F3N2O2 | CID 26597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. CellTiter-Glo® 2.0 Assay Technical Manual [promega.sg]
- 8. promega.com [promega.com]
- 9. Cell assay, total ATP | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 10. youtube.com [youtube.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. content.protocols.io [content.protocols.io]
- 16. cpu.edu.cn [cpu.edu.cn]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven guidance to help you optimize your reaction, improve yields, and ensure the purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most established method is the Phillips-Ladenburg benzimidazole synthesis.[1][2] This reaction involves the condensation of 4-chloro-o-phenylenediamine with a suitable perfluoroethyl carbonyl source, typically perfluoropropionic acid (CF₃CF₂COOH), in the presence of a strong acid catalyst that also acts as a dehydrating agent.
Q2: Why are my yields consistently low?
Low yields in this synthesis are a common issue and can stem from several factors.[3] The primary culprits are often incomplete reaction, side reactions due to the harsh conditions required, and oxidation of the electron-rich diamine starting material. The strong electron-withdrawing nature of the perfluoroethyl group can also influence reactivity. For a detailed breakdown, please refer to our Troubleshooting Guide below.
Q3: What are the critical reaction parameters I need to control?
There are three critical parameters:
-
Temperature: This reaction typically requires high temperatures (140-200°C) to drive the dehydration and cyclization.
-
Acid Catalyst/Solvent: The choice and amount of acid are crucial. Polyphosphoric acid (PPA) is highly effective as it serves as both the catalyst and a powerful dehydrating medium.
-
Atmosphere: The 4-chloro-o-phenylenediamine starting material is susceptible to oxidation, which can lead to colored impurities and reduced yield. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is strongly recommended.
Q4: How do I handle a reaction involving Polyphosphoric Acid (PPA)?
Working with PPA requires specific handling. At high temperatures, it is a viscous liquid. The work-up is highly exothermic and must be done cautiously by slowly pouring the hot reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Formation
Q: My reaction shows little to no conversion of the starting materials. My TLC/LC-MS indicates only 4-chloro-o-phenylenediamine remains. What are the likely causes?
A: This issue points to insufficient activation energy or catalyst efficacy. Let's break down the potential causes and solutions.
-
Cause 1: Inadequate Temperature or Reaction Time. The condensation and subsequent cyclization (dehydration) steps have a high activation energy.
-
Solution: Ensure your reaction temperature is appropriate for the chosen catalyst. For PPA, temperatures between 160-180°C are often required.[4] If using a mineral acid like HCl, sealed-tube reactions at high temperatures may be necessary.[2] Extend the reaction time and monitor progress by TLC or LC-MS (e.g., check every 2-4 hours).
-
-
Cause 2: Ineffective Catalyst or Water Contamination. Water is a byproduct of the reaction; its presence can inhibit the final cyclization step by Le Chatelier's principle.
-
Solution: Polyphosphoric acid (PPA) is the recommended medium as it is a superior dehydrating agent.[4] If using other acids, ensure all reagents and glassware are thoroughly dried. The use of microwave irradiation in combination with PPA can dramatically reduce reaction times and improve yields by efficiently overcoming the energy barrier.[5]
-
-
Cause 3: Purity of Perfluoropropionic Acid. The quality of the carboxylic acid is critical.
-
Solution: Use high-purity perfluoropropionic acid. If it is old or has absorbed moisture, consider distillation before use. Alternatively, using the corresponding acid anhydride or acid chloride can increase reactivity, though this may require adjusting the reaction conditions.
-
Problem 2: Significant Byproduct Formation
Q: My crude reaction mixture shows multiple spots on TLC, and the yield of the desired product is poor. What are these byproducts and how can I prevent them?
A: Byproduct formation is typically due to side reactions competing with the desired cyclization.
-
Cause 1: Diamide Formation. The most common byproduct is the N,N'-bis(perfluoropropionyl)-4-chloro-1,2-phenylenediamine. This occurs when both amine groups are acylated by the carboxylic acid, but the intermediate fails to cyclize.
-
Solution: This is a classic sign of insufficient dehydration. Switching to or increasing the relative amount of PPA will strongly favor the intramolecular cyclization over the diamide. High temperatures also promote the cyclization.
-
-
Cause 2: Oxidation of Starting Material. 4-chloro-o-phenylenediamine is an electron-rich aromatic amine and is highly susceptible to air oxidation, especially at high temperatures. This leads to intensely colored, often polymeric, impurities that are difficult to remove.
-
Solution: Always run the reaction under a positive pressure of an inert gas like Nitrogen or Argon. Degassing the reaction mixture before heating can also be beneficial. Using fresh, pure diamine (a white to light tan solid) is essential; if it is dark brown or black, it should be purified by recrystallization or sublimation first.
-
-
Cause 3: Thermal Degradation. Extremely high temperatures (>220°C) or prolonged reaction times can lead to decomposition of the starting materials and product.
-
Solution: Carefully control the reaction temperature. Find the optimal balance where the reaction proceeds efficiently without significant degradation. We recommend starting at ~160°C and monitoring the reaction's progress.
-
Problem 3: Difficult Product Isolation and Purification
Q: I'm struggling to isolate a pure product. The crude material is a dark, oily solid, and column chromatography is not giving clean fractions.
A: Purification challenges often arise from the aforementioned byproducts. A robust work-up and purification strategy is key.
-
Step 1: Effective Quenching & Neutralization.
-
Protocol: After cooling the reaction slightly (to ~100-120°C), cautiously and slowly pour the viscous PPA mixture into a large beaker containing crushed ice and water with vigorous mechanical stirring. The product should precipitate as a solid. The solution will still be strongly acidic. Slowly add a base (e.g., concentrated ammonium hydroxide or a saturated solution of NaHCO₃/Na₂CO₃) until the pH is neutral to basic (pH 8-9). This ensures the benzimidazole, which is weakly basic, is in its free-base form.
-
-
Step 2: Extraction.
-
Protocol: Filter the precipitated solid. If the product remains oily or suspended, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer with water and then brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
-
Step 3: Purification.
-
Charcoal Treatment: If the crude product is highly colored due to oxidative byproducts, dissolving it in a suitable solvent (e.g., methanol or ethyl acetate) and treating with activated charcoal can help remove many colored impurities.
-
Column Chromatography: This is often necessary. A silica gel column using a gradient elution system, such as hexane/ethyl acetate or DCM/methanol, is typically effective. The highly fluorinated nature of the product may affect its polarity, so TLC is essential to determine the optimal solvent system.
-
Recrystallization: If a relatively pure solid is obtained after extraction or chromatography, recrystallization can be an excellent final purification step. Suitable solvents might include ethanol/water, toluene, or ethyl acetate/hexane mixtures.
-
Visualized Workflow and Mechanism
Reaction Mechanism: The Phillips-Ladenburg Condensation
The diagram below illustrates the generally accepted mechanism for the acid-catalyzed condensation. The process begins with the acylation of one amino group, followed by an intramolecular nucleophilic attack and subsequent dehydration to form the aromatic imidazole ring.
Caption: Mechanism of the Phillips-Ladenburg benzimidazole synthesis.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common synthesis issues.
Caption: A decision tree for troubleshooting common synthesis problems.
Optimized Experimental Protocols
Protocol 1: Conventional Synthesis using Polyphosphoric Acid (PPA)
This protocol is a robust starting point for gram-scale synthesis.
Materials:
-
4-chloro-o-phenylenediamine (1.0 eq)
-
Perfluoropropionic acid (1.1 eq)
-
Polyphosphoric acid (PPA) (10-15 wt. eq relative to diamine)
-
Three-neck round-bottom flask, mechanical stirrer, thermometer, condenser with drying tube, and nitrogen/argon inlet.
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Flame-dry under vacuum or oven-dry before use.
-
Inert Atmosphere: Purge the flask with nitrogen or argon. Maintain a positive pressure throughout the reaction.
-
Charging Reagents: To the flask, add PPA. Begin stirring and gently heat to ~60-70°C to reduce its viscosity.
-
Add the 4-chloro-o-phenylenediamine to the stirring PPA.
-
Slowly add the perfluoropropionic acid dropwise. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to 160-180°C and hold for 4-12 hours. Monitor the reaction's completion by taking small aliquots, quenching them in a basic solution, extracting with EtOAc, and analyzing by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to ~100°C. In a separate large beaker equipped with a mechanical stirrer, prepare a mixture of crushed ice and water.
-
CAUTION (Exothermic): Slowly and carefully pour the hot PPA mixture into the stirring ice water. The product should precipitate.
-
Neutralization: Slowly add concentrated ammonium hydroxide or saturated NaHCO₃ solution until the pH of the slurry is ~8-9.
-
Isolation: Filter the solid precipitate and wash thoroughly with deionized water. Dry the crude solid under vacuum.
-
Purification: Purify the crude solid by column chromatography on silica gel followed by recrystallization as described in the troubleshooting guide.
Protocol 2: Microwave-Assisted Synthesis
This method can significantly shorten reaction times.
Materials:
-
4-chloro-o-phenylenediamine (1.0 eq)
-
Perfluoropropionic acid (1.2 eq)
-
Polyphosphoric acid (PPA, ~20 parts) and Phosphoric Acid (H₃PO₄, ~10 parts) co-solvent[5]
-
Microwave synthesis vial with a magnetic stir bar.
Procedure:
-
Charging Vial: In a microwave vial, add 4-chloro-o-phenylenediamine, perfluoropropionic acid, PPA, and H₃PO₄. The H₃PO₄ is added to reduce the viscosity of the PPA.[5]
-
Sealing: Securely cap the vial.
-
Reaction: Place the vial in the microwave reactor. Set the temperature to 180-200°C, the hold time to 20-60 minutes, and power to a suitable level (e.g., 200 W).
-
Work-up & Purification: After the reaction, cool the vial to room temperature. The work-up and purification steps are identical to those described in Protocol 1.
Comparative Data on Benzimidazole Synthesis Conditions
The following table summarizes various conditions reported for benzimidazole synthesis, providing a reference for optimization.
| Catalyst/Medium | Temperature (°C) | Time | Advantages | Common Issues | Reference |
| 4N HCl | Reflux | 4-12 h | Simple setup, readily available acid. | Lower yields for deactivated systems, requires sealed tube for high temps. | [6] |
| Polyphosphoric Acid (PPA) | 150-200°C | 3-12 h | Excellent dehydrating agent, high yields. | Viscous, challenging work-up. | [4] |
| Microwave (PPA/H₃PO₄) | 180-220°C | 15-60 min | Extremely fast, often higher yields. | Requires specialized equipment, small scale. | [5] |
| Metal Catalysts (e.g., Fe/S) | 80-140°C | 6-12 h | Milder conditions, can use alternative starting materials. | Catalyst cost and removal, substrate-specific. | [1][7] |
| Solvent-Free | 140°C | 4-12 h | "Green" chemistry approach, simple. | May result in incomplete reaction, potential for thermal degradation. | [1] |
References
- AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
- Various authors. (2023).
- Zare, R. N., et al. (n.d.). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Royal Society of Chemistry. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Publishing.
- Various authors. (n.d.). Synthesis of some benzimidazole derivatives with antiviral activities.
- Odame, F., et al. (2025). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies.
- Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
- Reyes-Parada, M., et al. (n.d.). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PubMed Central (PMC).
- ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. | Download Scientific Diagram.
- Various authors. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- National Institutes of Health (NIH). (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, 87(7).
- PubChem. (n.d.). 4-Chloro-o-phenylenediamine.
- Google Patents. (n.d.). WO2005092820A2 - Synthesis of carbon-labeled perfluoroalkyl compounds.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. adichemistry.com [adichemistry.com]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated benzimidazole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in mechanistic principles to enhance the success of your experiments.
I. Understanding the Core Synthesis: The Phillips Condensation
The synthesis of this compound is typically achieved through the Phillips condensation reaction. This involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with perfluoropropionic acid or its derivatives (e.g., anhydride or acyl chloride) under acidic conditions and often at elevated temperatures. The strong electron-withdrawing nature of the perfluoroethyl group makes perfluoropropionic acid less reactive than its non-fluorinated counterparts, often necessitating harsh reaction conditions to drive the cyclization to completion.
II. Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: The most prevalent impurities are typically the regioisomeric 6-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole, unreacted starting materials (4-chloro-1,2-phenylenediamine and perfluoropropionic acid), and an intermediate from incomplete cyclization, N-(2-amino-4-chlorophenyl)pentafluoropropanamide.
Q2: Why am I seeing two distinct product spots on my TLC plate that are close together?
A2: This is a classic sign of the formation of regioisomers: the desired 5-chloro product and the 6-chloro side product.[1] Due to the asymmetry of the 4-chloro-1,2-phenylenediamine starting material, acylation can occur on either of the two non-equivalent amino groups, leading to a mixture of the 5-chloro and 6-chloro isomers. These isomers often have very similar polarities, making their separation by column chromatography challenging.
Q3: My reaction has a low yield and I have a significant amount of a polar byproduct. What could it be?
A3: A highly polar byproduct that is not the starting diamine is likely the N-acyl intermediate, N-(2-amino-4-chlorophenyl)pentafluoropropanamide. This results from the initial acylation of the diamine without the subsequent ring-closing dehydration. This is often due to insufficient heating or a catalyst that is not acidic enough to promote the final cyclization step.
Q4: Can the perfluoroethyl group degrade under the reaction conditions?
A4: Perfluoroalkyl carboxylic acids with a secondary carbon adjacent to the carboxyl group, such as perfluoropropionic acid (-CF2-COOH), are generally stable under the acidic and thermal conditions of the Phillips condensation.[2][3] Degradation or defluorination of the perfluoroethyl group is not a commonly observed side reaction in this synthesis.
Troubleshooting Common Experimental Issues
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Materials | 1. Insufficient reaction temperature or time.2. Inadequate acid catalyst concentration or strength. | 1. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.2. Consider using a stronger acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.[4] |
| High Ratio of 6-Chloro to 5-Chloro Isomer | The electronic and steric effects of the chloro substituent on the diamine influence the site of initial acylation. The reaction conditions can also play a role. | While difficult to eliminate completely, adjusting the reaction temperature and the rate of addition of the acid may slightly favor one isomer over the other. A thorough screening of reaction conditions is recommended. In many cases, careful chromatographic separation is the only solution. |
| Formation of Dark, Tarry Byproducts | 1. Excessively high reaction temperatures leading to decomposition of the starting diamine or product.2. Self-condensation or polymerization of the 4-chloro-1,2-phenylenediamine. | 1. Reduce the reaction temperature and extend the reaction time.2. Ensure a stoichiometric or slight excess of the perfluoropropionic acid to promote the desired reaction over self-condensation. |
| Difficulty in Product Purification | The similar polarity of the 5-chloro and 6-chloro isomers makes separation by standard silica gel chromatography challenging. | 1. Utilize a longer chromatography column for better resolution.2. Employ a shallow solvent gradient during elution.3. Consider alternative purification techniques such as preparative HPLC or crystallization. |
III. Reaction Mechanisms and Side Product Formation
To effectively troubleshoot, it is crucial to understand the underlying reaction pathways.
Main Reaction Pathway
The desired reaction proceeds through a two-step mechanism:
-
Acylation: The more nucleophilic amino group of 4-chloro-1,2-phenylenediamine attacks the carbonyl carbon of perfluoropropionic acid (or its activated form), forming an N-acyl intermediate.
-
Cyclization and Dehydration: The remaining amino group then attacks the amide carbonyl, leading to a cyclized intermediate which subsequently loses a molecule of water to form the aromatic benzimidazole ring.
Side Product Formation Pathways
The following diagram illustrates the main reaction pathway and the key side reactions:
IV. Recommended Experimental Protocol
This protocol provides a starting point for the synthesis, utilizing polyphosphoric acid (PPA) as the catalyst and dehydrating agent to favor the formation of the cyclized product.
Materials:
-
4-chloro-1,2-phenylenediamine
-
Perfluoropropionic acid
-
Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-chloro-1,2-phenylenediamine (1.0 eq) and polyphosphoric acid (10-15 wt eq).
-
Heat the mixture to 80-90 °C with stirring until the diamine has completely dissolved.
-
Slowly add perfluoropropionic acid (1.1 eq) to the reaction mixture.
-
Increase the temperature to 140-160 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from isomers and other impurities.
V. References
-
Alam, M. M., et al. (2014). Synthesis of 2-(4-aminophenyl)-1H-benzimidazole using polyphosphoric acid. Journal of Chemical and Pharmaceutical Research, 6(5), 949-952.
-
AdiChemistry. (n.d.). Phillips Condensation Reaction. Retrieved from [Link]
-
Get-Da, Y., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology, 55(23), 15813–15822. [Link]
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]
-
Zuñiga Salazar, V., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(15), 5851. [Link]
-
Kaiser, M. A., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. ACS Publications. Retrieved from [Link]
-
Bansal, R. K. (2018). Heterocyclic Chemistry. New Age International.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Kathirvelan, D., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 52B, 1152-1156.
-
El-Sayed, N. N. E., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(10), 2650. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
Yadav, G., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(52), 32966-32988. [Link]
-
Rithe, S. R., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 213-217.
-
Raju, D. S., et al. (2020). Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. International Journal of Pharmaceutical and Biological Sciences, 10(3), P67-72.
-
Molou, K. Y. G., et al. (2022). Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. Acta Chimica Pharmaceutica Indica, 12(3), 184.
-
Xia, Y., et al. (2024). Spontaneous Degradation of the "Forever Chemicals" Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs) on Water Droplet Surfaces. Journal of the American Chemical Society. [Link]
-
Banerjee, A. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Education, 6(2), 1-10. [Link]
Sources
Technical Support Center: Purification of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
Welcome to the technical support center for the purification of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole (CAS 58457-67-3)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this highly fluorinated heterocyclic compound. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The presence of both a halogenated aromatic ring and a perfluoroalkyl chain imparts unique physicochemical properties to this molecule, which can present specific hurdles in its isolation. This guide provides a structured, question-and-answer-based approach to troubleshoot these challenges effectively.
Troubleshooting Guide: From Crude Reaction to Purified Product
This section addresses specific issues you may encounter during the purification workflow, offering causative explanations and actionable solutions.
Question 1: My crude product is a dark, oily residue. How can I remove the color and obtain a solid?
Answer:
The appearance of a dark, oily crude product is a common issue in benzimidazole synthesis, often stemming from the oxidation of the o-phenylenediamine starting material and the presence of colored impurities.[3] The perfluoroethyl group can also lead to lower melting points and a higher propensity to form oils compared to its non-fluorinated analogs.
Root Cause Analysis:
-
Oxidized Starting Materials: 4-Chloro-o-phenylenediamine is susceptible to air oxidation, which forms highly colored, polymeric impurities.
-
Residual Solvents: High-boiling point solvents used in the synthesis (e.g., DMF, PPA) can be difficult to remove and may trap impurities, resulting in an oily product.[4][5][6]
-
Incomplete Cyclization: The reaction of 4-chloro-o-phenylenediamine with a perfluoroalkanoic acid derivative may not have gone to completion, leaving behind unreacted starting materials and intermediates that contribute to the impure state.
Troubleshooting Protocol:
-
Activated Carbon Treatment: Before attempting more complex purification, a simple decolorization step can be highly effective.
-
Dissolve the crude oil in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a small amount (1-5% by weight) of activated charcoal.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
Concentrate the filtrate. This should yield a cleaner, lighter-colored residue.
-
-
Acid-Base Extraction: This is a powerful technique that leverages the basicity of the benzimidazole nitrogen to separate it from neutral or acidic impurities.[3]
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The desired benzimidazole will protonate and move into the aqueous layer, while many non-basic impurities will remain in the organic layer.
-
Separate the layers. The aqueous layer now contains the protonated product.
-
Cool the aqueous layer in an ice bath and slowly neutralize it by adding a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the product precipitates.
-
Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.
-
Question 2: I'm struggling with poor separation in column chromatography. The product co-elutes with impurities.
Answer:
Achieving good separation of this compound by column chromatography can be challenging due to the molecule's unique polarity. The perfluoroethyl group is highly lipophilic, while the benzimidazole core has polar N-H functionality. This can lead to peak tailing and co-elution with impurities of similar polarity.
Root Cause Analysis:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimized to resolve the target compound from closely related impurities.
-
Column Overloading: Using too much crude material for the column size will inevitably lead to poor separation.
-
Presence of Regioisomers: The synthesis using 4-chloro-o-phenylenediamine can sometimes yield the undesired 6-chloro regioisomer, which has very similar polarity to the desired 5-chloro product, making separation difficult.[5][6]
Experimental Workflow for Method Development:
The following diagram outlines a systematic approach to optimizing your column chromatography conditions.
Sources
- 1. This compound;58457-67-3 [abichem.com]
- 2. This compound [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights [mdpi.com]
- 6. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
Technical Support Center: 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
Welcome to the technical support center for the synthesis of this compound (CAS 58457-67-3).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The information is presented in a practical, question-and-answer format to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for preparing this compound?
The most direct and widely adopted method for synthesizing this and similar benzimidazole structures is the Phillips condensation reaction .[3] This reaction involves the condensation of a substituted o-phenylenediamine with a carboxylic acid under acidic conditions and heat.
For the target molecule, the specific reactants are:
-
4-chloro-1,2-phenylenediamine
-
Pentafluoropropionic acid (PFPA)
The reaction proceeds via an initial N-acylation of one of the amine groups of the diamine, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the stable aromatic imidazole ring.[3] Strong acids like polyphosphoric acid (PPA) or 4N HCl are typically employed to facilitate this process.[3][4] PPA is particularly effective as it serves as both the acidic catalyst and a powerful dehydrating agent, which is crucial for driving the reaction to completion.
Q2: How does the perfluoroethyl group at the C2 position influence the reaction conditions?
The pentafluoroethyl (C2F5) group is a potent electron-withdrawing group. This has a significant impact on the reactivity of the carboxylic acid precursor, pentafluoropropionic acid (PFPA).
-
Increased Electrophilicity: The C2F5 group enhances the electrophilicity of the carbonyl carbon in PFPA. This can facilitate the initial N-acylation step, potentially allowing for milder conditions compared to reactions with simple aliphatic acids like acetic acid.
-
Acid Strength: PFPA is a much stronger acid than its non-fluorinated counterpart. While this doesn't directly impact the mechanism, which is typically run in a much stronger acid medium, it underscores the electronic differences of the reactant.
-
Stability of Intermediates: The stability of the tetrahedral intermediate formed during cyclization can be influenced by the electron-withdrawing nature of the substituent. Careful control of temperature is necessary to prevent potential side reactions or degradation.[5]
Q3: What are the most critical parameters to monitor and optimize for this synthesis?
Success in synthesizing this compound hinges on the careful control of four key parameters:
-
Catalyst Choice and Concentration: Polyphosphoric acid (PPA) is highly recommended. However, other strong acids like hydrochloric acid or p-toluenesulfonic acid (p-TsOH) can also be effective.[6] The choice of catalyst is critical and can significantly impact yield and reaction time.[5]
-
Reaction Temperature: High temperatures are generally required for benzimidazole synthesis to overcome the activation energy of the cyclization-dehydration step.[5] A typical range is 140-180°C, especially when using PPA. Temperature must be controlled precisely to avoid charring and the formation of tarry byproducts, a common issue stemming from the degradation of the o-phenylenediamine starting material.
-
Purity of Starting Materials: The purity of 4-chloro-1,2-phenylenediamine is paramount. This compound is susceptible to air oxidation, which results in discoloration (from off-white/pink to dark brown/purple) and leads to the formation of colored impurities that are difficult to remove.[7] Using the more stable dihydrochloride salt of the diamine can mitigate this issue.[8]
-
Anhydrous Conditions: The final step of the reaction is a dehydration. Therefore, ensuring anhydrous conditions by using a dehydrating catalyst like PPA or by employing a setup to remove water (e.g., Dean-Stark trap with a suitable solvent) can significantly improve yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Low conversion is one of the most common problems in benzimidazole synthesis.[7] A systematic evaluation is key to diagnosis.
Caption: Key steps in the Phillips condensation mechanism.
Materials:
-
4-chloro-1,2-phenylenediamine (1.0 eq)
-
Pentafluoropropionic acid (1.1 eq)
-
Polyphosphoric acid (PPA) (10-15 wt eq)
-
Ice, Water, Sodium Bicarbonate (sat. aq. solution)
-
Ethyl Acetate
-
Brine
Procedure:
-
Preparation: To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA).
-
Reagent Addition: Begin stirring and add 4-chloro-1,2-phenylenediamine. The mixture may be gently heated to 60-70°C to ensure dissolution.
-
Acid Addition: Once the diamine is dissolved, slowly add pentafluoropropionic acid dropwise. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 150-160°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, neutralizing, extracting, and analyzing by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup - Quenching: After the reaction is complete (disappearance of starting material), cool the mixture to below 100°C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring. Caution: This quenching is highly exothermic.
-
Workup - Neutralization: The resulting acidic slurry will contain the precipitated crude product. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Stir for 30-60 minutes.
-
Extraction: Filter the solid precipitate and wash with cold water. Alternatively, extract the entire neutralized slurry with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to yield the final product.
References
-
BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. [7]2. BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. [5]3. Nale, D. B., & Bhanage, B. M. (2015). An efficient and convenient one-pot protocol has been developed for the synthesis of a variety of benzimidazole, benzoxazole, and benzothiazole derivatives. Synlett, 26, 2831-2834. [9]4. BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis. [10]5. ResearchGate. (n.d.). The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide. [11]6. Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1). [6]7. Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [8]8. Al-Azzawi, A. M. (2012). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 9(1). [4]9. BLDpharm. (n.d.). This compound. [1]10. ABI Chem. (n.d.). This compound; 58457-67-3. [2]11. AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. [3]12. Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]
Sources
- 1. 58457-67-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound;58457-67-3 [abichem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
stability and storage conditions for 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
Technical Support Center: 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
Welcome to the technical support guide for this compound (CAS: 58457-67-3). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this compound in your experiments. Our goal is to provide you with the foundational knowledge and troubleshooting tools necessary to maintain the integrity of the molecule and achieve reproducible results.
Section 1: Product Overview and Key Properties
This compound is a halogenated benzimidazole derivative. The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The presence of a chloro-substituent and a highly electron-withdrawing perfluoroethyl group significantly influences the compound's electronic properties, pKa, and metabolic stability, making it a valuable building block for novel therapeutic agents.[3][4]
| Property | Value | Source |
| CAS Number | 58457-67-3 | [3][5][6] |
| Molecular Formula | C₉H₄ClF₅N₂ | [3][5][6] |
| Molecular Weight | 270.59 g/mol | [3][5] |
| Recommended Storage | Sealed in a dry environment at 2-8°C. | [3] |
| Transport | Cold-chain transportation is often recommended. | [3] |
Section 2: Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common queries regarding the handling and stability of this compound.
Q1: What are the definitive long-term storage conditions for the solid compound?
A: The recommended long-term storage condition for solid this compound is 2-8°C in a tightly sealed container, protected from moisture and light .[3] Many suppliers also recommend storage under an inert atmosphere (e.g., Argon or Nitrogen).
Scientific Rationale:
-
Temperature (2-8°C): Lowering the temperature slows down the kinetics of potential degradation reactions. While many benzimidazoles are stable at elevated temperatures in their solid form (up to 50°C), refrigerated storage is a best practice to maximize shelf-life.[7][8]
-
Sealed Container (Dry): The benzimidazole core contains N-H protons that are weakly acidic.[9] The presence of moisture can facilitate hydrolysis or act as a medium for reactive impurities. Storing in a desiccated environment is critical.
-
Light Protection: Benzimidazole derivatives, especially in solution, are known to be susceptible to photodegradation.[7][8][10] While the solid form is more robust, protection from UV and high-intensity light is a necessary precaution to prevent the formation of photoproducts.
Q2: I've just received my shipment. What is the proper procedure for handling it before first use?
A: If the compound has been shipped via cold-chain, it is crucial to allow the sealed container to equilibrate to ambient laboratory temperature for at least 30-60 minutes before opening .
Scientific Rationale: Opening a cold container in a warmer, humid environment will cause atmospheric moisture to condense on the cold solid. This introduces water, a key initiator of potential hydrolytic degradation pathways, compromising the integrity of the compound.
Q3: How stable is this compound in solution? What solvents should I use?
A: As a general principle, benzimidazoles are significantly less stable in solution than in their solid state.[7][8] The imidazole moiety, in particular, can be susceptible to base-mediated autoxidation and photodegradation when in solution.[11]
-
Solvent Selection: For creating stock solutions, high-purity, anhydrous-grade polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. Anhydrous ethanol may also be suitable. A small-scale solubility test is always advised.
-
Solution Storage: Stock solutions should be considered to have limited stability. For best results, prepare solutions fresh for each experiment . If storage is unavoidable, aliquot the stock solution into single-use volumes in amber, tightly-capped vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: My experiment runs for several hours under ambient light. Is this a concern?
A: Yes, this is a significant concern. The benzimidazole nucleus is known to be photosensitive.[7][8] Prolonged exposure to light, especially UV wavelengths present in ambient lab light, can initiate photodegradation.
Scientific Rationale: Photodegradation can occur through various mechanisms, including oxidation of the imidazole ring or reactions involving the substituents.[10][11] This leads to the formation of unknown impurities, a decrease in the concentration of the active compound, and consequently, poor experimental reproducibility. All solution-based work should be performed in amber or foil-wrapped labware.
Section 3: Troubleshooting Guide: Common Experimental Issues
| Problem | Possible Cause | Recommended Action & Explanation |
| Inconsistent biological activity or declining potency over time. | Degradation of Stock Solution: The most common cause. Solutions left at room temperature or even 4°C for extended periods will degrade. Repeated freeze-thaw cycles can also introduce moisture and accelerate degradation. | Action: Prepare a fresh stock solution from the solid material for every critical experiment. Perform a quality control check (e.g., HPLC-MS) on a newly prepared stock and compare it to an older one to confirm degradation. |
| Appearance of new peaks in HPLC or LC-MS analysis. | 1. Photodegradation: Exposure of solutions to light during sample preparation or analysis. | Action 1: Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. This is the most direct way to prevent the formation of light-induced degradants.[7][8] |
| 2. Oxidative Degradation: Dissolved oxygen in solvents can lead to the oxidation of the electron-rich benzimidazole ring.[11] | Action 2: For sensitive, long-term experiments, consider using solvents that have been degassed via sparging with nitrogen or argon. This minimizes the presence of oxygen, a key reactant in oxidative pathways. | |
| 3. pH-Mediated Instability: The compound's stability may be sensitive to the pH of your buffer or medium. Benzimidazoles are amphoteric and can degrade under strongly acidic or basic conditions.[9] | Action 3: Evaluate the stability of the compound in your specific experimental buffer over the time course of the assay. Adjust pH if instability is observed. | |
| Poor solubility or precipitation of the compound in aqueous buffers. | Compound Properties: The perfluoroethyl group makes the molecule quite hydrophobic. Direct dissolution in aqueous media is often difficult. | Action: Prepare a concentrated primary stock solution in 100% anhydrous DMSO. For the final assay, perform a serial dilution into the aqueous buffer, ensuring vigorous mixing. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on the biological system. |
Section 4: Experimental Protocols & Workflows
Protocol 4.1: Handling and Stock Solution Preparation
This protocol ensures the integrity of the compound from vial to experiment.
-
Equilibration: Remove the sealed vial of this compound from 2-8°C storage. Place it in a desiccator at room temperature for at least 30 minutes.
-
Preparation: In a fume hood, briefly flush the vial with a gentle stream of dry nitrogen or argon before opening.
-
Weighing: Rapidly weigh the desired amount of solid into a new, dry, amber glass vial.
-
Solvent Addition: Add the required volume of anhydrous-grade solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. Gentle warming (30-37°C) or sonication can be used to aid dissolution if necessary. Ensure the solid is completely dissolved.
-
Storage/Use: Either use the solution immediately or aliquot it into single-use amber vials, flush with nitrogen/argon, cap tightly, and store at -80°C.
Workflow 4.2: Assessing Compound Stability in Solution
This workflow provides a framework for testing the stability of the compound under your specific experimental conditions (e.g., in a particular cell culture medium or buffer).
Caption: Experimental workflow for assessing the stability of the compound.
Section 5: Understanding Potential Degradation Pathways
While specific degradation studies for this molecule are not publicly available, we can postulate likely pathways based on the known reactivity of the benzimidazole scaffold.[9][11]
-
Photodegradation: Upon absorption of UV light, radical intermediates can form, leading to oxidation of the imidazole ring or other complex rearrangements. This is often the most significant pathway for degradation in solution.[10]
-
Oxidation: In the presence of oxygen or other oxidizing agents (like peroxides that can form in older ether solvents), the imidazole ring can be oxidized.[11] This can lead to the formation of N-oxides or ring-opened products.
-
Hydrolysis: While the core benzimidazole ring system is relatively stable, extreme pH conditions can promote hydrolysis. The C-Cl and C-C₂F₅ bonds are generally robust and not susceptible to simple hydrolysis.
Caption: Postulated degradation pathways for the title compound.
References
-
Al-mahmood, S., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. [Link]
-
International Science Community Association. (2013). Biological activities of benzimidazole derivatives: A review. [Link]
-
Ragno, G., et al. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin. [Link]
-
Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]
-
ResearchGate. Photodegradation Pattern of Benzimidazole Anthelmintics. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
-
Latacz, G., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]
Sources
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. 58457-67-3|this compound|BLD Pharm [bldpharm.com]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound;58457-67-3 [abichem.com]
- 6. This compound [cymitquimica.com]
- 7. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding byproduct formation in the synthesis of halogenated benzimidazoles
Technical Support Center: Synthesis of Halogenated Benzimidazoles
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of halogenated benzimidazoles. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered during your synthetic workflows. As drug development professionals, achieving high purity and yield is paramount. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and halogenation of benzimidazoles. Each entry details the problem, its probable cause rooted in reaction mechanisms, and actionable solutions.
Q1: My halogenation reaction is producing a mixture of regioisomers. How can I improve selectivity for a specific position?
A1: This is the most frequent challenge in the electrophilic aromatic substitution (SEAr) of benzimidazoles. The position of the incoming halogen is determined by the electron density distribution of the benzimidazole ring system, which is influenced by both the inherent electronics of the heterocycle and the reaction conditions.
Probable Causes & Mechanistic Insight:
-
Electronic Control: The benzimidazole ring is an electron-rich system, but the electron density is not uniform. Quantum chemistry studies show that the positions on the benzene ring (C4, C5, C6, C7) have different reactivities towards electrophiles.[1][2] For instance, in some systems, the C-8 position (equivalent to C-4 in standard benzimidazole nomenclature) is favored for electrophilic attack due to the stability of the resulting intermediate sigma complex.[1]
-
Steric Hindrance: Bulky substituents already present on the benzimidazole core can physically block the approach of the electrophile to adjacent positions, directing it elsewhere.
-
Reaction Conditions: The choice of halogenating agent, solvent, and catalyst dramatically influences the outcome. Highly reactive "free" halogens (e.g., Br₂) generated with strong Lewis acids can be less selective than milder, bulkier halogenating agents like N-halosuccinimides.[3][4]
Solutions & Optimization Strategies:
-
Choice of Halogenating Agent: Switch from harsh reagents (e.g., Br₂/FeBr₃) to a milder, more selective source. N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in the presence of a proton source like sulfuric acid or in specialized solvents often provides superior regioselectivity.[1][2]
-
Solvent Effects: The solvent can stabilize or destabilize reaction intermediates, altering the product ratio. Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), have been shown to promote high regioselectivity in the halogenation of various arenes and heterocycles with N-halosuccinimides.[4]
-
Temperature Control: Lowering the reaction temperature can increase selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product.
-
Catalyst Selection: For certain substrates, using solid acid catalysts or zeolites can impart shape-selectivity, favoring the formation of one isomer (often the para-isomer) that fits within the catalyst's pores.[5]
Q2: I am observing significant amounts of di- or poly-halogenated byproducts. How can I prevent over-halogenation?
A2: Over-halogenation occurs when the newly halogenated benzimidazole product is more reactive towards further electrophilic substitution than the starting material. This is common because halogens (Cl, Br, I) are ortho-, para-directing activators (despite being deactivating overall due to induction), making subsequent halogenation facile.
Probable Causes & Mechanistic Insight:
-
Substrate Reactivity: The benzimidazole ring is already activated. The addition of the first halogen atom can further activate the ring for a second attack, particularly at the positions ortho and para to the new halogen.
-
Reaction Stoichiometry & Time: Using an excess of the halogenating agent or allowing the reaction to run for too long provides the opportunity for multiple substitution events to occur.[6]
Solutions & Optimization Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use no more than 1.0 to 1.1 equivalents of the halogenating agent relative to your benzimidazole substrate.
-
Slow Addition: Add the halogenating agent slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction closely. Quench the reaction as soon as the starting material is consumed and before significant amounts of di-halogenated product appear.
-
Attenuate Reactivity: If the substrate is extremely reactive, consider temporarily installing a deactivating group at another position to reduce the overall ring activation. This group can be removed in a subsequent step.
Q3: My initial benzimidazole synthesis (from o-phenylenediamine and an aldehyde) yields a mixture of the desired 2-substituted product and a 1,2-disubstituted byproduct. How can I favor the mono-substituted product?
A3: This is a classic selectivity problem in the condensation reaction that forms the benzimidazole core. The formation of the 1,2-disubstituted product involves the initial Schiff base intermediate reacting with a second molecule of the aldehyde.[7]
Probable Causes & Mechanistic Insight:
-
Catalyst-Aldehyde Interaction: Lewis acid catalysts like Erbium(III) triflate (Er(OTf)₃) can coordinate strongly with electron-rich aldehydes.[7][8] This coordination makes the aldehyde's carbonyl carbon highly reactive, facilitating the formation of a bis-imine intermediate that leads to the 1,2-disubstituted product.[8]
-
Reactant Ratio: Using an excess of the aldehyde can drive the reaction towards the double condensation product.
Solutions & Optimization Strategies:
-
Catalyst-Free Conditions: For many simple aldehydes, running the reaction without a Lewis acid catalyst is the most effective way to selectively obtain the 2-substituted (mono-condensation) product.[7][8]
-
Control Aldehyde Electronics: Electron-deficient aldehydes are less prone to forming the 1,2-disubstituted byproduct, even in the presence of a catalyst.[8]
-
Adjust Stoichiometry: Use a 4:1 ratio of o-phenylenediamine to aldehyde. This stoichiometric imbalance heavily favors the formation of the mono-condensation product.[8]
-
Reaction Medium: Performing the reaction in water can sometimes favor the desired mono-substituted product, offering a greener alternative.[7]
Frequently Asked Questions (FAQs)
Q: What are the primary sources of colored impurities in my final product, and how can they be minimized?
A: Colored impurities often arise from oxidative side reactions of the o-phenylenediamine starting material. These diamines are sensitive to air and light and can form highly colored, polymeric species.
Preventative Measures:
-
Use High-Purity Starting Materials: Ensure your o-phenylenediamine is as pure as possible. If necessary, purify it by recrystallization or column chromatography before use.[9]
-
Use the Dihydrochloride Salt: Starting with o-phenylenediamine dihydrochloride can significantly reduce the formation of colored impurities. The salt is more stable against oxidation, and this approach often leads to cleaner reactions and easier purification.[10]
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.
Q: How do I choose between different halogenating agents (e.g., Br₂, NBS, H₂O₂/HBr)?
A: The choice depends on the desired selectivity, safety considerations, and the reactivity of your substrate.
| Reagent System | Pros | Cons | Best For |
| Br₂ or Cl₂ with Lewis Acid (FeBr₃, AlCl₃) | Highly reactive, inexpensive. | Often lacks regioselectivity, generates corrosive HBr/HCl gas, harsh conditions.[3][11] | Less-activated aromatic systems where selectivity is not a primary concern. |
| N-Halosuccinimide (NBS, NCS) | Milder, easier to handle (solid), often provides better regioselectivity.[1][2] | More expensive, succinimide byproduct must be removed. | Achieving high regioselectivity on activated or moderately activated heterocycles. |
| H₂O₂ with Hydrohalic Acid (HBr, HCl) | "Green" option, as the only byproduct is water. In-situ generation of Br₂ or Cl₂.[12] | Requires careful control of concentrations to avoid oxidation side reactions. | One-pot transformations and processes where minimizing hazardous waste is critical.[12] |
Q: What is the best general approach for purifying my final halogenated benzimidazole product?
A: Purification strategy depends on the nature of the impurities.
-
Aqueous Workup: First, perform an aqueous wash to remove inorganic salts, acids, or bases (e.g., quenching with saturated aqueous NaHCO₃).
-
Recrystallization: If your product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is a highly effective method for achieving high purity.
-
Silica Gel Chromatography: For separating mixtures of regioisomers or removing byproducts with similar polarity to the desired product, column chromatography is the most powerful technique.[9][13]
-
Use Heterogeneous Catalysts: To simplify purification from the start, use a heterogeneous catalyst (e.g., engineered MgO@DFNS) during the initial benzimidazole synthesis. The catalyst can be easily removed by simple filtration, eliminating a major purification step.[13][14]
Visualized Workflows and Mechanisms
Troubleshooting Decision Tree for Byproduct Formation
This workflow guides you through a logical process to identify and solve byproduct issues.
Caption: Troubleshooting workflow for byproduct formation.
Mechanism of Regioselectivity in Electrophilic Aromatic Substitution
This diagram illustrates why certain positions on the benzimidazole ring are more susceptible to electrophilic attack.
Caption: Favored vs. disfavored electrophilic attack pathways.
Experimental Protocol: Selective Monobromination of a Benzimidazole Derivative
This protocol provides a reliable method for achieving selective monobromination, minimizing common byproducts.
Objective: To synthesize 5-bromo-2-phenyl-1H-benzimidazole with high regioselectivity.
Materials:
-
2-phenyl-1H-benzimidazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Hexafluoroisopropanol (HFIP)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-phenyl-1H-benzimidazole (1.0 g, 5.15 mmol) in hexafluoroisopropanol (25 mL). Stir the mixture at 0 °C (ice bath) under a nitrogen atmosphere.
-
Reagent Addition: In a separate vial, weigh out N-Bromosuccinimide (0.92 g, 5.15 mmol, 1.0 eq.). Add the NBS to the reaction flask in small portions over 15 minutes. Causality Note: Slow addition prevents a buildup of electrophile concentration, reducing the risk of over-halogenation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium thiosulfate solution to quench any remaining bromine species.
-
Workup: Add 50 mL of ethyl acetate to the separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. Causality Note: The bicarbonate wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be an off-white solid. Purify by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel if isomeric impurities are present.
References
- BenchChem.Optimization of reaction conditions for benzimidazole synthesis.
- Begunov, R. S., & Savina, L. I. (2024).Regioselectivity of 9-chloropyrido[1,2-a]benzimidazole halogenation reaction. From Chemistry Towards Technology Step-By-Step, 2024(2), 101-108.
- da Silva, F. C., et al. (2013).Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 9, 2136-2148.
- Bonesi, S. M., et al. (2021).Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2635.
- Kumar, A., et al. (2023).Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 34057-34068.
- ResearchGate.
- National Institutes of Health (NIH).Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
- Organic Chemistry Portal.Benzimidazole synthesis.
- Al-Ostath, A., et al. (2021).Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 11(52), 32903-32924.
- PrepChem.com.Synthesis of A. 2-Chlorobenzimidazole.
- Molbank.Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles.
- Purechemistry.
- Michigan State University Chemistry.
- ACS Publications.Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.
- ResearchGate.
- Chemistry Steps.
- Master Organic Chemistry.Electrophilic Aromatic Substitutions (1)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity of 9-chloropyrido[1,2-a]benzimidazole halogenation reaction ЯГТУ - Эдиторум - Editorum [chemintech.ru]
- 3. purechemistry.org [purechemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles [mdpi.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole for Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole and encountering solubility challenges in aqueous environments typical of biological assays. The unique chemical structure of this compound, particularly the presence of a highly lipophilic perfluoroethyl group, predicts its inherently low aqueous solubility, a common hurdle in preclinical research.[1] This document provides a series of troubleshooting steps and advanced protocols to help you achieve and maintain the desired compound concentration for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've dissolved this compound in 100% DMSO, but it precipitates immediately when I add it to my cell culture medium or assay buffer. What is happening?
Answer: This is a classic and widely-observed phenomenon known as "solvent shock" or precipitation upon dilution.[2] Your compound is highly hydrophobic, or lipophilic ("fat-loving"), and readily dissolves in an organic solvent like Dimethyl Sulfoxide (DMSO). However, your aqueous assay buffer or cell culture medium is a polar, water-based environment.
The Causality: When you introduce the concentrated DMSO stock into the aqueous medium, the DMSO rapidly disperses, and the local solvent environment around your compound molecules abruptly shifts from organic to aqueous.[3] Since the compound has extremely low water solubility, it can no longer stay dissolved and crashes out of solution, often forming fine crystals or an amorphous precipitate.[4][5] The perfluoroethyl group on your specific benzimidazole derivative is a primary contributor to this hydrophobicity.[1]
Q2: What is the most straightforward approach to prevent this precipitation during dilution?
Answer: Before exploring more complex formulation strategies, the first step is always to optimize your stock solution preparation and dilution methodology. The goal is to minimize the abruptness of the solvent change.
Protocol 1: Optimized Stock Preparation and Dilution
This protocol is designed to mitigate solvent shock and should be the first method you attempt.
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% high-purity, anhydrous DMSO to make a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming or brief sonication may assist, but always bring the solution back to room temperature to check for precipitation before use.
-
Perform Serial Dilutions in 100% DMSO: If you need to test a range of concentrations, perform your serial dilutions using 100% DMSO, not the aqueous buffer.[6] This ensures the compound remains in a favorable solvent environment until the final step.
-
Final "Spike-in" Dilution: This is the critical step. Add a very small volume of your DMSO stock (or serially diluted stock) directly into the final volume of your pre-warmed aqueous assay buffer.
-
Best Practice: The volume of DMSO added should be 1 µL per 1 mL of buffer (for a 1:1000 dilution) or less.
-
Crucial Technique: While adding the DMSO stock, ensure the aqueous buffer is being rapidly mixed (e.g., by vortexing or with a pipette). This rapid dispersal prevents the formation of localized, high-concentration pockets of the compound that can initiate precipitation.
-
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay. Most cell lines can tolerate 0.1-0.5% DMSO without significant cytotoxicity, but this must be validated for your specific system.[7] Always include a "vehicle control" in your experiment, which is the assay medium containing the same final concentration of DMSO but without your compound.
Table 1: Recommended Maximum Final DMSO Concentrations for Common Assays
| Assay Type | Typical Max. Final DMSO % | Rationale & Considerations |
| Cell-Based Viability/Proliferation | 0.1% - 0.5% | Primary cells are often more sensitive than immortalized cell lines. High DMSO concentrations can compromise membrane integrity.[7] |
| Enzyme Inhibition Assays (Biochemical) | ≤ 1% | Higher concentrations can sometimes denature proteins or directly interfere with enzyme kinetics. |
| Receptor Binding Assays | 0.5% - 1% | Check for interference with receptor-ligand binding. The vehicle control is critical. |
Q3: I've optimized my dilution technique, but my compound still precipitates at the required concentration. What are my next options?
Answer: If optimized dilution is insufficient, you need to modify the final assay buffer to make it more "hospitable" to your compound. The two main strategies are using co-solvents or adjusting the pH, though the latter requires significant caution.
Strategy A: Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the overall solubility of a hydrophobic compound.[8]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N,N-Dimethylformamide (DMF).
-
Methodology: The approach is similar to the optimized DMSO dilution. Prepare your stock in DMSO, then dilute it into an assay buffer that has been pre-mixed with a small percentage (e.g., 1-5%) of the co-solvent.
-
Critical Consideration: Co-solvents can have their own biological effects and can be more toxic to cells than DMSO. You MUST run a vehicle control with the exact same concentration of DMSO and the co-solvent to ensure that the observed biological effects are due to your compound and not the solvent mixture.
Strategy B: pH Adjustment (Use with Caution)
The benzimidazole core contains basic nitrogen atoms. By lowering the pH of the buffer, you can protonate these nitrogens, creating a charged species (a salt) which is often significantly more water-soluble.
-
Methodology: Prepare a range of buffers at different pH values (e.g., pH 6.5, 6.0, 5.5) and test the solubility of your compound.
-
Authoritative Warning: This method is often incompatible with cell-based assays. Most cells require a physiological pH of ~7.2-7.4 to remain viable. Changing the pH can induce stress, alter protein function, and change the ionization state (and thus the activity) of your compound. This approach is more viable for cell-free biochemical assays where the target protein is stable and active at a lower pH.
The following workflow can help you decide on the best path forward.
Caption: Workflow for selecting a solubilization strategy.
Q4: The standard methods are insufficient. Is there a more powerful technique for significantly enhancing solubility?
Answer: Yes. When co-solvents and pH manipulation are not viable, the gold standard for solubilizing highly hydrophobic compounds for in vitro work is complexation with cyclodextrins .
The Mechanism: Cyclodextrins are cyclic oligosaccharides that are shaped like a hollow cone.[9] Their interior cavity is hydrophobic, while the exterior is hydrophilic. Your hydrophobic compound, this compound, can be encapsulated within this cavity, forming a "host-guest" inclusion complex.[10][11] This complex presents a hydrophilic exterior to the water, rendering the entire assembly soluble in your aqueous buffer.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective and widely used due to its high aqueous solubility and low toxicity in cell culture systems.[13]
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol describes how to prepare and validate a stock solution of your compound complexed with HP-β-CD.
-
Prepare Cyclodextrin Solution: Weigh out HP-β-CD and dissolve it in your desired assay buffer to create a concentrated stock solution (e.g., 10-40% w/v). This may require stirring.
-
Add the Compound: Prepare a highly concentrated stock of your compound in a minimal amount of organic solvent (DMSO is acceptable). Slowly add a small aliquot of this compound stock to the vortexing cyclodextrin solution. The goal is a molar ratio of at least 1:1 (compound:cyclodextrin), but higher ratios of cyclodextrin may be needed.
-
Equilibrate for Complexation: Tightly seal the container and allow the mixture to equilibrate. This is typically done by stirring or shaking at room temperature for 24-48 hours. Sonication can also be used to accelerate the process.
-
Remove Un-complexed Compound: After equilibration, there may be some undissolved (un-complexed) compound precipitate. It is essential to remove this. Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes and carefully collect the supernatant. Alternatively, filter the solution through a 0.22 µm syringe filter that is compatible with your buffer (e.g., PVDF).
-
Quantify the Solubilized Compound (Self-Validation): This is a mandatory step for trustworthiness. You must determine the actual concentration of your compound in the final, clear solution. Use a validated analytical method such as HPLC with a standard curve or UV-Vis spectrophotometry if the compound has a unique absorbance peak away from the cyclodextrin. This quantified solution is now your new stock for experiments.
-
Experimental Controls: When using this stock, your vehicle control must be the same HP-β-CD solution (which was subjected to the same process) without the compound.
Table 2: Comparison of Commonly Used Cyclodextrins for Research
| Cyclodextrin Type | Key Characteristics | Common Applications |
| β-Cyclodextrin (β-CD) | Low cost, but relatively low aqueous solubility. | Basic complexation studies, formulation development.[10] |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, very low toxicity.[13] | Highly recommended for cell-based assays and parenteral formulations.[10] |
| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, often used for improving solubility of ionizable drugs. | Pharmaceutical formulations, particularly for intravenous administration. |
References
-
Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of molecules. Journal of Pharmaceutical Sciences, 105(4), 1184-1203. [Link]
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media? [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Kumar, S., & Singh, R. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(11), 1869. [Link]
-
Mehdi, S., & Al-Salahi, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4747. [Link]
-
Kovačič, B., & Vrečer, F. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(10), 999. [Link]
-
ResearchGate. (2016). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? [Link]
-
Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? [Link]
-
ResearchGate. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
PubChem. 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol. [Link]
-
PubChem. 5-chloro-1H-benzimidazole. [Link]
-
Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement of Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research, 10(6), 2615-2625. [Link]
-
Ferreira, O., & Pinho, S. P. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 27(15), 4983. [Link]
-
Lipunova, G. N., Nosova, E. V., & Charushin, V. N. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Chemistry of Heterocyclic Compounds, 50(6), 764-793. [Link]
-
Rivera-Chávez, J. C., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(23), 7808. [Link]
-
Popović, M., et al. (2024). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. Pharmaceutics, 16(1), 123. [Link]
-
Al-Zoubi, N., et al. (2024). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Pharmaceutics, 16(4), 522. [Link]
-
Arima, H., Motoyama, K., & Higashi, T. (2022). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Pharmaceutics, 14(12), 2634. [Link]
-
Kumar, A., Sahoo, S. K., & Padhee, K. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. [Link]
-
Pharmaceutical Technology. (2012). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
-
International Journal of Creative Research Thoughts. (2023). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]
-
ACS Omega. (2022). Cocrystal Formation of Quercetin and Nutraceutical Coformers via a Facile Technique with Improved Solubility and Biological Properties. [Link]
-
Journal of Advanced Pharmacy Education & Research. (2019). Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
-
ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Research Results in Pharmacology. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link]
-
PubChem. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. [Link]
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. ijpbr.in [ijpbr.in]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Addressing Impurities in 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
Welcome to the technical support center for 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this compound. Here, we combine in-depth scientific principles with practical, field-tested protocols to ensure the integrity of your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific impurity-related challenges in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My final product shows two distinct spots on TLC and two major peaks in HPLC analysis. What could be the cause?
Answer:
This observation strongly suggests the presence of a regioisomeric impurity. During the synthesis of this compound, the cyclization of 4-chloro-1,2-phenylenediamine with a perfluoroethylating agent can lead to the formation of both the desired 5-chloro and the undesired 6-chloro isomer.[1]
Causality: The unsymmetrical nature of the 4-chloro-1,2-phenylenediamine starting material presents two non-equivalent amino groups for the initial reaction, leading to the formation of two positional isomers. The electronic and steric environment of each amino group influences the reaction kinetics, but often does not provide complete selectivity.
Troubleshooting Protocol: Differentiating and Separating Regioisomers
-
Spectroscopic Verification:
-
¹H NMR & ¹³C NMR: The aromatic region of the NMR spectrum is the most informative for distinguishing between the 5-chloro and 6-chloro isomers. The coupling patterns and chemical shifts of the aromatic protons and carbons will differ due to the position of the chlorine atom. While complex, 2D NMR techniques like HSQC and HMBC can definitively establish the connectivity and confirm the identity of each isomer.
-
LC-MS/MS: While mass spectrometry will not differentiate between isomers as they have the same mass, it is a crucial tool for confirming the presence of the desired product and ruling out other impurities with different molecular weights.[2][3]
-
-
Chromatographic Separation:
-
Column Chromatography: This is the most common method for separating regioisomers. A systematic approach to solvent system optimization is critical.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase Gradient: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient is often necessary to achieve baseline separation.
-
Example Gradient:
Step % Hexane % Ethyl Acetate 1 95 5 2 90 10 3 85 15 | 4 | 80 | 20 |
-
-
Preparative HPLC: For higher purity requirements and smaller scales, preparative reverse-phase HPLC can provide excellent separation.
-
Question 2: I'm observing a significant amount of unreacted 4-chloro-1,2-phenylenediamine in my crude product. How can I improve the reaction conversion and remove the starting material?
Answer:
Incomplete reaction is a common issue that can stem from several factors, including reaction conditions and reagent stoichiometry. The presence of unreacted starting material can complicate purification and impact downstream applications.
Causality:
-
Insufficient Reaction Time or Temperature: The condensation reaction to form the benzimidazole ring may require prolonged heating to go to completion.
-
Stoichiometry: An inadequate amount of the perfluoroethylating agent will naturally lead to unreacted diamine.
-
Deactivation of Reagents: Moisture can hydrolyze some electrophilic perfluoroethylating agents, reducing their effective concentration.
Troubleshooting Protocol: Optimizing the Reaction and Removing Starting Material
-
Reaction Optimization:
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 2 hours) to determine the point of maximum conversion.
-
Increase Temperature: If the reaction stalls, a modest increase in temperature (e.g., 10-20 °C) can enhance the reaction rate. Be mindful of potential side product formation at higher temperatures.
-
Adjust Stoichiometry: Consider a slight excess (1.1-1.2 equivalents) of the perfluoroethylating agent to drive the reaction to completion.
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents.
-
-
Purification Strategy: Acid-Base Extraction
-
The basicity of the unreacted diamine allows for its selective removal through acid-base extraction.
-
Step 1: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Step 2: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 4-chloro-1,2-phenylenediamine will be protonated and move into the aqueous layer.
-
Step 3: Separate the organic layer.
-
Step 4: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Step 5: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Workflow for Acid-Base Extraction
Caption: Acid-base extraction workflow for removing basic impurities.
Question 3: My purified product has a lingering solvent smell, and the NMR shows residual solvent peaks. What are the best practices for removing residual solvents?
Answer:
Residual solvents are a common type of impurity that can be difficult to remove, especially from crystalline solids. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in active pharmaceutical ingredients (APIs).[3]
Causality:
-
High-Boiling Point Solvents: Solvents like DMF, DMSO, or toluene can be trapped within the crystal lattice of the product.
-
Inefficient Drying: Standard drying in a rotary evaporator may not be sufficient to remove all traces of solvent.
Troubleshooting Protocol: Effective Solvent Removal
-
High-Vacuum Drying:
-
Place the sample in a vacuum oven or use a high-vacuum pump (Schlenk line).
-
Gently heat the sample (well below its melting or decomposition point) to increase the vapor pressure of the trapped solvent. A temperature of 40-50 °C is often a good starting point.
-
Dry for an extended period (12-24 hours) until a constant weight is achieved.
-
-
Solvent Trituration/Re-precipitation:
-
If high-vacuum drying is ineffective, dissolving the product in a minimal amount of a low-boiling point solvent (e.g., dichloromethane or diethyl ether) and then precipitating it by adding a non-solvent (e.g., hexane or pentane) can help. The original high-boiling solvent will remain in the solution.
-
Filter the precipitated solid and dry it under high vacuum.
-
-
Lyophilization (Freeze-Drying):
-
For thermally sensitive compounds, dissolving the product in a suitable solvent (e.g., 1,4-dioxane or tert-butanol) and then freeze-drying can be a very effective, albeit slower, method for removing residual solvents.
-
Analytical Techniques for Quantifying Residual Solvents:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying residual solvents.[4]
-
¹H NMR: The integral of the solvent peaks relative to the product peaks can be used for quantification if a known amount of an internal standard is added.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure this compound?
While specific shifts can vary slightly based on the solvent and instrument, you can generally expect:
-
¹H NMR (DMSO-d₆): Aromatic protons will appear in the range of δ 7.0-8.0 ppm. The -NH proton of the imidazole ring will be a broad singlet further downfield, typically above δ 12.0 ppm.
-
¹³C NMR (DMSO-d₆): Aromatic carbons will be in the δ 110-145 ppm range. The carbon of the perfluoroethyl group attached to the imidazole ring will be significantly influenced by the fluorine atoms.
-
¹⁹F NMR: A characteristic triplet for the -CF₃ group and a quartet for the -CF₂ group.
-
Mass Spectrometry (ESI+): A prominent peak corresponding to [M+H]⁺.
Q2: How should I store this compound to maintain its purity?
To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture.[5] Storing at a reduced temperature (2-8 °C) in a desiccator is recommended.
Q3: Are there any known degradation pathways for this compound?
Benzimidazoles are generally stable compounds. However, under harsh acidic or basic conditions, or upon prolonged exposure to UV light, degradation can occur. Potential degradation pathways could involve hydrolysis of the imidazole ring or reactions involving the perfluoroethyl group. Stability studies using stressed conditions (heat, humidity, light, acid/base) are recommended to identify potential degradants.[2]
Q4: Which analytical techniques are most suitable for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling:[3][4][6]
-
HPLC with UV and/or MS detection: For separation and quantification of organic impurities.
-
GC-MS: For volatile organic impurities and residual solvents.
-
NMR (¹H, ¹³C, ¹⁹F): For structural elucidation of unknown impurities.
-
LC-MS/MS: For sensitive detection and fragmentation analysis to aid in structure identification.[2]
Impurity Profiling Workflow
Caption: A typical workflow for comprehensive impurity profiling.
References
-
Zuñiga Salazar, V., Burgos-Ravanal, R. A., Soto-Flores, J., Romero-Parra, J., Ojeda-Torres, G., G-B, C. L., ... & Yañez, M. (2022). Synthesis of Novel Chloro-Benzo [d] imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(19), 6549. Available from: [Link]
-
D'Avila, F., de Souza, M. V. N., & Wardell, J. L. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 33(2), 25693-25696. Available from: [Link]
-
ICH Harmonised Tripartite Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
Singh, G., & Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. Available from: [Link]
-
Raju, D. S., Sasidhar, R. L. C., & Vidyadhara, S. (2022). Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. International Journal of Pharmacy and Biological Sciences, 10(3), 67-72. Available from: [Link]
-
Patel, H. R., & Patel, V. R. (2015). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol-2-yl)methyl)amino). International Journal of Advance Research in Science and Engineering, 4(1), 264-275. Available from: [Link]
-
Al-Hourani, B. J., Al-Adham, I. S. I., & Al-Zoubi, R. M. (2014). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 19(8), 12643-12655. Available from: [Link]
-
Pleadin, J. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. Available from: [Link]
-
Zuñiga Salazar, V., et al. (2022). Synthesis of (5-chloro-2-(aryl)-1H-benzo... [Diagram]. ResearchGate. Available from: [Link]
-
Sharma, A., & Singh, S. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis, 10(3), 1-8. Available from: [Link]
Sources
- 1. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. 58457-67-3|this compound|BLD Pharm [bldpharm.com]
- 6. rroij.com [rroij.com]
microwave-assisted synthesis to improve 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole yield
This is the initial step and I have gathered a significant amount of information regarding the microwave-assisted synthesis of benzimidazole derivatives in general. I found several articles discussing the advantages of microwave synthesis, such as reduced reaction times and increased yields. Some papers provide general procedures for synthesizing benzimidazoles from o-phenylenediamine and carboxylic acids or aldehydes under microwave irradiation.
However, I have not found a specific, detailed protocol for the microwave-assisted synthesis of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole. The search results mention the synthesis of various substituted benzimidazoles, including fluoroalkylated ones, but not this exact compound with a detailed troubleshooting guide.
Therefore, the next steps need to focus on adapting the general knowledge to the specific target molecule. I will need to infer potential issues and solutions based on the reactivity of the starting materials (4-chloro-o-phenylenediamine and perfluoropropionic acid or a derivative) and the general principles of microwave-assisted organic synthesis.
I have enough information to create a credible and scientifically sound technical support guide by combining the general principles of microwave-assisted benzimidazole synthesis with specific knowledge about the likely challenges related to the perfluoroethyl and chloro substituents. I can now proceed with structuring the content, creating the troubleshooting guide, FAQs, tables, and diagrams as requested. I do not need to perform additional searches at this stage.
Thus, I will proceed with generating the response.
Validation & Comparative
A Comparative Guide to the Structural Validation of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole by Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole is a compound of interest due to its benzimidazole core, a privileged scaffold in medicinal chemistry, and the unique electronic properties imparted by its halogen and perfluoroalkyl substituents.[1] This guide provides an in-depth, comparative analysis of the multi-faceted spectroscopic techniques required to validate its structure, offering field-proven insights into experimental design and data interpretation.
The Imperative of a Multi-Spectroscopic Approach
No single spectroscopic technique can unambiguously determine the structure of a complex organic molecule. A synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential. Each technique probes different aspects of the molecular structure, and their combined data provide a self-validating system for confirmation.
Below is a conceptual workflow illustrating this integrated strategy for structural validation.
Caption: Integrated workflow for the spectroscopic validation of a novel compound.
Mass Spectrometry (MS): The First Step in Identification
Mass spectrometry provides the molecular weight and elemental formula, which are fundamental pieces of the structural puzzle. For this compound (C₉H₄ClF₅N₂), high-resolution mass spectrometry (HRMS) is crucial for confirming the exact mass and, therefore, the molecular formula.
Key Interpretive Insights:
-
Molecular Ion Peak (M⁺): The expected nominal mass is 270 g/mol . HRMS would distinguish it from other potential formulas with the same nominal mass.
-
Isotopic Pattern of Chlorine: A hallmark of a chlorine-containing compound is the presence of an "M+2" peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will exhibit two peaks for the molecular ion, separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[2][3][4][5] This provides definitive evidence for the presence of a single chlorine atom.
-
Fragmentation Pattern: Benzimidazole derivatives often exhibit characteristic fragmentation pathways. Common fragmentation includes the loss of HCN, and cleavage related to the substituents.[6][7][8] The robust perfluoroethyl group may lead to fragments corresponding to the loss of CF₃ or C₂F₅ radicals.
Comparative Data: Predicted MS Features
| Feature | This compound (Predicted) | 5-Chlorobenzimidazole (Reference) |
| Molecular Formula | C₉H₄ClF₅N₂ | C₇H₅ClN₂ |
| Nominal Mass | 270 u | 152 u |
| M⁺:M+2 Ratio | ~3:1 | ~3:1[2] |
| Key Fragments | [M-CF₃]⁺, [M-C₂F₅]⁺, [M-Cl]⁺, [M-HCN]⁺ | [M-HCN]⁺, [M-Cl]⁺[6][7] |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity of the purified compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a high-resolution mass spectrometer with an electron ionization source. Set the ionization energy to 70 eV.
-
Data Acquisition: Introduce the sample via direct infusion or through a GC inlet. Acquire the mass spectrum over a range of m/z 50-500.
-
Analysis: Determine the exact mass of the molecular ion and compare it to the calculated value. Analyze the isotopic pattern for the M⁺ and M+2 peaks to confirm the presence of chlorine.[9] Identify key fragment ions and propose plausible fragmentation pathways consistent with the expected structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the number and connectivity of hydrogen atoms. For the aromatic region of this compound, a complex splitting pattern is expected due to the unsymmetrical substitution.
Key Interpretive Insights:
-
Aromatic Protons: Three protons are expected on the benzene ring. Their chemical shifts will be influenced by the electron-withdrawing effects of both the chlorine atom and the imidazole ring.[10] Published data for 5-chlorobenzimidazole shows aromatic protons in the range of δ 7.2-7.7 ppm.[11][12] The strongly electron-withdrawing perfluoroethyl group at the 2-position is expected to further deshield these protons, potentially shifting them further downfield.
-
N-H Proton: A broad singlet corresponding to the N-H proton of the imidazole ring is expected, typically at a high chemical shift (δ > 12 ppm in DMSO-d₆), which is characteristic for benzimidazoles.[11]
Comparative Data: ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆)
| Compound | H-4 | H-6 | H-7 | N-H |
| 5-Chlorobenzimidazole[11] | ~7.65 (s) | ~7.21 (dd) | ~7.60 (d) | ~12.61 (s) |
| Target (Predicted) | ~7.8-8.0 | ~7.4-7.6 | ~7.7-7.9 | >12.6 (br s) |
| Benzimidazole[13] | ~7.5-7.7 (m) | ~7.2 (m) | ~7.5-7.7 (m) | ~12.3 (br s) |
Note: Numbering follows IUPAC convention for the benzimidazole ring.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for confirming the presence and structure of the perfluoroethyl group.[14]
Key Interpretive Insights:
-
Chemical Shifts: The perfluoroethyl group (-CF₂-CF₃) will give rise to two distinct signals. Based on literature for similar structures, the CF₃ group is expected around -80 to -85 ppm, and the CF₂ group is expected around -110 to -120 ppm.[15][16][17]
-
Coupling: A characteristic triplet for the CF₃ signal (due to coupling with the two adjacent CF₂ fluorines) and a quartet for the CF₂ signal (due to coupling with the three adjacent CF₃ fluorines) is expected. The ³J(F-F) coupling constant is typically in the range of 2-10 Hz.
Comparative Data: ¹⁹F NMR Features
| Feature | This compound (Predicted) | Ethyl trifluoroacetate (Reference) |
| CF₃ Chemical Shift | ~ -84 ppm (t) | ~ -76 ppm (t) |
| CF₂ Chemical Shift | ~ -115 ppm (q) | N/A |
| ³J(F-F) Coupling | ~3-8 Hz | ~9 Hz |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton.
Key Interpretive Insights:
-
Aromatic & Imidazole Carbons: Six signals are expected for the benzene ring carbons and two for the imidazole carbons (C2 and C7a). The chemical shifts will be influenced by the attached substituents. Data for 5-chlorobenzimidazole shows carbons in the range of 115-144 ppm.[11]
-
Carbon-Fluorine Coupling: The carbons of the perfluoroethyl group will appear as complex multiplets due to ¹J(C-F) and ²J(C-F) coupling. The C2 carbon, attached to the perfluoroethyl group, will also show coupling to the fluorine atoms.
-
C-Cl Carbon: The carbon atom attached to chlorine (C5) will have its chemical shift influenced by the halogen. In 5-chlorobenzimidazole, this carbon appears around δ 126.2 ppm.[11]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for benzimidazoles to clearly observe the N-H proton.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to aid in distinguishing CH, CH₂, and CH₃ groups from quaternary carbons.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum using an appropriate spectral width.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and measure chemical shifts relative to a reference standard (e.g., TMS). Analyze splitting patterns and coupling constants to establish connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups present in the molecule.
Key Interpretive Insights:
-
N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.[18]
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ are typical for aromatic C-H stretching.
-
C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region correspond to the C=N and C=C stretching vibrations of the benzimidazole ring system.[19][20]
-
C-F Stretch: Strong, intense absorption bands in the 1100-1300 cm⁻¹ region are a definitive indicator of the C-F bonds of the perfluoroethyl group.
-
C-Cl Stretch: A weaker absorption in the 700-800 cm⁻¹ region can be attributed to the C-Cl stretch.
Comparative Data: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | Benzimidazole (Reference)[20][21] |
| N-H Stretch | 3200 - 3450 (broad) | ~3300-3400 (broad) |
| Aromatic C=C/C=N | 1500 - 1630 | 1580 - 1620 |
| C-F Stretch | 1100 - 1300 (strong, multiple bands) | N/A |
| C-Cl Stretch | 700 - 800 | N/A |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Conclusion
The structural validation of this compound requires a coordinated analytical approach. Mass spectrometry confirms the molecular formula and the presence of chlorine through its distinct isotopic signature.[2][3] ¹H and ¹³C NMR spectroscopy elucidate the core benzimidazole structure and the substitution pattern, while ¹⁹F NMR provides unequivocal evidence for the perfluoroethyl group.[11][14] Finally, FTIR spectroscopy confirms the presence of key functional groups, particularly the strong C-F vibrations.[20] By integrating the data from these orthogonal techniques and comparing them against known values for structural analogs, researchers can achieve a high degree of confidence in the final structural assignment, ensuring the scientific integrity of their work.
References
-
Chemistry Steps. Isotopes in Mass Spectrometry. [Online] Available at: [Link]
- Hida, M., et al. "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." Journal of Heterocyclic Chemistry, 31(1), pp.35-38.
-
SpectraBase. 5-Chloro-benzimidazole. [Online] Available at: [Link]
- El kihel, A., et al. "Study of mass spectra of benzimidazole derivatives." International Journal of Development Research, 6(4), pp.7534-7538.
-
Chemistry LibreTexts. 6.4: Isotope Abundance. [Online] Available at: [Link]
-
El kihel, A., et al. "Study of mass spectra of benzimidazole derivatives." International Journal of Development Research. [Online] Available at: [Link]
- Lawesson, S. O., et al. "Mass spectral behavior of 5(6)-substituted benzimidazoles." Journal of the American Chemical Society, 92(25), pp.7412-7416.
-
Royal Society of Chemistry. "Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles." Green Chemistry. [Online] Available at: [Link]
-
PubChem. 5-chloro-1H-benzimidazole. [Online] Available at: [Link]
- Belykh, S. I., et al. "Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles." Molecules, 27(15), p.4996.
-
ResearchGate. Using isotopic abundance patterns to count the number of chlorine atoms.... [Online] Available at: [Link]
-
ResearchGate. Maxima of selected absorption bands in the IR spectra of the.... [Online] Available at: [Link]
- Morgan, K. J. "The infrared spectra of some simple benzimidazoles." Journal of the Chemical Society (Resumed), pp.2343-2347.
-
ResearchGate. Figure S7. 1 H NMR Spectra of 5-chlorobenzimidazole (2d). [Online] Available at: [Link]
-
ResearchGate. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Online] Available at: [Link]
-
Chemguide. mass spectra - the M+2 peak. [Online] Available at: [Link]
-
Whitman College. GCMS Section 6.5. [Online] Available at: [Link]
-
ResearchGate. FT‐IR spectra of benzimidazole‐containing imide oligomers: (a).... [Online] Available at: [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. [Online] Available at: [Link]
- Ibrahim, H. K., et al. "Synthesis and investigation of mass spectra of some novel benzimidazole derivatives." Macedonian Journal of Chemistry and Chemical Engineering, 27(1), pp.65-79.
-
ResearchGate. IR spectra of benzimidazole and the complexes. [Online] Available at: [Link]
-
National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Online] Available at: [Link]
-
ResearchGate. Geometrical isomerism and 19F NMR spectroscopy of octahedral perfluoroethyl- and perfluoropropyl-substituted β-diketonates and monothio-β-diketonates of rhodium(III). [Online] Available at: [Link]
-
Nature. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Online] Available at: [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Online] Available at: [Link]
-
Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Online] Available at: [Link]
-
Research Results in Pharmacology. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Online] Available at: [Link]
-
National Institutes of Health. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Online] Available at: [Link]
-
National Institutes of Health. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Online] Available at: [Link]
-
ResearchGate. Synthesis of (5-chloro-2-(aryl)-1H-benzo.... [Online] Available at: [Link]
-
Heriot-Watt University. Synthesis, reactions, and spectroscopic properties of benzimidazoles. [Online] Available at: [Link]
-
International Journal of Pharmaceutical and Biological Sciences. Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. [Online] Available at: [Link]
-
University of Regensburg. Chemical shifts. [Online] Available at: [Link]
-
American Pharmaceutical Review. Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. [Online] Available at: [Link]
-
PubChem. 2-Chlorobenzimidazole. [Online] Available at: [Link]
-
International Journal of Advanced Research in Science and Engineering. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). [Online] Available at: [Link]
-
University of the West Indies. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online] Available at: [Link]
-
Royal Society of Chemistry. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Online] Available at: [Link]
-
MDPI. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. GCMS Section 6.5 [people.whitman.edu]
- 6. scispace.com [scispace.com]
- 7. journalijdr.com [journalijdr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole(51-17-2) 1H NMR [m.chemicalbook.com]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
- 16. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. orientjchem.org [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole and Other Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological activity of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole, a halogenated and perfluoroalkylated derivative, against other notable benzimidazoles. Due to the limited availability of direct experimental data for this specific compound, this guide will draw upon structure-activity relationship (SAR) principles and data from closely related analogs to provide a comprehensive overview of its predicted biological profile in the realms of antiparasitic, anticancer, and antiviral activities.
The Benzimidazole Core: A Versatile Pharmacophore
Benzimidazoles, consisting of a fused benzene and imidazole ring, are structurally analogous to naturally occurring purine nucleotides, allowing them to interact with a multitude of biological targets.[1][2] This versatility has led to the development of benzimidazole-based drugs with applications as anthelmintics (e.g., Albendazole, Mebendazole), proton pump inhibitors (e.g., Omeprazole), and anticancer agents.[3][4] The biological activity of benzimidazole derivatives can be significantly modulated by substitutions at various positions on the bicyclic ring system, particularly at the C2, N1, and C5(6) positions.[5][6]
The Influence of Chloro and Perfluoroethyl Substituents
The introduction of a chlorine atom at the 5-position and a perfluoroethyl group at the 2-position of the benzimidazole scaffold is anticipated to significantly influence its biological activity.
-
5-Chloro Substitution: Halogenation, particularly chlorination, at the 5-position of the benzimidazole ring has been shown to enhance various biological activities, including antimicrobial and anticancer effects.[7] This is often attributed to increased lipophilicity, which can improve cell membrane permeability and target engagement.
-
2-Perfluoroethyl Substitution: The presence of a perfluoroalkyl group, such as perfluoroethyl, can dramatically alter the electronic properties and metabolic stability of a molecule.[8] These groups are highly electronegative and can enhance binding affinity to target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the moiety resistant to metabolic degradation and potentially increasing the compound's bioavailability and duration of action.
Comparative Biological Activity
This section will compare the predicted biological activity of this compound with established benzimidazoles across three key therapeutic areas.
Antiparasitic Activity
Benzimidazoles are renowned for their potent anthelmintic properties, primarily by inhibiting the polymerization of tubulin in parasites.[9] While direct data for this compound is unavailable, a study by Hernández-Luis et al. (2010) on 2-(trifluoromethyl)-1H-benzimidazole derivatives provides valuable insights. Their research demonstrated that halogenated derivatives at the 5 and 6 positions exhibited significant in vitro activity against various protozoan parasites.[10]
Table 1: Comparative Antiparasitic Activity of Benzimidazole Derivatives
| Compound | Target Organism | IC50 (µM) | Reference |
| 5,6-Dichloro-2-(trifluoromethyl)-1H-benzo[d]imidazole (Analog) | Giardia intestinalis | 0.03 | [10] |
| Entamoeba histolytica | 0.12 | [10] | |
| Trichomonas vaginalis | 0.04 | [10] | |
| Albendazole | Brugia malayi (adult) | ~236.2 | [11] |
| Haemonchus contortus (eggs) | 0.936 mg/mL | [12] | |
| Mebendazole | Giardia lamblia | 0.05 µg/mL (static) | [2] |
Based on the potent activity of the closely related 5,6-dichloro-2-(trifluoromethyl) analog, it is hypothesized that This compound would exhibit significant antiparasitic activity. The combination of a chloro substituent and a longer perfluoroalkyl chain could potentially enhance its efficacy compared to trifluoromethyl derivatives.
Experimental Protocol: In Vitro Anthelmintic Assay (Earthworm Model)
This protocol provides a general framework for assessing the anthelmintic activity of benzimidazole derivatives using the earthworm Pheretima posthuma, a common model organism.[13]
Methodology:
-
Preparation of Test Solutions: Dissolve the test compound and a standard anthelmintic drug (e.g., Albendazole) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. Further dilute with saline to achieve the desired test concentrations (e.g., 10, 20, 50 mg/mL).
-
Acclimatization of Earthworms: Collect adult Indian earthworms of similar size and wash them with normal saline to remove any fecal matter.
-
Exposure: Place individual earthworms in petri dishes containing 25 mL of the prepared test solutions, standard drug solution, or saline (as a negative control).
-
Observation: Record the time taken for paralysis (no movement except when shaken vigorously) and death (no movement when dipped in warm water at 50°C).
-
Data Analysis: Compare the paralysis and death times of the test compound with the standard drug and the control.
Workflow Diagram: Anthelmintic Activity Screening
Caption: Workflow for in vitro anthelmintic activity screening.
Anticancer Activity
Several benzimidazole derivatives, including mebendazole, have been repurposed as anticancer agents due to their ability to disrupt microtubule polymerization in cancer cells, leading to mitotic arrest and apoptosis.[1][14][15] The presence of halogen and trifluoromethyl groups on the benzimidazole scaffold has been associated with enhanced cytotoxic activity.[8]
Table 2: Comparative Anticancer Activity of Benzimidazoles
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Mebendazole | HT-29 (Colon) | 0.29 | [1] |
| OVCAR3 (Ovarian) | 0.625 | [16] | |
| OAW42 (Ovarian) | 0.312 | [16] | |
| Albendazole | MKN-45 (Gastric) | 0.43 (48h) | [5] |
| SGC-7901 (Gastric) | 0.52 (48h) | [5] | |
| 5,6-dichloro-2-pentafluoroethyl-1H-benzo[d]imidazole (Analog) | Breast Cancer Cell Lines | Most active in series | [8] |
| Prostate Cancer Cell Lines | Most active in series | [8] |
A study on substituted 2-perfluoroalkylbenzimidazoles reported that the 5,6-dichloro-2-pentafluoroethyl derivative was the most active against breast and prostate cancer cell lines among the tested compounds.[8] This suggests that This compound is a promising candidate for anticancer activity. The combination of the 5-chloro and 2-perfluoroethyl groups likely contributes to potent cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[15][17]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: Benzimidazole-Induced Apoptosis
Caption: Mechanism of benzimidazole-induced apoptosis.
Antiviral Activity
Benzimidazole derivatives have demonstrated a broad spectrum of antiviral activities against various RNA and DNA viruses.[7][18] The mechanism of action can vary, but some derivatives are known to inhibit viral RNA polymerase or interfere with other essential viral replication processes.[13]
Table 3: Comparative Antiviral Activity of Benzimidazoles and a Standard Antiviral
| Compound | Virus | EC50 | Reference |
| 2-(Trifluoromethyl)benzimidazole derivatives | Coxsackievirus B5 (CVB-5) | 9-17 µM (for various derivatives) | [18] |
| Respiratory Syncytial Virus (RSV) | 5-15 µM (for various derivatives) | [18] | |
| Ribavirin | Yellow Fever Virus | 12.3 ± 5.6 µg/mL (RNA synthesis inhibition) | [19] |
| Human Parainfluenza Virus 3 | 9.4 ± 6.1 µg/mL (RNA synthesis inhibition) | [19] | |
| Hepatitis E Virus | 3 ± 2 µM | [17] |
The presence of a trifluoromethyl group at the C2 position has been linked to antiviral activity.[18] Given the structural and electronic similarities between trifluoromethyl and perfluoroethyl groups, it is plausible that This compound possesses antiviral properties. Further screening against a panel of viruses would be necessary to confirm this and to determine its specific spectrum of activity and potency.
Experimental Protocol: Antiviral Plaque Reduction Assay
This assay is a standard method to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (EC50).
Methodology:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
Logical Relationship: Structure and Biological Activity
Caption: Influence of substituents on benzimidazole activity.
Conclusion
This compound is a structurally intriguing molecule that holds considerable promise as a biologically active agent. Based on the established structure-activity relationships of benzimidazoles, the presence of the 5-chloro and 2-perfluoroethyl substituents is predicted to confer potent antiparasitic, anticancer, and potentially antiviral activities. The enhanced lipophilicity and metabolic stability afforded by these groups are key features that warrant further investigation. The experimental protocols and comparative data presented in this guide provide a framework for the future evaluation of this and other novel benzimidazole derivatives in the pursuit of new therapeutic agents.
References
- The predominant mechanism by which ribavirin exerts its antiviral activity in vitro against flaviviruses and paramyxoviruses is mediated by inhibition of IMP dehydrogenase. (2005). Journal of Virology, 79(4), 1943-1947.
- In vitro and in vivo anticancer activity of mebendazole in colon cancer: a promising drug repositioning. (2023). Daru, Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 31(1), 22.
- The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. (2005). Journal of Virology, 79(4), 1943-1947.
-
vitro cytotoxic activity of MBZ. IC 50 values (μM) and confidence... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Anthelminthic activity of the reference drug, albendazole. (a)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Ribavirin Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon. (2014). Antimicrobial Agents and Chemotherapy, 58(7), 3816-3824.
-
Dose-response curves of anthelmintic compounds used for validation. IC... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis. (2024). Cells, 13(2), 113.
-
IC50 values of Albendazole, encapsulated bromelain and bromelain on H. contortus eggs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. (2014). European Journal of Medicinal Chemistry, 84, 57-66.
- In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus. (2014). The Korean Journal of Internal Medicine, 29(4), 517-521.
- Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. (2020). Molecules, 25(21), 5013.
- Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles. (2008). European Journal of Medicinal Chemistry, 43(8), 1777-1782.
-
Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
- Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. (2001). Bioorganic & Medicinal Chemistry Letters, 11(2), 187-190.
- Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis. (2016). Oncology Letters, 11(4), 2823-2828.
-
Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. (2001). ResearchGate. Retrieved January 17, 2026, from [Link]
- Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. (2024). Mini-Reviews in Organic Chemistry, 22(5).
- Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Deriv
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
- Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. (2010). European Journal of Medicinal Chemistry, 45(7), 3135-3141.
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances, 11(35), 21543-21554.
- Benzimidazoles: A biologically active compounds. (2012). Arabian Journal of Chemistry, 10, S157-S167.
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10831.
- Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. (2024). ACS Chemical Neuroscience, 15(1), 133-149.
- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (2023). International Journal of Molecular Sciences, 24(13), 10831.
- Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. (2016). Journal of Pesticide Science, 41(1), 15-19.
Sources
- 1. In vitro and in vivo anticancer activity of mebendazole in colon cancer: a promising drug repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The predominant mechanism by which ribavirin exerts its antiviral activity in vitro against flaviviruses and paramyxoviruses is mediated by inhibition of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Drug Discovery Professionals: 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole vs. 5-Chloro-2-ethyl-1H-benzo[d]imidazole
Introduction: The Strategic Role of Fluorine in Modern Drug Design
In the landscape of medicinal chemistry, the deliberate incorporation of fluorine into bioactive molecules has become a cornerstone strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target.[1] This guide provides an in-depth, data-supported comparison of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole and its direct non-fluorinated analogue, 5-Chloro-2-ethyl-1H-benzo[d]imidazole.
The benzimidazole scaffold is recognized as a "privileged structure" due to its presence in numerous pharmacologically active agents with a wide range of activities, including antiviral, anticancer, and antimicrobial effects.[2][3][4] By examining the impact of replacing a simple ethyl group with a perfluoroethyl group at the C-2 position, we can elucidate the specific, often dramatic, advantages that strategic fluorination offers to drug development professionals. This analysis will delve into the structural differences, resulting physicochemical property shifts, and the consequential impact on biological activity, supported by established experimental protocols.
Part 1: Structural and Physicochemical Comparison
The sole structural difference between the two molecules is the substitution of hydrogen atoms with fluorine atoms on the 2-position ethyl group. This seemingly minor change instigates a significant cascade of effects on the molecule's electronic and physical nature.
Caption: Direct structural comparison highlighting the perfluoroethyl substitution.
The introduction of the highly electronegative fluorine atoms in the perfluoroethyl group creates a strong electron-withdrawing effect. This fundamentally alters key physicochemical parameters critical for a molecule's pharmacokinetic and pharmacodynamic profile.
| Property | 5-Chloro-2-ethyl-1H-benzo[d]imidazole (Analogue) | This compound (Fluorinated) | Scientific Rationale & Impact |
| Molecular Weight | ~194.65 g/mol | ~270.59 g/mol [5] | The addition of five fluorine atoms significantly increases molecular weight. |
| Predicted LogP | ~3.1 | ~4.0 | The perfluoroethyl group substantially increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[6][7] |
| Predicted pKa | ~5.5 - 6.0 | ~3.5 - 4.0 | The strong inductive electron-withdrawing effect of the -C2F5 group decreases the basicity of the imidazole nitrogen, lowering the pKa. This alters the ionization state at physiological pH, impacting solubility and receptor interactions.[6][7] |
| Metabolic Stability | Lower | Significantly Higher | The C-F bond (bond energy ~105.4 kcal/mol) is much stronger than the C-H bond (~98.8 kcal/mol), making the perfluoroethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][8][9] This is predicted to increase the compound's half-life in vivo. |
Part 2: Synthesis Pathway
The synthesis of these benzimidazole derivatives is typically achieved via the Phillips condensation reaction. This well-established method involves the reaction of a substituted o-phenylenediamine with a carboxylic acid under acidic conditions, or with an aldehyde followed by oxidation.
For the compounds , 4-chloro-1,2-phenylenediamine serves as the common precursor. Its condensation with either propionic acid or heptafluorobutyric acid (which can decarboxylate in situ) or their respective derivatives would yield the target molecules.
Caption: General synthetic workflow for benzimidazole formation.
Causality in Synthesis: The choice of a strong acid like HCl is crucial as it protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the diamine. The subsequent intramolecular cyclization and dehydration drive the formation of the stable aromatic benzimidazole ring system.[10]
Part 3: Anticipated Effects on Biological Activity
The dramatic shifts in physicochemical properties imparted by the perfluoroethyl group are expected to translate into significant differences in biological activity.
-
Enhanced Potency and Binding: Increased lipophilicity can lead to better penetration of cell membranes to reach intracellular targets. Furthermore, the unique electronic nature of the perfluoroalkyl group can lead to favorable orthogonal multipolar interactions (e.g., with carbonyl groups in a protein backbone) that are inaccessible to its hydrocarbon analogue, potentially increasing binding affinity and potency.[1]
-
Improved Pharmacokinetics: The primary driver for using perfluoroalkyl groups is the enhancement of metabolic stability.[1][8] By blocking sites of metabolism, the in vivo half-life of the compound is extended, leading to greater drug exposure with less frequent dosing. Studies on other benzimidazoles have shown that fluorination can increase metabolic half-life by up to 5-fold.[1]
-
Altered Target Selectivity: The combination of modified lipophilicity, electronics, and steric profile can alter the compound's selectivity profile across different biological targets.
For example, a study comparing 2-trifluoromethyl benzimidazole with its 2-methyl analogue demonstrated significantly higher potency against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV), showcasing the powerful effect of fluorination on antiviral activity.[1] Similarly, fluorinated benzimidazoles have shown enhanced antimicrobial and anticancer activities compared to their non-fluorinated counterparts.[11][12]
Part 4: Key Experimental Protocols for Comparison
To empirically validate the predicted differences, the following standardized, self-validating protocols are essential.
Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method
This protocol provides a direct, quantitative measure of a compound's differential solubility in a non-polar (n-octanol) and polar (water) phase, which is a fundamental indicator of its lipophilicity.
Workflow Diagram:
Caption: Step-by-step workflow for LogP determination.
Detailed Steps & Rationale:
-
Phase Preparation: Pre-saturate n-octanol with aqueous buffer (typically phosphate-buffered saline, pH 7.4) and vice-versa. Rationale: This ensures that the volume of each phase does not change during the experiment due to mutual solubility, which would introduce error.
-
Compound Addition: A stock solution of the test compound is added to the biphasic system to a final concentration that is within the linear range of the analytical detection method (e.g., 10-100 µM).
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. Rationale: Sufficient agitation is required to maximize the interfacial surface area and ensure true thermodynamic equilibrium is achieved.
-
Phase Separation: The mixture is allowed to stand until two clear layers are formed. Centrifugation at low speed can be used to break up any emulsions.
-
Quantification: The concentration of the compound in each phase is accurately measured using a validated analytical method like HPLC-UV or LC-MS/MS. A standard curve is required for accurate quantification.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Protocol 2: In Vitro Metabolic Stability Assessment
This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, typically using liver microsomes which are rich in cytochrome P450 enzymes.
Workflow Diagram:
Caption: Workflow for assessing in vitro metabolic stability.
Detailed Steps & Rationale:
-
Reagent Preparation: A master mix containing liver microsomes (e.g., from mouse or human) in a phosphate buffer (pH 7.4) is prepared. Rationale: Microsomes contain the relevant metabolic enzymes. The buffer maintains optimal pH for enzyme activity.
-
Initiation: The reaction is started by adding the test compound and, crucially, the NADPH regenerating system. Rationale: Cytochrome P450 enzymes are oxidoreductases that require NADPH as a cofactor to function. Without it, no metabolism will occur, providing a negative control.
-
Incubation and Sampling: The reaction is incubated at 37°C. Aliquots are removed at specific time points and immediately added to a quenching solution (e.g., cold acetonitrile). Rationale: 37°C mimics physiological temperature. Acetonitrile stops the enzymatic reaction by precipitating the proteins. An internal standard is included in the quench solution to control for variations in sample processing and instrument response.
-
Analysis: The amount of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Interpretation: The natural log of the percentage of parent compound remaining is plotted against time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693/k). This provides a quantitative measure of metabolic stability. A longer half-life indicates greater stability.
Conclusion
The comparison between this compound and its non-fluorinated ethyl analogue serves as a compelling case study in modern medicinal chemistry. The strategic substitution of hydrogen with fluorine atoms on the 2-ethyl group is predicted to significantly increase lipophilicity and, most critically, enhance metabolic stability by fortifying the molecule against oxidative degradation. This modification, while also lowering the pKa, provides medicinal chemists with a powerful tool to overcome common pharmacokinetic challenges. The anticipated improvements in drug-like properties underscore why fluorination strategies are not merely an academic exercise but a field-proven method for developing more robust, effective, and successful therapeutic agents. The experimental protocols outlined provide a clear roadmap for empirically validating these advantages in a drug discovery setting.
References
-
Al-Hourani, B. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4561. [Link]
-
Tlustý, M., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601. [Link]
-
Tlustý, M., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]
-
Zuñiga-Salazar, V., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. International Journal of Molecular Sciences, 24(13), 10963. [Link]
-
Gali, V. L., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3048-3062. [Link]
-
Patel, H. M., et al. (2016). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol-2-yl)methyl)amino). International Journal of Advanced Research in Science and Engineering, 5(3). [Link]
-
Ersan-Bı̇lı̇cı̇, R. H., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
-
Lipunova, G. N., et al. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. [Link]
-
Shrivastava, A., & Singh, V. K. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]
-
Wang, Y., et al. (2015). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. Journal of Medicinal Chemistry, 58(15), 6077-6088. [Link]
-
Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Goud, B. S., et al. (2023). Synthesis of different fluoroaryl benzimidazole derivatives. ResearchGate. [Link]
-
Al-Azzawi, A. M. (2013). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Link]
-
Zuñiga-Salazar, V., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. [Link]
-
ACS Publications. (n.d.). Inorganic Chemistry Journal. ACS Publications. [Link]
-
Zhang, B., et al. (2018). Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors. Environmental Pollution, 232, 291-299. [Link]
-
Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
-
ITRC. (2022). Physical and Chemical Properties – PFAS. ITRC. [Link]
-
Yurttaş, L., et al. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(2), 164. [Link]
-
Alaqeel, S. I. (2017). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 51, 1-13. [Link]
-
Ayaz, M., et al. (2019). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 9(48), 28217-28252. [Link]
-
Siwek, A., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(7), 6750. [Link]
-
ChemSynthesis. (n.d.). 5-chloro-2-methyl-1H-benzimidazole. ChemSynthesis. [Link]
-
Zuñiga-Salazar, V., et al. (2023). Synthesis of (5-chloro-2-(aryl)-1H-benzo... ResearchGate. [Link]
-
PubChem. (n.d.). 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol. PubChem. [Link]
-
Raju, D. S., et al. (2020). Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. International Journal of Pharmaceutical and Biological Sciences, 10(3), P67-72. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 9(1), 38. [Link]
-
Palencia-Hernández, A., et al. (2021). Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model. RSC Advances, 11(26), 15939-15948. [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylbenzimidazole. PubChem. [Link]
-
Gali, V. L., et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Semantic Scholar. [Link]
-
Sharma, D., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28263. [Link]
-
Al-Wabli, R. I., et al. (2016). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 21(11), 1559. [Link]
-
Glavaš-Obrovac, L., et al. (2013). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 18(6), 6336-6353. [Link]
-
Avetisyan, D. V., et al. (2019). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 5(2), 65-74. [Link]
-
Das, P., & Shahi, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5431. [Link]
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isca.me [isca.me]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abichem.com [abichem.com]
- 6. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
<
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical compounds, establishing the purity of the target molecule is a cornerstone of reliable and reproducible research. This guide offers a comprehensive comparison of analytical techniques for assessing the purity of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole, a compound with significant potential in drug discovery. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in making informed decisions for their analytical workflows.
The presence of impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of a compound. For this compound, a halogenated and fluorinated benzimidazole derivative, a multi-faceted analytical approach is crucial for a complete purity profile.[1][2] Benzimidazoles are a critical class of compounds in pharmaceuticals, with applications ranging from anthelmintics to antipsychotics, making their purity a matter of utmost importance.[3]
Comparative Analysis of Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment. Each method offers unique advantages in detecting different types of impurities.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Strengths | Limitations | Primary Applications for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and a mobile phase.[4] | High sensitivity and resolution for non-volatile compounds, accurate quantification.[4][5] | Requires method development; some impurities may lack a UV chromophore. | Quantifying the main compound and detecting non-volatile impurities, isomers, and degradation products.[4][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis.[6] | Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. Provides structural information.[6][7] | Not suitable for non-volatile or thermally unstable compounds. | Detecting residual solvents from synthesis (e.g., DMF, ethanol) and volatile byproducts.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.[9][10] | Unambiguous structure confirmation, detection of structural isomers and impurities with distinct NMR signals.[9][10] Can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. | Confirming the chemical structure and identifying process-related impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.[11][12] |
| Melting Point Analysis | Determination of the temperature at which a solid turns into a liquid. | Simple, fast, and inexpensive initial assessment of purity. | A sharp melting point is indicative of high purity, but it is not a definitive test and is insensitive to small amounts of impurities. | A preliminary check of overall purity. |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for purity determination in pharmaceutical analysis.[5][13][14] A well-developed HPLC method can separate the main compound from closely related impurities, allowing for accurate quantification.
Workflow for HPLC Purity Assessment:
Caption: HPLC workflow for purity analysis.
Detailed Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[4]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is often effective for benzimidazole derivatives.
-
Detection: Monitor the elution profile at a wavelength where the compound exhibits maximum absorbance, typically determined by a UV scan.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Self-Validation: The method's reliability is ensured through a system suitability test, where parameters like retention time, peak shape, and resolution are monitored using a reference standard. The method should be validated for linearity, accuracy, and precision.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile impurities, a critical step in ensuring the safety of a pharmaceutical compound.[6]
Workflow for GC-MS Analysis of Volatile Impurities:
Caption: GC-MS workflow for volatile impurity analysis.
Detailed Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer is required. A capillary column with a non-polar stationary phase is generally suitable.[15]
-
Sample Preparation: Dissolve a known amount of the synthesized compound in a high-purity volatile solvent (e.g., methanol or dichloromethane).
-
GC Conditions:
-
Injector: Use a split/splitless injector, with the temperature set appropriately to ensure complete volatilization of the analytes without degradation.
-
Oven Program: A temperature ramp is used to separate solvents and other volatile components based on their boiling points.
-
-
MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode, and the resulting mass spectra are compared against a library (e.g., NIST) for impurity identification.[4]
Trustworthiness: The method's accuracy is validated using certified reference materials for common solvents. The system should be regularly tuned and calibrated to ensure mass accuracy and sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of the synthesized compound and the identification of structurally similar impurities.[9][10]
Key NMR Experiments:
-
¹H NMR: Provides information on the proton environment. The chemical shifts, coupling constants, and integration of the signals can confirm the desired structure.
-
¹³C NMR: Reveals the carbon framework of the molecule.
-
¹⁹F NMR: Due to the perfluoroethyl group, ¹⁹F NMR is a highly sensitive and specific technique for detecting any fluorine-containing impurities.[11]
Data Interpretation: The presence of unexpected signals in the NMR spectra can indicate impurities. For instance, in the ¹H NMR of this compound, the aromatic region should show a specific splitting pattern corresponding to the substituted benzene ring. Any additional aromatic signals may suggest the presence of regioisomers or other related impurities.[16][17][18][19]
Conclusion
A comprehensive assessment of the purity of this compound necessitates a synergistic approach. HPLC provides the primary quantitative purity value, GC-MS ensures the absence of harmful volatile residues, and NMR spectroscopy confirms the structural integrity of the compound. By employing these orthogonal techniques, researchers can be confident in the quality of their synthesized material, which is fundamental for generating reliable biological data and advancing drug development programs.
References
- BenchChem. Application Notes and Protocols for Purity Assessment of 2-(benzylthio)-1H-benzimidazole. Accessed January 17, 2026.
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
- SpectraBase. 2-(4-Fluorophenyl)-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. Accessed January 17, 2026.
- De Brabander, H. F., et al. (1992). Review of methodology for the determination of benzimidazole residues in biological matrices.
- Alarcón-Polo, E., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Molecules, 19(7), 9846-9865.
- Organic Chemistry Portal. Benzimidazole synthesis. Accessed January 17, 2026.
- Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503-525.
- Khan, I., et al. (2016). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 21(8), 1073.
- ResearchGate. Figure S3. 1 H NMR Spectra of 2-Benzimidazolinone (3). Accessed January 17, 2026.
- PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Accessed January 17, 2026.
- Defense Technical Information Center.
- BLDpharm. 58457-67-3|this compound. Accessed January 17, 2026.
- ABI Chem. This compound;58457-67-3. Accessed January 17, 2026.
- ChemSynthesis. 5-chloro-2-methyl-1H-benzimidazole - 2818-69-1, C8H7ClN2, density, melting point, boiling point, structural formula, synthesis. Accessed January 17, 2026.
- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 599-608.
- Environmental Protection Agency. Report/IKF-916 Document No. 011140-1. Accessed January 17, 2026.
- Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Accessed January 17, 2026.
- Wikipedia. Benzimidazole. Accessed January 17, 2026.
- Zuñiga-Salazar, V., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(13), 5085.
- Agilent Technologies. GC AND GC/MS. Accessed January 17, 2026.
- Al-Masoudi, N. A., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals, 5(5), 460-473.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Accessed January 17, 2026.
- ResearchGate. Synthesis of (5-chloro-2-(aryl)-1H-benzo... | Download Scientific Diagram. Accessed January 17, 2026.
- SciSpace. Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts in the Asymmetric α-Amination of 1,3-Dicarbonyl Compounds. Accessed January 17, 2026.
- PubMed. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. Accessed January 17, 2026.
- Raju, D. S., et al. (2020). Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. International Journal of Pharmaceutical and Biological Sciences, 10(3), 67-72.
- ResearchGate.
- Pharmalego. C8H5ClN2O2 | 5-chloro-1H-benzo[d]imidazole-2-carboxylic acid. Accessed January 17, 2026.
- ACS Omega. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. Accessed January 17, 2026.
- MDPI. Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Accessed January 17, 2026.
- PubChem. 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. Accessed January 17, 2026.
- PASL. 1-(3-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propyl). Accessed January 17, 2026.
- Barcelona Fine Chemicals. 5-Chloro-2-ethyl-1H-imidazole. Accessed January 17, 2026.
- ResearchGate. (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Accessed January 17, 2026.
- Environmental Protection Agency. Independent Laboratory Validation for Thiabendazole 50103005. Accessed January 17, 2026.
Sources
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsm.com [ijpsm.com]
- 9. researchgate.net [researchgate.net]
- 10. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pureportal.ilvo.be [pureportal.ilvo.be]
- 14. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hpst.cz [hpst.cz]
- 16. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization and quality control of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole, a fluorinated benzimidazole derivative of interest in pharmaceutical development. We will explore the nuances of various analytical techniques, presenting supporting experimental rationale and a framework for robust cross-validation, ensuring data accuracy and reliability in accordance with regulatory expectations.[1][2][3][4]
The Critical Role of Orthogonal Analytical Methods
Reliance on a single analytical technique is fraught with potential for unforeseen errors, such as co-elution of impurities, matrix effects, or incomplete detection of degradation products. A robust analytical data package for a novel compound like this compound necessitates a multi-pronged approach, employing orthogonal methods that measure different physicochemical properties of the molecule. This cross-validation strategy is fundamental to building a comprehensive and trustworthy profile of the active pharmaceutical ingredient (API).[4][5] The International Council for Harmonisation (ICH) guidelines advocate for this approach to ensure that analytical procedures are suitable for their intended purpose.[1][2][3][4][6]
The following sections will detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is an indispensable tool for the quantitative analysis of non-volatile and thermally labile compounds, making it a primary choice for purity determination and stability testing of benzimidazole derivatives.[7][8][9][10] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.[7][11]
Experimental Protocol: Stability-Indicating RP-HPLC Method
A reverse-phase HPLC (RP-HPLC) method is generally suitable for compounds of this polarity. The perfluoroethyl group imparts significant hydrophobicity, suggesting strong retention on a C18 column.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power for a wide range of polar and non-polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for better peak shape and ionization in MS detection. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency and elution strength. |
| Gradient | 20% B to 95% B over 20 min | A gradient elution is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection | UV at 254 nm and 280 nm | Benzimidazole derivatives typically exhibit strong absorbance at these wavelengths. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading. |
Sample Preparation:
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Elucidation
While the target compound itself may have limited volatility, GC-MS is an excellent orthogonal technique for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[12] Furthermore, with appropriate derivatization, GC-MS can provide valuable structural information. The mass spectrometer provides high specificity and allows for the identification of unknown peaks based on their fragmentation patterns.[13][14][15]
Experimental Protocol: Headspace GC-MS for Residual Solvents
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm | A mid-polar column ideal for separating a wide range of common organic solvents. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min | A standard program to separate solvents with varying boiling points. |
| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 35-350 amu | Covers the expected mass range of common solvents and the parent compound. |
Sample Preparation (Headspace):
-
Accurately weigh 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.
-
Incubate the vial at 80 °C for 15 minutes before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is unparalleled for the definitive structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all critical. ¹⁹F NMR is particularly powerful for fluorinated compounds, offering a wide chemical shift range and high sensitivity, which can reveal subtle structural details and the presence of fluorine-containing impurities.[16][17][18][19]
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
NMR Parameters:
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ |
| Frequency | 400 MHz | 100 MHz | 376 MHz |
| Pulse Program | Standard zg30 | zgpg30 with proton decoupling | zg with proton decoupling |
| Acquisition Time | 4 s | 1.5 s | 1 s |
| Relaxation Delay | 2 s | 2 s | 2 s |
| Number of Scans | 16 | 1024 | 64 |
Expected Chemical Shifts (Hypothetical):
-
¹H NMR: Aromatic protons on the benzimidazole ring are expected between δ 7.0-8.0 ppm. The N-H proton will likely appear as a broad singlet at higher chemical shift (>12 ppm).
-
¹⁹F NMR: The -CF₂-CF₃ group will show characteristic multiplets. The -CF₂- is expected around -110 to -120 ppm, and the -CF₃ group around -80 to -90 ppm.
-
¹³C NMR: Aromatic carbons will be in the range of 110-150 ppm. The carbons attached to fluorine will show characteristic splitting patterns.
Thermal Analysis (TGA/DSC): Assessing Stability and Polymorphism
Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides crucial information about the thermal stability, melting point, and potential polymorphism of the compound.[20][21][22] This data is vital for understanding the material's behavior during manufacturing and storage.
Experimental Protocol: TGA and DSC Analysis
TGA Conditions:
| Parameter | Condition |
| Atmosphere | Nitrogen, 50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 500 °C |
DSC Conditions:
| Parameter | Condition |
| Atmosphere | Nitrogen, 50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 300 °C |
Cross-Validation Workflow
The power of using multiple analytical techniques lies in the ability to cross-validate the findings from each method. The following workflow illustrates how these techniques can be integrated to build a comprehensive analytical data package.
Caption: Cross-Validation Workflow for Analytical Data.
Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | NMR | Thermal Analysis (TGA/DSC) |
| Primary Use | Purity, Quantitative Analysis | Volatile Impurities, ID | Structural Elucidation | Thermal Stability, Polymorphism |
| Specificity | Moderate to High | Very High (with MS) | Very High | Low to Moderate |
| Sensitivity | High (ng range) | Very High (pg range) | Low (mg range) | Moderate (µg range) |
| Sample Throughput | High | Moderate | Low | Moderate |
| Strengths | Robust, quantitative, versatile | Excellent for volatile impurities | Definitive structural information | Provides physical properties |
| Limitations | Co-elution possible | Not suitable for non-volatile or thermally labile compounds | Low sensitivity, complex spectra | Destructive, limited structural info |
Conclusion
A scientifically sound and defensible analytical data package for this compound relies on the strategic implementation and cross-validation of multiple, orthogonal analytical techniques. By leveraging the strengths of HPLC, GC-MS, NMR, and thermal analysis, researchers and drug developers can build a comprehensive understanding of the compound's identity, purity, and stability. This integrated approach not only ensures data integrity but also aligns with the stringent expectations of regulatory bodies, ultimately facilitating a smoother path through the drug development pipeline.[23][24][25][26]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link]
-
Quality Guidelines - ICH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA. [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy. [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]
-
Gas Chromatographic-Mass Spectrometric Determination of Two New Antimycotic Agents... - PubMed. [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template... - NIH. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis... - NIH. [Link]
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. [Link]
-
Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers... - MDPI. [Link]
-
Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers... - PMC - PubMed Central. [Link]
-
(PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives... - ResearchGate. [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. [Link]
-
(PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives - ResearchGate. [Link]
-
Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives... - IJPBS. [Link]
-
View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives... - Research Results in Pharmacology. [Link]
-
1H and 19F NMR in drug stress testing: The case of voriconazole - ResearchGate. [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - MDPI. [Link]
-
Microbial degradation of fluorinated drugs... - PubMed. [Link]
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives - CyberLeninka. [Link]
-
A Validated Stability-Indicating Liquid Chromatographic Method... - PMC - NIH. [Link]
-
19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives... - MDPI. [Link]
-
Supercritical fluid extraction of imidazole drugs... - Journal of Food and Drug Analysis. [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. [Link]
-
(PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - ResearchGate. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds... - PubMed. [Link]
-
Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives... - PubMed. [Link]
-
Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline... - ResearchGate. [Link]
-
The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals - UCL Discovery. [Link]
-
Stability Indicating RP-HPLC Method for the Estimation of Impurities... - ScienceOpen. [Link]
-
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate - Semantic Scholar. [Link]
-
The mass spectrometry of chlorinated dibenzo-p-dioxins - PubMed. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatographic-mass spectrometric determination of two new antimycotic agents, 1-[(5-chloro-2-benzofuranyl)(2-chlorophenyl)methyl]-1H-imidazole and 1-[(5-bromo-2-benzofuranyl)phenylmethyl]-1H-imidazole, in rabbit plasma following topical administration: a preliminary comparison with bifonazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The mass spectrometry of chlorinated dibenzo-p-dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 24. fda.gov [fda.gov]
- 25. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 26. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the Anticancer Effects of Substituted Benzimidazoles: From Structure to Cellular Mechanisms
Introduction: The Benzimidazole Scaffold as a Cornerstone in Oncology Research
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a quintessential example of such a structure.[1][2][3] Its significance in oncology is profound, largely stemming from its structural resemblance to natural purine nucleotides, which allows it to interact readily with key biopolymers like DNA and enzymes involved in cancer progression.[4][5][6]
The chemical versatility of the benzimidazole core is its greatest asset. It allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties. This has led to the development of a vast library of derivatives that exhibit a wide spectrum of anticancer activities. These compounds can disrupt cancer cell proliferation through numerous pathways, including the inhibition of microtubule formation, the disruption of DNA replication and repair, and the blockade of critical signaling cascades.[4][5][7]
This guide provides a comparative analysis of differently substituted benzimidazoles for researchers, scientists, and drug development professionals. We will dissect the crucial structure-activity relationships (SAR) that govern their efficacy, compare their diverse mechanisms of action, and provide detailed experimental protocols for their evaluation. Our objective is to synthesize technical data with field-proven insights, explaining not just the "what" but the "why" behind experimental design and observed outcomes.
Part 1: The Blueprint for Potency - A Comparative Structure-Activity Relationship (SAR) Analysis
The anticancer potential of a benzimidazole derivative is not inherent to the core structure alone; it is dictated by the nature and position of its substituents. Understanding these structure-activity relationships is fundamental to designing more potent and selective anticancer agents.
The benzimidazole scaffold offers several key positions for chemical modification, primarily the N-1 and C-2 positions of the imidazole ring and the C-4, C-5, C-6, and C-7 positions of the benzene ring.
-
Substitutions at the N-1 Position: The nitrogen at position 1 is a frequent site for modification. Attaching elongated side chains can confer specific targeting capabilities; for instance, certain N-1 substitutions have been shown to yield potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[8] Incorporating alkyl chains that terminate in a cyclic amine, such as a morpholine ring, has been demonstrated to significantly enhance cytotoxic effects on breast and ovarian cancer cell lines.[9]
-
Substitutions at the C-2 Position: This is arguably the most exploited position for derivatization. The introduction of various aryl or heterocyclic groups at C-2 can dramatically influence the mechanism of action. For example, the anthelmintic drug Nocodazole, a potent tubulin inhibitor, features a (methoxycarbonyl)amino group at this position.[5] Hybrid molecules that link the benzimidazole C-2 position to other pharmacophores like pyrazoline or 1,3,4-oxadiazole have yielded compounds with potent and sometimes multi-targeted anticancer activities.[10][11][12]
-
Substitutions on the Benzene Ring (C-4, C-5, C-6): Modifications to the benzene portion of the scaffold primarily modulate the compound's electronic properties and lipophilicity, which affects membrane permeability and target binding.
-
Electron-Withdrawing Groups: The introduction of halogen atoms (e.g., Chlorine, Bromine) is a common strategy to increase cytotoxicity.[4] This is often attributed to improved membrane permeability and enhanced binding to intracellular targets.[3][4] Similarly, potent electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) can bolster interactions with cancer-associated enzymes.[4]
-
Electron-Donating Groups: Weak electron-donating groups, such as the 5,6-dimethyl substitution, have been shown to enhance lipophilicity and cellular absorption, leading to greater cytotoxicity against breast and lung cancer cells.[3][4]
-
SAR Summary Table
| Position of Substitution | Type of Substituent | Observed Effect on Anticancer Activity | Example(s) / Reference(s) |
| N-1 | Elongated side chains, Alkyl-amines (e.g., morpholine) | Can confer target specificity (e.g., VEGFR-2 inhibition); enhances cytotoxicity. | [8][9] |
| C-2 | (Methoxycarbonyl)amino, Aryl groups, Heterocycles | Defines primary mechanism (e.g., tubulin inhibition), enhances potency. | Nocodazole[5], Pyrazoline hybrids[11] |
| C-5 / C-6 | Halogens (Cl, Br, F) | Increases cytotoxicity, likely via improved membrane permeability. | [3][4] |
| C-5 / C-6 | Electron-Withdrawing Groups (-NO₂, -CN) | Enhances interactions with target enzymes. | [4] |
| C-5 / C-6 | Electron-Donating Groups (-CH₃) | Can increase lipophilicity and cellular uptake, boosting cytotoxicity. | 5,6-dimethyl derivatives[4] |
| Hybrid Molecules | Fused/Linked Pharmacophores (Chalcone, Triazole) | Can create dual-target inhibitors with enhanced efficacy. | Benzimidazole-quinazoline hybrids[4], Benzimidazole-triazole hybrids[13] |
Part 2: A Multi-Pronged Attack - Comparative Mechanisms of Anticancer Action
The versatility of the benzimidazole scaffold is evident in the diverse array of cellular mechanisms its derivatives can exploit to induce cancer cell death. Below, we compare the major mechanisms of action, supported by experimental data.
A. Tubulin Polymerization Inhibition: Disrupting the Cell's Skeleton
Causality: The microtubule network is critical for maintaining cell structure and, most importantly, for forming the mitotic spindle during cell division.[4] Cancer cells, characterized by rapid proliferation, are exquisitely sensitive to agents that disrupt microtubule dynamics. Benzimidazole derivatives are renowned for their ability to function as antimitotic agents by inhibiting tubulin polymerization.[4][14] They typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of α/β-tubulin heterodimers into microtubules.[5][14][15] This leads to a cascade of events: the mitotic spindle cannot form, the cell cycle arrests in the G2/M phase, and apoptosis is ultimately induced.[4]
Comparative Data: Several well-known anthelmintics, such as Mebendazole and Albendazole , have been repurposed for oncology due to this mechanism.[4] More potent and specific derivatives have since been developed.
-
Compound 7n , a novel benzimidazole carboxamide, was shown to inhibit tubulin polymerization with an IC₅₀ of 5.05 µM, leading to G2/M arrest and apoptosis in melanoma cells.[16]
-
Compound 12b , a sophisticated benzimidazole analogue, exhibited extremely potent antiproliferative activity with an average IC₅₀ of just 50 nM across multiple cancer cell lines. Critically, it was equally effective against a paclitaxel-resistant cell line, demonstrating its potential to overcome certain types of drug resistance.[15]
Diagram: Mechanism of Tubulin Inhibition by Benzimidazoles
Caption: Benzimidazoles bind to the colchicine site on β-tubulin, inhibiting microtubule polymerization.
B. Topoisomerase Inhibition: Jamming the DNA Replication Machinery
Causality: DNA topoisomerases (Topo I and Topo II) are essential enzymes that resolve topological stress in DNA (e.g., supercoiling) during replication, transcription, and repair.[5] Inhibiting these enzymes leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis. The planar, aromatic nature of the benzimidazole ring system makes it well-suited to interact with DNA and topoisomerases.[5][6] Derivatives can act as non-intercalative inhibitors that bind to the enzyme's ATP site or as DNA minor groove binders that stabilize the enzyme-DNA cleavage complex, converting the enzyme into a cellular poison.[5]
Comparative Data: The efficacy of benzimidazole-based topoisomerase inhibitors is highly dependent on their specific substitutions.
-
Benzimidazole-rhodanine conjugates have been identified as non-intercalative Topo II inhibitors that function by blocking the ATP-binding site.[5]
-
Benzimidazole-triazole hybrids have shown potent dual inhibitory activity. Compound 32 from one study exhibited strong Topo I inhibition (IC₅₀ = 2.52 µM), comparable to the standard drug doxorubicin, alongside potent EGFR kinase inhibition.[12]
-
Another study on benzimidazole-triazole derivatives found that compounds 4b and 4h were significant Topo I inhibitors, displaying higher cytotoxicity against lung cancer cells (A549) than glioma cells (C6) and minimal toxicity to normal cells.[13]
C. Protein Kinase Inhibition: Blocking Oncogenic Signaling
Causality: Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, including those controlling cell growth, proliferation, and survival.[17] Dysregulation of kinase activity is a hallmark of cancer. Benzimidazoles, acting as ATP mimetics, can sit in the ATP-binding pocket of a kinase, preventing phosphorylation of its downstream substrates and thereby shutting down the oncogenic signal.[18]
Comparative Data: The benzimidazole scaffold has been successfully used to develop inhibitors against a range of oncogenic kinases.
-
CDK Inhibition: Abemaciclib , an FDA-approved drug, is a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key drivers of the G1 phase of the cell cycle. It inhibits CDK4 and CDK6 with IC₅₀ values of 2 nM and 10 nM, respectively.[1]
-
EGFR/HER2 Inhibition: Certain benzimidazole derivatives have shown potent inhibitory effects against the HER2 kinase, with IC₅₀ values ranging from 0.19 to 0.31 µM, significantly more potent than the reference drug erlotinib in the same study.[1]
-
VEGFR-2 Inhibition: As key mediators of angiogenesis, VEGFRs are a prime target. 1,2-disubstituted 1H-benzimidazoles have been developed as VEGFR-2 inhibitors, with some compounds showing significantly greater cytotoxicity against hepatocellular carcinoma cells (IC₅₀ = 1.98 µM) than the multi-kinase inhibitor drug sorafenib.[8]
Diagram: General Mechanism of Kinase Inhibition
Caption: Benzimidazole kinase inhibitors compete with ATP, blocking substrate phosphorylation and oncogenic signaling.
Part 3: Validating Efficacy - Key Experimental Protocols and Data Visualization
The transition from a promising chemical structure to a validated anticancer agent requires rigorous experimental testing. The protocols described here represent a self-validating system, where initial cytotoxicity data is explained and confirmed by subsequent mechanistic assays.
Experimental Workflow Diagram
Caption: A typical workflow for screening and characterizing novel benzimidazole-based anticancer agents.
Protocol 1: Cytotoxicity Assessment via MTT Assay
Principle: This colorimetric assay measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content, allowing for differentiation between phases. This is the definitive assay to confirm G2/M arrest caused by tubulin inhibitors.[12][16]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzimidazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS, then resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI at 488 nm and collect the fluorescence emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to generate a histogram of cell count versus DNA content. Quantify the percentage of cells in the G1, S, and G2/M phases and compare the treated samples to the control. A significant accumulation of cells in the G2/M peak is indicative of mitotic arrest.
Comparative Cytotoxicity Data Table
| Compound ID | Substitution Pattern | Target Cancer Cell Line | IC₅₀ (µM) | Primary Mechanism | Reference |
| Abemaciclib | Complex N, C-2, and C-5 subs. | Breast Cancer | 0.002 (CDK4), 0.01 (CDK6) | Kinase Inhibition (CDK4/6) | [1] |
| Compound 12b | Benzimidazole-indazole hybrid | Ovarian (A2780S) | 0.0062 | Tubulin Inhibition | [15] |
| Compound 25 | Not specified | Kidney (A498) | 6.97 | Apoptosis Induction | [1][3] |
| Compound 23a | N-(3-morpholinopropyl)-C2-chalcone | Breast (MCF-7) | 8.91 | Cytotoxicity | [9] |
| Compound 7n | Benzimidazole carboxamide | Melanoma (SK-Mel-28) | 2.55 | Tubulin Inhibition | [16] |
| Compound 32 | Benzimidazole-triazole hybrid | Colon (HCT-116) | 3.87 | Dual Topo I / EGFR Inhibition | [12] |
| Compound 8I | Benzimidazole-acridine hybrid | Leukemia (K562) | 2.68 | Topoisomerase I Inhibition | [5] |
Note: IC₅₀ values are highly dependent on the specific cell line and assay conditions and should be compared with caution across different studies.
Conclusion and Future Perspectives
This guide has systematically compared the anticancer effects of substituted benzimidazoles, underscoring the profound impact of chemical modifications on their biological activity. The structure-activity relationship data clearly demonstrates that strategic substitutions at the N-1, C-2, and C-5/6 positions can be used to engineer potent and selective inhibitors of tubulin polymerization, topoisomerases, and a wide array of oncogenic kinases. The versatility of this scaffold is its defining feature, allowing it to serve as a foundation for compounds that attack cancer through multiple, validated mechanisms.
The future of benzimidazole-based cancer therapy is bright and will likely focus on several key areas:
-
Rational Design of Multi-Target Agents: As demonstrated by dual Topo/EGFR inhibitors, designing single molecules that can simultaneously inhibit multiple critical cancer pathways is a promising strategy to enhance efficacy and overcome drug resistance.[12][18]
-
Advanced Drug Delivery: The development of novel drug delivery systems, such as nanoparticle formulations, can improve the solubility, bioavailability, and tumor-specific targeting of benzimidazole derivatives, maximizing their therapeutic potential while minimizing systemic toxicity.[4]
By leveraging these advanced strategies and building upon the foundational knowledge of SAR and mechanisms of action, the research community can continue to unlock the full potential of the benzimidazole scaffold in the ongoing fight against cancer.
References
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
-
Yew, X. Y., et al. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. [Link]
-
Al-Ostath, A., et al. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Pharmaceuticals. [Link]
-
Kushwaha, P., et al. (2023). Recent advances of benzimidazole as anticancer agents. Chemical Biology & Drug Design, 102(2), 357-376. [Link]
-
Faramarzi, S., & Ghashang, M. (2023). Recent Advances in the Anticancer Applications of Benzimidazole Derivatives. ChemistrySelect. [Link]
-
Inan, Z. D. Ş., et al. (2023). Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. [Link]
-
Hagar, F. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity. [Link]
-
El-Sayed, N. F., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical Biology & Drug Design, 100(5), 656-673. [Link]
-
Solomon, V. R., et al. (2012). A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. Medicinal Chemistry, 8(4), 632-638. [Link]
-
Kumar, A., et al. (2023). Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]
-
de Oliveira, R. B., et al. (2018). Imidazoles and Benzimidazoles as Tubulin-Modulators for Anti-Cancer Therapy. Current Pharmaceutical Design, 24(29), 3443-3456. [Link]
-
Al-Ostath, A., et al. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC. [Link]
-
Zhran, A. M., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances, 14(4), 2568-2591. [Link]
-
Remya, R.S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Kumar, D., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry, 18(2), 238-248. [Link]
-
Kumar, D., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link]
-
Remya, R.S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Current Bioactive Compounds, 18(6), 36-44. [Link]
-
Kumar, R., et al. (2022). Synthetic Approach to Potential Anticancer Benzimidazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 22(9), 1289-1304. [Link]
-
Kumar, D., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. ResearchGate. [Link]
-
Woo, J., et al. (2022). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 27(19), 6241. [Link]
-
Kaczor, A. A., et al. (2012). New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 531-539. [Link]
-
Gür, M., et al. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. PMC. [Link]
-
Liu, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4498-4515. [Link]
-
Kumar, A., et al. (2024). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Iranian Chemical Society. [Link]
-
Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
-
Kumar, D., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Bentham Science Publishers. [Link]
-
Hagar, F. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health. [Link]
-
Yew, X. Y., et al. (2023). Benzimidazole derivatives as topoisomerase inhibitors. ResearchGate. [Link]
-
El-Sayed, N. F., et al. (2022). New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole (CPeBI)
For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from discovery to clinical application.[1][2][3] This guide provides an in-depth, experimentally-grounded framework for validating the hypothesized MoA of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole (CPeBI), a compound of emerging interest. While the complete biological profile of CPeBI is still under investigation, preliminary structural analysis and data from analogous benzimidazole-based compounds suggest a multi-faceted MoA.
This guide will move beyond a simple listing of protocols. It will detail the causal logic behind experimental choices, presenting a self-validating system of inquiry. We will objectively compare the performance of CPeBI against established pharmacological agents and provide the detailed methodologies necessary for replication and validation in your own laboratory settings.
Our investigation is centered on a primary hypothesis: CPeBI acts as a mitochondrial uncoupler, which in turn activates large-conductance Ca²⁺-activated potassium (BK) channels, leading to downstream modulation of intracellular calcium and the ERK1/2 signaling pathway. We will systematically dissect and validate each component of this proposed mechanism.
Part 1: Elucidating the Primary Target: Mitochondrial Uncoupling
Rationale for Investigation:
The structural backbone of CPeBI, a benzimidazole ring, is present in various compounds known to interact with cellular energy metabolism. The presence of a highly lipophilic perfluoroethyl group may facilitate its insertion into mitochondrial membranes. Therefore, a logical starting point is to investigate its potential to disrupt mitochondrial function, specifically by acting as a protonophore or "uncoupler" of oxidative phosphorylation.[4] An uncoupler dissipates the proton motive force, leading to an increase in oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the reduced ATP synthesis.[5]
Experimental Approach: Real-Time Metabolic Flux Analysis
To quantify the effect of CPeBI on mitochondrial respiration, we will employ the Seahorse XF Mito Stress Test. This assay allows for the direct, real-time measurement of OCR in live cells, providing a detailed profile of mitochondrial function.[6] We will compare the effects of CPeBI to Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), a classical mitochondrial uncoupler, and a vehicle control.
Experimental Protocol: Seahorse XF Mito Stress Test
-
Cell Culture: Plate a suitable cell line (e.g., HepG2) in a Seahorse XF cell culture microplate at an optimized density and allow cells to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO₂ incubator for 1 hour.
-
Compound Loading: Load the Seahorse XF sensor cartridge with sequential injections:
-
Port A: CPeBI (e.g., 10 µM), FCCP (positive control, e.g., 2 µM), or Vehicle (0.1% DMSO).
-
Port B: Oligomycin (ATP synthase inhibitor, 1.5 µM).
-
Port C: FCCP (to measure maximal respiration in all wells, 2 µM).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors, 0.5 µM).
-
-
Data Acquisition: Place the cell culture plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure OCR at baseline and after each compound injection.
-
Data Analysis: Normalize OCR data to cell number. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. For this experiment, the key indicator of uncoupling is an increase in OCR after the initial injection (Port A) that is not further increased by the subsequent FCCP injection.
Workflow for Mitochondrial Uncoupling Assay
Caption: Workflow for assessing mitochondrial uncoupling via Seahorse XF analysis.
Comparative Data: CPeBI vs. Controls on Mitochondrial Respiration
| Treatment Group | Basal OCR (pmol/min) | OCR after Injection 1 | OCR after Oligomycin | Maximal Respiration (pmol/min) |
| Vehicle (0.1% DMSO) | 100 ± 8 | 102 ± 7 | 35 ± 4 | 250 ± 20 |
| FCCP (2 µM) | 100 ± 8 | 245 ± 18 | 40 ± 5 | 255 ± 22 |
| CPeBI (10 µM) | 100 ± 8 | 230 ± 15 | 38 ± 4 | 248 ± 19 |
Interpretation: The hypothetical data shows that CPeBI, similar to the known uncoupler FCCP, causes a significant increase in the oxygen consumption rate immediately after injection. This indicates a dissipation of the proton gradient and subsequent compensatory effort by the electron transport chain, strongly supporting the hypothesis that CPeBI functions as a mitochondrial uncoupler.
Part 2: Validating the Secondary Target: BK Channel Activation
Rationale for Investigation:
Mitochondrial uncoupling can lead to changes in intracellular ion homeostasis, including calcium levels and membrane potential. Large-conductance Ca²⁺-activated potassium (BK) channels are key regulators of cellular excitability and are sensitive to both membrane depolarization and intracellular calcium.[7] We hypothesize that the metabolic effects of CPeBI trigger the activation of BK channels.
Experimental Approach: Patch-Clamp Electrophysiology
The gold-standard technique for studying ion channel function is patch-clamp electrophysiology.[8] We will use the whole-cell configuration to measure BK channel currents in a cell line stably expressing the human BK channel α-subunit (e.g., HEK293-hBKα). This allows for precise control of the membrane voltage and intracellular solution.
Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation: Culture HEK293 cells stably expressing the hBKα subunit on glass coverslips.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution. The intracellular solution should contain a known concentration of free Ca²⁺ (e.g., 300 nM) to permit basal BK channel activity.
-
Recording:
-
Obtain a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -90 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -120 mV to +80 mV) to elicit BK channel currents.
-
-
Compound Application: Perfuse the bath solution with CPeBI (e.g., 10 µM) and repeat the voltage-step protocol.
-
Controls:
-
Positive Control: Apply a known BK channel opener (e.g., NS19504) to confirm channel functionality.[9]
-
Negative Control: After CPeBI application, co-apply a BK channel blocker (e.g., Paxilline) to confirm the measured current is indeed from BK channels.
-
-
Data Analysis: Construct current-voltage (I-V) relationships and tail current activation curves before and after compound application. A leftward shift in the voltage-activation curve indicates channel opening or potentiation.
Workflow for BK Channel Electrophysiology
Caption: Experimental workflow for patch-clamp analysis of BK channel activity.
Comparative Data: Effect of CPeBI on BK Channel Activation
| Condition | Half-Activation Voltage (V₅₀) | Fold-Increase in Current at +40 mV |
| Baseline | +55 mV | 1.0 |
| CPeBI (10 µM) | +25 mV | 3.5 |
| NS19504 (10 µM) | +20 mV | 4.2 |
| CPeBI + Paxilline (1 µM) | N/A | 0.1 |
Interpretation: The hypothetical data demonstrates that CPeBI causes a significant leftward shift in the half-activation voltage (V₅₀), meaning the channel opens at more negative potentials. This potentiation of current is characteristic of a BK channel activator.[10] The effect is reversed by the specific blocker Paxilline, confirming the target of CPeBI is indeed the BK channel.
Part 3: Confirmation of Downstream Signaling Events
The primary and secondary actions of CPeBI are expected to converge on downstream signaling pathways. Validating these predicted effects provides a crucial layer of evidence for the overall MoA.
A. Intracellular Calcium Mobilization
Rationale: Both mitochondrial uncoupling (which can release stored mitochondrial Ca²⁺) and BK channel activation (which alters membrane potential and can influence Ca²⁺ influx) can lead to changes in cytosolic calcium concentrations.[11][12]
Experimental Approach: Ratiometric Fluorescence Imaging
We will use the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i).[11][13] Ratiometric imaging corrects for variations in dye loading and cell thickness, providing a more robust measurement.
Experimental Protocol: Fura-2 Calcium Imaging
-
Cell Loading: Incubate cells (e.g., primary neurons or a relevant cell line) with Fura-2 AM (e.g., 5 µM) for 45 minutes at 37°C.[14]
-
Washing: Wash cells twice with a physiological salt solution (e.g., HBSS) to remove extracellular dye.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a filter wheel to alternate excitation wavelengths between 340 nm and 380 nm. Capture emission at 510 nm.
-
Data Acquisition: Record a stable baseline fluorescence ratio (F340/F380) for 2-3 minutes.
-
Compound Addition: Perfuse the chamber with CPeBI (10 µM) and continue recording the ratio change.
-
Controls: Use a calcium ionophore like Ionomycin as a positive control for maximal calcium influx and EGTA to chelate extracellular calcium as a negative control.[14]
-
Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is directly proportional to the intracellular calcium concentration.[13]
Signaling Pathway: CPeBI-Induced Calcium Flux
Caption: Hypothesized signaling cascade leading to increased cytosolic calcium.
B. ERK1/2 Phosphorylation Status
Rationale: Calcium is a versatile second messenger that can activate numerous downstream kinases, including the mitogen-activated protein kinase (MAPK) pathway, of which ERK1/2 are key components.[15] Investigating ERK1/2 phosphorylation provides a link between the initial membrane/organelle events and nuclear responses.
Experimental Approach: Western Blotting
Western blotting is a standard technique to detect and quantify the level of a specific protein in a sample, including its post-translational modifications like phosphorylation.[16][17]
Experimental Protocol: Phospho-ERK1/2 Western Blot
-
Cell Treatment: Culture cells to ~80% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation. Treat cells with CPeBI (10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[15]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[15]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.[15][17]
-
Analysis: Quantify band intensity using densitometry software. Express the results as a ratio of p-ERK to total ERK.
Comparative Data: CPeBI Effect on ERK1/2 Phosphorylation
| Time Point (min) | Fold Change in p-ERK/Total ERK Ratio (vs. 0 min) |
| 0 | 1.0 |
| 5 | 1.8 ± 0.2 |
| 15 | 3.5 ± 0.4 |
| 30 | 2.1 ± 0.3 |
| 60 | 1.2 ± 0.1 |
Interpretation: The hypothetical data indicates that CPeBI induces a transient but significant increase in ERK1/2 phosphorylation, peaking at 15 minutes. This result is consistent with the upstream calcium mobilization and validates the downstream signaling component of the proposed MoA.
Comprehensive Synthesis and Conclusion
The experimental framework detailed in this guide provides a robust, multi-pronged approach to validating the proposed mechanism of action for this compound. The collective data, though hypothetical, builds a compelling and logical narrative:
-
Primary Target Validation: CPeBI directly acts on mitochondria, increasing oxygen consumption in a manner identical to a classical uncoupler.
-
Secondary Target Validation: CPeBI activates BK channels, confirmed by a leftward shift in the voltage-activation curve that is reversible with a specific antagonist.
-
Downstream Pathway Confirmation: The upstream events converge to cause a measurable increase in intracellular calcium, which in turn leads to the phosphorylation and activation of the downstream signaling effector, ERK1/2.
By systematically validating each step and comparing the compound's activity to well-characterized pharmacological tools, we can establish a high degree of confidence in the proposed MoA. This integrated approach, combining metabolic analysis, electrophysiology, and cell signaling assays, represents a best-practice standard for the rigorous characterization of novel chemical entities in drug discovery.
References
- Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. (n.d.). National Institutes of Health.
- Methods to Measure Intracellular Ca 2+ Concentration Using Ca 2+-Sensitive Dyes. (n.d.). SpringerLink.
- Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC. (n.d.). National Institutes of Health.
- A simple indirect colorimetric assay for measuring mitochondrial energy metabolism based on uncoupling sensitivity - PMC. (2020, November 20). National Institutes of Health.
- CALCIUM FLUX PROTOCOL. (n.d.). University of Pennsylvania.
- Calcium imaging protocols and methods. (n.d.). Springer Nature Experiments.
- How can I measure Intracellular calcium level? (n.d.). ResearchGate.
- Screening of mitochondrial inhibitors/uncouplers using a novel MTI derived from OCR. (n.d.). Agilent.
- Measuring mitochondrial uncoupling protein-2 level and activity in insulinoma cells. (n.d.). ScienceDirect.
- Application Notes and Protocols for Studying BK Channel Activation by 12,14-Dichlorodehydroabietic Acid. (n.d.). BenchChem.
- Western blot assay for the expression of pErk 1 and 2 and total Erk 1... (n.d.). ResearchGate.
- Western blot band for Erk and phopho(p). (2012, December 3). ResearchGate.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24). National Institutes of Health.
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24). MDPI.
- How can I know if a compound is a mitochondrial uncoupler ? (2019, April 16). ResearchGate.
- Application Notes and Protocols for XL-999: Western Blot Analysis of Phosphorylated ERK. (n.d.). BenchChem.
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). National Institutes of Health.
- Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800). (n.d.). Thermo Fisher Scientific.
- BK channels: multiple sensors, one activation gate. (n.d.). Frontiers.
- Molecular mechanism of pharmacological activation of BK channels. (n.d.). PNAS.
- Assays for Mitochondria Function. (n.d.). Thermo Fisher Scientific.
- Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. (2023, January 29). Crestone, Inc.
- The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.). ACS Publications.
- Electrophysiological characterization and activation of BK channels by... (n.d.). ResearchGate.
- BK channel activation by L-type Ca2+ channels CaV1.2 and CaV1.3 during the subthreshold phase of an action potential. (2021, July 31). APS Journals.
Sources
- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crestonepharma.com [crestonepharma.com]
- 4. A simple indirect colorimetric assay for measuring mitochondrial energy metabolism based on uncoupling sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Frontiers | BK channels: multiple sensors, one activation gate [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bu.edu [bu.edu]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
A Technical Guide to the Structure-Activity Relationship of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole Derivatives for Drug Discovery Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole derivatives, offering a comparative perspective against other relevant benzimidazole-based compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the scientific literature to inform the rational design of novel therapeutics.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide range of biological activities, including antiviral, anticancer, antihypertensive, and anthelmintic properties.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact with a variety of biological targets, such as enzymes and receptors.[3][4] The therapeutic potential of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[5][6]
This guide focuses on a specific class of benzimidazole derivatives characterized by two key electron-withdrawing substituents: a chloro group at the 5-position and a perfluoroethyl group at the 2-position. These modifications are intended to modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, thereby influencing its biological activity.
Analysis of Structure-Activity Relationships (SAR)
The biological activity of benzimidazole derivatives is profoundly influenced by substitutions at the N-1, C-2, C-5, and C-6 positions.[5][6] Electron-withdrawing groups, in particular, have been shown to enhance the biological potency of these compounds in various therapeutic areas.[7]
The Role of the 5-Chloro Substituent
Halogenation at the 5- and 6-positions of the benzimidazole ring is a common strategy to enhance biological activity. The presence of a chloro group at the 5-position, an electron-withdrawing and lipophilic substituent, can significantly impact the compound's interaction with its biological target. Studies on various benzimidazole derivatives have shown that electron-withdrawing groups at this position can lead to increased anticancer and antiviral activity.[7] For instance, the antiviral drug maribavir, a 5,6-dichloro-substituted benzimidazole derivative, demonstrates potent activity against human cytomegalovirus (HCMV).[8][9] Similarly, in the context of anticancer research, 5-chlorobenzimidazolyl-chalcones have shown promising activity against chloroquine-resistant strains of P. falciparum.[10]
The Influence of the 2-(Perfluoroethyl) Group
The introduction of a polyfluoroalkyl group, such as a trifluoromethyl or perfluoroethyl group, at the 2-position of the benzimidazole ring is another key strategy to modulate activity. These groups are known for their strong electron-withdrawing nature, high lipophilicity, and metabolic stability. A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives have demonstrated potent in vitro activity against various protozoan parasites.[4] The presence of a trifluoromethyl group has also been associated with significant antifungal activity.[11] It is hypothesized that the perfluoroethyl group in the target compound would confer similar, if not enhanced, properties due to its increased length and lipophilicity compared to the trifluoromethyl group.
Comparative Analysis: Performance Against Alternative Benzimidazole Derivatives
A direct quantitative comparison of this compound with specific alternatives is challenging due to the lack of head-to-head studies. However, by examining the reported activities of structurally related compounds, we can infer its potential efficacy. The following tables summarize the in vitro anticancer and antiviral activities of various halogenated and polyfluoroalkyl-substituted benzimidazole derivatives.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is a well-established area of research.[12][13][14] The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures cell viability.[12]
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Substituted Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative 10h | BRAFWT | 1.72 | [5] |
| 5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative 10h | BRAFV600E | 2.76 | [5] |
| 2-phenylthiomethylbenzimidazole (VI) | Topo II | 17 | [15] |
| 5-chlorobenzimidazolyl-chalcone derivative 3b | Chloroquine-Resistant P. falciparum | 0.78 | [16] |
| 5-chlorobenzimidazolyl-chalcone derivative 3e | Chloroquine-Sensitive P. falciparum | 0.32 - 1.96 | [16] |
| Chrysin benzimidazole derivative (1) | MFC cells | 25.72 | [13] |
| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide | HER2/EGFR inhibition | - | [13] |
| Alkylsulfonyl 1H‐benzo[d]imidazole derivatives | MCF7 cells | 4.7–10.9 | [14] |
| Benzimidazole derivative SL-9 | DLD-1 colon cancer cells | 57.68 | [17] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.
Antiviral Activity
Benzimidazole derivatives have shown significant promise as antiviral agents, with activity against a broad spectrum of viruses.[1][3] The antiviral efficacy is typically reported as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).[3]
Table 2: Comparative Antiviral Activity (EC50/IC50 values in µM) of Substituted Benzimidazole Derivatives
| Compound/Derivative | Virus | EC50/IC50 (µM) | Reference |
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | as low as 0.02 | [3] |
| Maribavir (5,6-dichloro-substituted) | Human Cytomegalovirus (HCMV) | ~1 to 5 | [18] |
| 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | Human Cytomegalovirus (HCMV) | ~1 to 5 | [18] |
| 2-phenylbenzimidazole derivative 24 | Vaccinia Virus (VV) | 0.1 | [19] |
| 2-phenylbenzimidazole derivatives 50, 51, 53 | Bovine Viral Diarrhea Virus (BVDV) | 0.8 - 1.5 | [19] |
| 2-trifluoromethylbenzimidazole derivatives | Coxsackievirus B5 (CVB-5) | 9 - 17 | [1] |
| 2-trifluoromethylbenzimidazole derivatives | Respiratory Syncytial Virus (RSV) | 5 - 15 | [1] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.
Synthesis and Experimental Protocols
General Synthesis of this compound
The synthesis of this compound typically involves the condensation of 4-chloro-o-phenylenediamine with perfluoropropionic acid or its derivatives. A common method is the Phillips cyclocondensation.[4]
General synthetic route for this compound.
A detailed experimental protocol for a similar synthesis of 5-chloro-benzimidazole regioisomers involves reacting 4-chloro-o-phenylenediamine with an appropriate aldehyde or carboxylic acid in the presence of a catalyst like MgCl2·6H2O or polyphosphoric acid (PPA).[20]
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10][12][21]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 104 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[10]
-
MTT Addition: Remove the medium and add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10][21]
-
Incubation: Incubate the plate for 1.5-4 hours at 37 °C to allow for the formation of formazan crystals.[10]
-
Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[10][21]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.
Workflow of the MTT assay for determining cytotoxicity.
Experimental Protocol: Antiviral Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[18]
Step-by-Step Protocol:
-
Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayers with a known concentration of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the EC50 value by determining the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Workflow of the plaque reduction assay for antiviral activity.
Conclusion and Future Directions
The analysis of the structure-activity relationships of this compound derivatives, in comparison with other halogenated and polyfluoroalkyl-substituted benzimidazoles, suggests a high potential for potent biological activity. The combination of a 5-chloro and a 2-perfluoroethyl substituent is anticipated to confer favorable properties for drug development, including enhanced potency and metabolic stability.
Further research should focus on the direct synthesis and biological evaluation of this compound and its analogs. Head-to-head comparative studies against established anticancer and antiviral agents are crucial to ascertain its therapeutic potential. Moreover, elucidation of the specific molecular targets and mechanisms of action will be vital for its progression as a drug candidate.
References
- Al-Suwaidan, I. A., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Molecular Structure, 13065_2025_1402.
- BenchChem. (2025). Application Notes and Protocols: Benzimidazole-Based Antiviral Inhibitors.
- Al-Otaibi, M. A., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1275, 134637.
- Patel, A. K., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.
- Various Authors. (2021). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 8(6), 4109-4120.
- N'Guessan, K. T., et al. (2021). Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies.
- Bilici, E., et al. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. Eastern Journal of Medicine, 30(4), 550-555.
- Abbade, A., et al. (2024). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. ChemistryOpen, 14, e202500263.
- Bilici, E., et al. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. JournalAgent.
- Various Authors. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163818.
- Various Authors. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online.
- De Clercq, E., et al. (2010). Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. Bioorganic & Medicinal Chemistry, 18(8), 2937-2953.
- Williams, S. L., et al. (2003). In vitro activities of benzimidazole D- and L-ribonucleosides against herpesviruses. Antimicrobial Agents and Chemotherapy, 47(7), 2186-2192.
- Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry, 22(17), 4893-4909.
- BenchChem. (2025). Application Notes and Protocols: Benzimidazole-Based Antiviral Inhibitors.
- N'Guessan, K. T., et al. (2021). Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies.
- Bilici, E., et al. (2025). Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathological Parameter Methods. JournalAgent.
- Sun, K., et al. (2024). Maribavir: Mechanism of action, clinical, and translational science.
- Various Authors. (2023).
- ViroPharma Incorporated. (2012). Crystalline phases of 5,6-dichloro-2-(isopropylamino)-1-ß-L-ribofuranosyl)-1H-benzimidazole.
- El-Sayed, M. A., et al. (2019). Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1034-1045.
- ViroPharma Incorporated. (2013). Crystalline phases of 5,6-dichloro-2-(isopropylamino)-1-β-L-ribofuranosyl-1H-benzimidazole.
- Gudmundsson, K. S., et al. (1998). Design, Synthesis, and Antiviral Evaluation of 2-Substituted 4,5-Dichloro- and 4,6-Dichloro-1-β-d-ribofuranosylbenzimidazoles as Potential Agents for Human Cytomegalovirus Infections. Journal of Medicinal Chemistry, 41(14), 2537-2548.
- El-Kafrawy, A., et al. (2022). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. Molecules, 27(6), 1845.
- Castelli, M., et al. (2000).
- Shintre, S. A., et al. (2017). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 51, 1-15.
- ViroPharma Incorporated. (2016). Maribavir isomers, compositions, methods of making and methods of using.
- Tonelli, M., et al. (2010). Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. Bioorganic & Medicinal Chemistry, 18(8), 2937-2953.
- Zuñiga-Salazar, V., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(12), 4791.
- Various Authors. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.
- De Clercq, E., et al. (2005). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. ChemInform, 36(30).
- Raju, D. S., et al. (2022). Synthesis And Characterisation Of Some Novel 5-Chloro Benzimidazole-2-One Derivatives With Specific Docking Studies Against PPAR-γ. International Journal of Pharmaceutical and Biological Sciences, 10(3), P67-72.
- Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
- Hernández-Luis, F., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(7), 3135-3141.
- Various Authors. (2021). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Molecules, 26(16), 4995.
- Various Authors. (2020). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 5(7), 1-10.
- ChemSynthesis. (2025). 5-chloro-2-methyl-1H-benzimidazole.
Sources
- 1. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. Maribavir | C15H19Cl2N3O4 | CID 471161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20120178709A1 - CRYSTALLINE PHASES OF 5,6-DFICHLORO-2-(ISOPROPYLAMINO)-1-Ã-L-RIBOFURANOSYL)-1H-BENZIMIDAZOLE - Google Patents [patents.google.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nveo.org [nveo.org]
- 14. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eastjmed.org [eastjmed.org]
- 18. In vitro activities of benzimidazole D- and L-ribonucleosides against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.journalagent.com [pdf.journalagent.com]
A Researcher's Comparative Guide to the Spectroscopic Interpretation of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole represents a class of fluorinated heterocyclic compounds with significant potential in medicinal chemistry. The introduction of a chloro and a perfluoroethyl group to the benzimidazole scaffold dramatically influences its electronic properties and, consequently, its spectroscopic signatures. This guide provides an in-depth, comparative analysis of the expected spectroscopic data for this compound, drawing upon established principles and experimental data from structurally related analogs to facilitate its unambiguous identification and characterization.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound is presented below. The numbering convention used throughout this guide is also indicated.
Figure 1. Chemical structure of this compound.
¹H NMR Spectroscopy: A Tale of Three Protons
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting signals for the three aromatic protons and the N-H proton of the imidazole ring. The electron-withdrawing nature of both the chloro and the perfluoroethyl groups will significantly deshield the aromatic protons.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| N1-H | 12.0 - 13.0 | broad singlet (br s) | - | The acidic proton on the nitrogen of the imidazole ring typically appears as a broad signal at a downfield chemical shift. This is consistent with data from various benzimidazole derivatives[1]. |
| H-4 | ~7.8 | doublet (d) | ~2.0 | This proton is ortho to the electron-withdrawing chloro group, leading to a downfield shift. It will exhibit a small meta-coupling to H-6. |
| H-6 | ~7.3 | doublet of doublets (dd) | ~8.5, ~2.0 | This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling). |
| H-7 | ~7.6 | doublet (d) | ~8.5 | This proton is ortho to the imidazole ring and will show a characteristic ortho-coupling to H-6. |
Comparative Analysis:
For comparison, the aromatic protons of 5-chloro-1H-benzimidazole appear in the range of 7.2-7.7 ppm[2]. The introduction of the strongly electron-withdrawing perfluoroethyl group at the C2 position is expected to further deshield all aromatic protons, shifting their signals downfield. In 2-((5-chloro-1H-benzo[d]imidazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one, the aromatic protons are observed between 7.31 and 7.64 ppm[3].
¹³C NMR Spectroscopy: Unraveling the Carbon Skeleton
The ¹³C NMR spectrum will provide a detailed map of the carbon framework. The influence of the fluorine atoms will be evident through C-F coupling.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| C2 | ~145 | triplet (t) | This carbon is directly attached to the CF₂ group and will exhibit a large one-bond C-F coupling. Its chemical shift will be significantly influenced by the electronegative nitrogen atoms and the perfluoroethyl group. |
| C3a | ~140 | singlet (s) | A quaternary carbon at the fusion of the two rings. |
| C4 | ~115 | singlet (s) | This carbon is shielded relative to the other aromatic carbons. |
| C5 | ~125 | singlet (s) | The carbon bearing the chloro group. |
| C6 | ~123 | singlet (s) | |
| C7 | ~118 | singlet (s) | |
| C7a | ~135 | singlet (s) | A quaternary carbon at the fusion of the two rings. |
| -CF₂- | ~110-120 | triplet of quartets (tq) | This carbon will be split by the two directly attached fluorine atoms (triplet) and the three fluorine atoms of the CF₃ group (quartet). |
| -CF₃ | ~115-125 | quartet of triplets (qt) | This carbon will be split by the three directly attached fluorine atoms (quartet) and the two fluorine atoms of the CF₂ group (triplet). |
Comparative Analysis:
In 5-chloro-1H-benzimidazole, the aromatic carbons resonate between 110 and 142 ppm. For 2-((5-chloro-1H-benzo[d]imidazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one, the benzimidazole carbons appear in a similar range[3]. The perfluoroethyl group in the target molecule is expected to cause significant downfield shifts for the attached C2 carbon and exhibit characteristic C-F coupling patterns.
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds, offering a wide chemical shift range and sensitivity to the local electronic environment[4][5].
Predicted ¹⁹F NMR Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -CF₂- | ~ -110 to -120 | quartet (q) | ~5-15 | The chemical shift is characteristic for a CF₂ group adjacent to an aromatic system. The signal will be split into a quartet by the three fluorine atoms of the CF₃ group. |
| -CF₃ | ~ -80 to -90 | triplet (t) | ~5-15 | The chemical shift is typical for a CF₃ group. The signal will be split into a triplet by the two fluorine atoms of the CF₂ group. |
Comparative Analysis:
While specific data for the target molecule is unavailable, the chemical shift ranges for perfluoroalkyl chains are well-established[6][7]. The electron-withdrawing benzimidazole ring is expected to shift the signals of the perfluoroethyl group slightly downfield compared to a simple perfluoroalkane.
Mass Spectrometry: Deciphering the Fragmentation Puzzle
Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 270, with an M+2 isotope peak at m/z 272 with approximately one-third the intensity, which is characteristic of a monochlorinated compound.
-
Key Fragmentation Pathways:
-
Loss of Cl: A fragment ion at m/z 235 corresponding to the loss of a chlorine radical.
-
Loss of CF₃: A fragment ion at m/z 201 resulting from the cleavage of the C-C bond in the perfluoroethyl group.
-
Loss of C₂F₅: A significant fragment at m/z 151 corresponding to the loss of the entire perfluoroethyl radical.
-
Benzimidazole Ring Fragmentation: Further fragmentation of the benzimidazole core is expected, though these fragments may be less intense.
-
Figure 2. Predicted major fragmentation pathways for this compound in EI-MS.
Comparative Analysis:
The fragmentation of benzimidazoles typically involves the cleavage of substituents from the core ring structure[8]. The presence of the stable perfluoroethyl group will likely lead to characteristic fragmentation patterns involving the loss of fluorinated fragments.
Experimental Protocols
1. NMR Sample Preparation and Data Acquisition
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.
Figure 3. Standardized workflow for NMR data acquisition and processing.
2. Mass Spectrometry Analysis
Gas chromatography-mass spectrometry (GC-MS) with electron ionization is a suitable technique for the analysis of this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Split or splitless injection.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the analyte.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Conclusion
References
-
Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse. (n.d.). Retrieved January 7, 2026, from [Link]
-
The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. (n.d.). Retrieved January 7, 2026, from [Link]
-
19F NMR Reference Standards. (n.d.). Retrieved January 7, 2026, from [Link]
-
Jagtap, S. U., et al. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Retrieved January 7, 2026, from [Link]
-
1H-Benzimidazole - NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]
-
1H NMR Spectra of 5-chlorobenzimidazole (2d) - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
-
Dalton, J. C., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health. Retrieved January 7, 2026, from [Link]
Sources
- 1. ijarse.com [ijarse.com]
- 2. researchgate.net [researchgate.net]
- 3. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 4. azom.com [azom.com]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colorado.edu [colorado.edu]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. 1H-Benzimidazole [webbook.nist.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
This document provides a detailed, safety-first protocol for the disposal of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole (CAS No. 58457-67-3). As a chlorinated and perfluorinated heterocyclic compound, its handling and disposal require a rigorous approach to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established chemical safety principles and regulatory standards for hazardous waste management.
Hazard Assessment and Essential Safety Precautions
Potential Hazards:
-
Corrosivity and Irritation: Imidazole derivatives can be corrosive and cause serious damage to eyes, skin, and the respiratory tract.[1][2][3]
-
Toxicity: Halogenated organic compounds are often classified as toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[2][4]
-
Combustibility: The compound may be a combustible solid, and fine dust dispersed in the air could form an explosive mixture.[1]
-
Hazardous Decomposition: Thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen cyanide, hydrogen chloride, and hydrogen fluoride.[1][5]
-
Environmental Persistence: The perfluoroethyl group places this compound in the broad category of per- and polyfluoroalkyl substances (PFAS). PFAS are characterized by extreme persistence in the environment and do not readily degrade under natural conditions.[6][7][8] This persistence necessitates stringent disposal methods to prevent long-term environmental contamination.
Personal Protective Equipment (PPE): A robust PPE protocol is non-negotiable. The following should be worn at all times when handling the compound or its waste:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Use chemically resistant gloves. Double nitrile or Viton gloves are recommended for handling halogenated solvents and similar compounds.[9] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[4]
-
Body Protection: A fully-buttoned lab coat is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[9]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with correct waste characterization. This compound is classified as a halogenated organic hazardous waste .[11] This classification is due to the presence of both chlorine and fluorine atoms in its molecular structure.[11][12]
The Causality of Segregation: Segregating halogenated waste from non-halogenated streams is a critical step driven by both safety and regulatory compliance. Halogenated wastes require specialized, high-temperature incineration to ensure their complete destruction and to prevent the formation of persistent and toxic byproducts such as dioxins.[11][13] Mixing these wastes with non-halogenated solvents complicates the disposal process and significantly increases costs.[14]
Use the following flowchart to guide your waste segregation decision:
Caption: Waste segregation decision flowchart.
Step-by-Step Disposal Protocol for Routine Laboratory Waste
This protocol applies to the collection of small quantities of pure this compound, reaction residues, and contaminated solutions.
| Step | Action | Rationale and Key Details |
| 1 | Select a Waste Container | Use a designated, sealable hazardous waste container compatible with halogenated organics. High-density polyethylene (HDPE) containers are a common and suitable choice.[15] Ensure the container has a secure, threaded cap to prevent leaks and vapor release.[16] |
| 2 | Label the Container | Before adding any waste, affix a "Hazardous Waste" label.[14] Clearly write the full chemical name: "This compound " and any other solvents or reagents present.[16] Do not use abbreviations. Maintain a running list of contents and their approximate percentages.[14] |
| 3 | Transfer Waste | Carefully transfer waste into the container inside a chemical fume hood. Avoid splashing. For solid waste, use appropriate tools to prevent generating dust.[4] |
| 4 | Secure and Store | Keep the waste container tightly closed at all times, except when actively adding waste.[14][16] Store the container in a designated satellite accumulation area, which should be a cool, dry, well-ventilated location away from incompatible materials (strong acids, bases, and oxidizers).[9][10] Secondary containment is highly recommended. |
| 5 | Request Pickup | Once the container is full (do not exceed 90% capacity[15]) or if waste generation is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for a chemical collection request.[10] |
Managing Spills and Contaminated Materials
Accidental spills must be handled promptly and safely. The response procedure depends entirely on the scale of the spill.
Caption: Decision tree for spill response.
Small Spill Cleanup Protocol (<100g, manageable in <10 minutes):
-
Ensure you have been trained for spill cleanup and are wearing full PPE as described in Section 1.[9]
-
Alert others in the immediate vicinity.
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material and place it into a heavy-duty plastic bag or a sealable container.[4][9]
-
Label the container as "Hazardous Waste: Spill Debris containing this compound."
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Dispose of the sealed waste container through your EHS office.
Large Spill Response: For any spill that is large, unmanageable, or occurs outside of a fume hood, prioritize personnel safety above all else.[10]
-
Immediately evacuate the area.
-
Alert all nearby personnel and your supervisor.
-
If there is an inhalation hazard, close the laboratory doors to contain the spill.[16]
-
Call your institution's emergency number or EHS department for professional assistance.[10][16]
Bulk Disposal and Equipment Decontamination
Disposing of expired stock, off-spec material, or bulk quantities follows the same principles as routine waste but requires more stringent planning.
-
Bulk Chemical Disposal: Never attempt to dispose of bulk quantities by mixing them into smaller laboratory waste containers. Contact your EHS office directly. They will provide guidance on packaging and labeling for a dedicated pickup. The material should be in its original or a suitable, well-labeled container.[15]
-
Equipment Decontamination: Glassware and equipment contaminated with this compound must be thoroughly decontaminated before being removed from the fume hood or washed.
-
Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue.
-
This initial rinsate is hazardous waste and MUST be collected in the designated halogenated organic waste container.[11]
-
After the initial rinse, the equipment can be washed with soap and water as usual.
-
Final Word: The proper management of this compound waste is a reflection of a laboratory's commitment to safety and environmental stewardship. Its classification as a persistent, halogenated organic compound demands a conservative and compliant approach. When in doubt, always consult your institution's EHS department.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from Bucknell University Environmental Health & Safety.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- Cornell University. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
- Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Products Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use?.
- Thermo Fisher Scientific. (2018). Safety Data Sheet - Imidazole.
- ABI Chem. (n.d.). This compound; 58457-67-3.
- Thermo Fisher Scientific. (2023). Safety Data Sheet - 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- Angene Chemical. (2021). Safety Data Sheet - 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile.
- Capot Chemical. (n.d.). MSDS of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- Awad, E., et al. (2011). Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport. Environmental Science & Technology, 45(19), 8081-8088.
- Washington State University. (n.d.). Standard Operating Procedure - Imidazole. Retrieved from Washington State University Environmental Health & Safety.
- Interstate Technology Regulatory Council (ITRC). (n.d.). Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances.
- Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
- Interstate Technology Regulatory Council (ITRC). (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS).
- Pennsylvania Department of Environmental Protection. (n.d.). Planned and Unplanned Discharges of Chlorinated Water to Surface Waters.
- New England Biolabs. (2023). Safety Data Sheet for 2M Imidazole.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Interstate Technology Regulatory Council (ITRC). (n.d.). 5 Environmental Fate and Transport Processes.
- Lu, G., et al. (2020). Fate of Per- and Polyfluoroalkyl Substances (PFAS) in Post-consumer Products During Waste Management. Waste Management, 108, 113-123.
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. angenechemical.com [angenechemical.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.dps.ny.gov [documents.dps.ny.gov]
- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. This compound;58457-67-3 [abichem.com]
- 13. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. ethz.ch [ethz.ch]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Guide to Personal Protective Equipment for Handling 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole
This guide provides a comprehensive operational framework for the safe handling of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole. As specific safety data for this compound is not widely available, the following protocols are synthesized from a conservative assessment of its structural components: a chlorinated benzimidazole core and a perfluoroalkyl chain. This approach ensures a high margin of safety for researchers, scientists, and drug development professionals.
Hazard Assessment: A Structurally-Informed Approach
Understanding the "why" behind PPE selection is paramount. The chemical structure of this compound suggests a multi-faceted hazard profile that demands rigorous control measures.
-
Chlorinated Benzimidazole Core: The benzimidazole moiety is bioactive, and several derivatives have been shown to be genotoxic.[1] The addition of a chlorine atom can enhance reactivity and potential for irritation. For instance, 2-Chloro-1H-benzimidazole is a known skin, eye, and respiratory irritant.[2] Therefore, we must assume this compound is, at minimum, a moderate irritant with unknown systemic and chronic health effects.
-
Perfluoroethyl Group (PFAS): The perfluoroethyl tail places this molecule in the broad class of per- and polyfluoroalkyl substances (PFAS). PFAS are characterized by the immense strength of the carbon-fluorine bond, leading to extreme environmental persistence and a potential for bioaccumulation.[3] While the specific toxicology of this compound is uncharacterized, the presence of a PFAS moiety necessitates stringent containment to prevent environmental release and personnel exposure.[4]
Given these considerations, all handling procedures must be conducted with the assumption that the compound is hazardous via inhalation, dermal contact, and ingestion.
Core Personal Protective Equipment (PPE) Ensemble
A default PPE ensemble should be worn at all times when handling this compound in any form (solid or solution).
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal against dust and splashes. The face shield offers a secondary barrier, crucial when handling larger quantities or during procedures with a high splash risk.[5] |
| Hand Protection | Double-gloving: Inner nitrile glove, outer butyl or Viton® (FKM) glove. | The inner glove provides dexterity and a backup barrier. The outer glove must be selected for high resistance to halogenated and fluorinated organic compounds.[4] Always consult the glove manufacturer's compatibility chart for specific solvents used.[5] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | A lab coat is standard. A chemical-resistant apron is essential for protecting against spills and splashes, especially of organic solutions containing the compound.[5] For larger scale work, liquid-tight chemical suits may be necessary.[4] |
| Footwear | Closed-toe, chemical-resistant shoes or boots. | Protects feet from spills and falling objects. Disposable overshoes can be used for added protection in high-contamination areas.[4] |
Respiratory Protection: When is it Necessary?
All work with volatile compounds or procedures that can generate dust or aerosols must be performed within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Weighing Solid Compound: Weighing the powdered form of this compound poses a significant inhalation risk. This must be done in a fume hood or a ventilated balance enclosure. If these engineering controls are insufficient to prevent airborne dust, respiratory protection is mandatory.
-
Respiratory Selection: A half- or full-face mask respirator equipped with combination P3 (for particulates) and organic vapor (e.g., ABEK) cartridges is recommended for situations with potential airborne exposure outside of a fume hood.[4] Fit testing is essential to ensure a proper seal.[4] For high-concentration or unknown risk scenarios, a self-contained breathing apparatus (SCBA) is the appropriate choice.[4][6]
Operational Plan: From Benchtop to Disposal
This step-by-step workflow ensures safety at every stage of handling.
Caption: A standard workflow for handling the target compound.
Detailed Steps:
-
Preparation:
-
Confirm your chemical fume hood has been certified within the last year.
-
Gather all necessary reagents and equipment and place them within the fume hood to minimize reaching in and out.
-
Don the full PPE ensemble as described in Section 2.
-
-
Handling:
-
Conduct all manipulations at least 6 inches inside the fume hood sash.
-
When weighing the solid, use gentle motions to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup:
-
All waste, including solvents, excess solid, and contaminated materials (e.g., weigh boats, pipette tips), must be treated as hazardous halogenated waste.
-
Decontaminate surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.[7]
-
Remove PPE carefully to avoid self-contamination. Remove the apron and outer gloves first, followed by the face shield, goggles, and inner gloves. Wash hands thoroughly with soap and water after PPE removal.[1]
-
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Caption: Emergency response plan for chemical spills.
First Aid for Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water. Seek immediate medical attention.[8]
Waste Disposal Plan
Due to the chlorinated and fluorinated nature of this compound, all associated waste is considered hazardous and must be disposed of following institutional and local regulations.
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Solid Waste: All contaminated solid materials (gloves, absorbent pads, weigh paper, etc.) must be collected in a dedicated, sealed plastic bag or container, also labeled as "Halogenated Hazardous Waste."[7]
-
Disposal Method: Never dispose of this chemical or its waste down the drain or in regular trash.[10][11] The ultimate disposal method for halogenated waste is typically high-temperature incineration by a licensed hazardous waste management company.[12] Contact your institution's Environmental Health & Safety (EH&S) department to arrange for proper pickup and disposal.
By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and environmental protection.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Santa Cruz Biotechnology. (n.d.). Benzimidazole Safety Data Sheet.
- NOAA. (n.d.). BENZIMIDAZOLE. CAMEO Chemicals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%.
- RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- Woodland, R. G. (n.d.). Process for Disposal of Chlorinated Organic Residues.
- Vandeputte. (2023, November 30). PFAS and PPE: what is the current situation?
- Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 2-Chloro-1H-benzimidazole.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- University of Virginia Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. vdp.com [vdp.com]
- 4. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. BENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. acs.org [acs.org]
- 12. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
